molecular formula C15H24N2O2 B8068940 Ammothamnine

Ammothamnine

货号: B8068940
分子量: 264.36 g/mol
InChI 键: XVPBINOPNYFXID-JARXUMMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Oxymatrine is under investigation in clinical trial NCT02202473 (Oxymatrine Plus Lamivudine Combination Therapy Versus Lamivudine Monotherapy for Chronic Hepatitis B Infected Subjects).
Matrine oxide is a natural product found in Daphniphyllum oldhamii, Sophora viciifolia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPBINOPNYFXID-JARXUMMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3CCC[N@+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, Soluble in methanol, Soluble in ethanol
Details Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996)
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, White dice from crystal

CAS No.

16837-52-8
Record name Oxymatrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxymatrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYMATRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85U4C366QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

208 °C
Details Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996)
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Ammothamnine: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid derived from the roots of plants in the Sophora genus, particularly Sophora flavescens.[1][2] It is the N-oxide derivative of Matrine.[3] For decades, this compound has been a subject of interest in traditional medicine and modern pharmacology due to its wide range of biological activities. These include anti-inflammatory, anti-viral, anti-fibrotic, and anti-tumor properties.[4][5] This document provides a detailed technical overview of this compound's chemical structure, its mechanism of action with a focus on cell signaling, and key experimental protocols for its study.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid characterized by a matrine-type skeleton with an additional oxygen atom bonded to one of the nitrogen atoms, forming a tertiary amine oxide.[3] This structural feature is crucial for its biological activity.

PropertyDataSource(s)
IUPAC Name (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one[6]
Synonyms Oxymatrine, Matrine N-oxide, Pachycarpidine[6][7]
CAS Number 16837-52-8[3][6]
Molecular Formula C₁₅H₂₄N₂O₂[3][6]
Molecular Weight 264.36 g/mol [3][6]
Appearance White to off-white crystalline powder or colorless block crystals.[3][4]
Melting Point 208°C[3]
Solubility Soluble in methanol and chloroform; insoluble in petroleum ether and acetone.[3]

Mechanism of Action: Modulation of TGF-β Signaling

This compound exerts significant anti-fibrotic effects, particularly in the liver and lungs, by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[8][9] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions like fibrosis, the TGF-β pathway becomes overactive, leading to excessive ECM deposition.

This compound modulates this pathway primarily by upregulating Smad7, an inhibitory protein.[2][9][10] In the canonical TGF-β pathway, the binding of TGF-β1 to its receptor leads to the phosphorylation of Smad2 and Smad3. These proteins then form a complex with Smad4, translocate to the nucleus, and activate the transcription of pro-fibrotic genes. Smad7 acts as a negative regulator by preventing the phosphorylation of Smad2/3 and promoting the degradation of the TGF-β receptor. By increasing the expression of Smad7, this compound effectively blocks the pro-fibrotic signal transduction cascade.[9]

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b1 TGF-β1 TGF-bR TGF-β Receptor TGF-b1->TGF-bR pSmad23 p-Smad2 / p-Smad3 TGF-bR->pSmad23 Phosphorylation Smad_Complex Smad2/3/4 Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Pro-Fibrotic Gene Transcription Smad_Complex->Gene_Transcription Activates Smad_Complex->Gene_Transcription Smad7 Smad7 (Inhibitory) Smad7->pSmad23 Inhibits Phosphorylation This compound This compound (Oxymatrine) This compound->Smad7 Upregulates

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound from Sophora flavescens

This protocol describes an efficient method for extracting this compound from its natural plant source.[11]

1. Sample Preparation:

  • Dry the roots of Sophora flavescens and grind them into a fine powder.

2. Extraction Parameters:

  • Extraction Solvent: 60% ethanol in water.[11]

  • Liquid-to-Material Ratio: 20:1 (mL of solvent per gram of plant powder).[11]

  • Microwave Power: 500 W.[11]

  • Extraction Temperature: 50°C.[11]

  • Extraction Time: 10 minutes.[11]

3. Procedure: a. Weigh the desired amount of powdered Sophora flavescens root and place it in a suitable microwave extraction vessel. b. Add the 60% ethanol solvent according to the 20:1 ratio. c. Secure the vessel in a microwave reactor. d. Set the parameters to 500 W, 50°C, and a 10-minute extraction time. e. After extraction, allow the mixture to cool. f. Centrifuge the mixture to pellet the solid plant material. g. Collect the supernatant, which contains the crude extract. h. The crude extract can be used for further analysis or purification steps. Under these optimal conditions, a yield of approximately 14.37 mg of oxymatrine per gram of plant material can be achieved.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in an extract.[12][13]

1. Chromatographic Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 mol/L KH₂PO₄) with a small amount of triethylamine (e.g., 94:6:0.01 v/v/v). The pH may need adjustment.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30-40°C.[12][13]

  • Detection Wavelength: 208-220 nm.[12][13]

  • Injection Volume: 10-20 µL.

2. Procedure: a. Prepare a series of standard solutions of pure this compound at known concentrations to create a calibration curve. b. Prepare the sample extract for injection, which may involve dilution and filtration through a 0.45 µm filter. c. Inject the standard solutions into the HPLC system to establish the calibration curve (peak area vs. concentration). d. Inject the prepared sample extract. e. Identify the this compound peak based on the retention time from the standard injections. f. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound (Oxymatrine) is a pharmacologically significant alkaloid with a well-defined chemical structure and diverse biological activities. Its ability to modulate key signaling pathways, such as the TGF-β/Smad pathway, makes it a compelling candidate for the development of therapeutics for fibrotic diseases and other conditions. The experimental protocols outlined provide a foundation for researchers to extract, quantify, and further investigate the properties of this potent natural compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a naturally occurring quinolizidine alkaloid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of this compound, including its various synonyms and closely related chemical entities. The document consolidates quantitative data on its biological effects, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways through which it exerts its therapeutic potential. This resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a tetracyclic quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, which have a long history of use in traditional medicine. Chemically, it is the N-oxide of matrine, another well-studied alkaloid from the same plant source.[1] The introduction of an N-oxide functional group significantly influences its pharmacokinetic and pharmacodynamic properties. This compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects, making it a promising candidate for further therapeutic development.

Synonyms and Chemical Identity

This compound is known by several synonyms in scientific literature and chemical databases, which can sometimes lead to confusion. It is crucial for researchers to recognize these alternative names to ensure a comprehensive review of existing data.

  • Primary Synonym: Oxymatrine[2][3][4]

  • Other Common Synonyms: Matrine oxide, Matrine N-oxide, Pachycarpidine[2][4][5]

  • Systematic IUPAC Name: (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one[2]

  • CAS Number: 16837-52-8[5][6]

  • PubChem CID: 114850[2]

  • Molecular Formula: C15H24N2O2[2]

  • Molecular Weight: 264.36 g/mol [2]

Related Compounds

The biological and chemical landscape of this compound is closely intertwined with its parent compound, matrine, and other structurally similar alkaloids.

Matrine

Matrine is the precursor to this compound and is itself a pharmacologically active alkaloid. It shares many of the same biological activities as this compound but can exhibit different potencies and toxicities. The conversion of matrine to this compound (Oxymatrine) can occur both in vivo and through synthetic oxidation.[1]

Sophoridine

Sophoridine is another quinolizidine alkaloid found in Sophora species. It shares the same core tetracyclic structure and has also been investigated for its anti-cancer and anti-inflammatory properties.[4]

Quantitative Biological Data

The following tables summarize the in vitro cytotoxic activities of this compound (Oxymatrine) and its related compounds against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound (Oxymatrine) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mg/mL)Incubation Time (h)Reference
MCF-7Breast Cancer~3224[3]
MCF-7Breast Cancer<1648[3]
HGC-27Gastric Cancer2.248
AGSGastric Cancer1.848

Table 2: IC50 Values of Sophoridine and its Derivatives Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
SophoridineSGC7901Gastric Cancer3.52[6]
SophoridineAGSGastric Cancer3.91[6]
Sophoridine Derivative 6bVarious--[4]
Sophoridine Derivatives (38a-e)S180Sarcoma1-4[4]
Sophoridine Derivatives (38a-e)H22Hepatoma1-4[4]
Sophoridine Derivative 7HepG2Liver Cancer0.93 - 1.89[6]
Sophoridine Derivative 7SMMC-7721Liver Cancer0.93 - 1.89[6]
Sophoridine Derivative 7HelaCervical Cancer0.93 - 1.89[6]
Sophoridine Derivative 7CNE1Nasopharyngeal Carcinoma0.93 - 1.89[6]
Sophoridine Derivative 7CNE2Nasopharyngeal Carcinoma0.93 - 1.89[6]
Sophoridine Derivative 7MCF7Breast Cancer0.93 - 1.89[6]

Signaling Pathways and Mechanisms of Action

This compound (Oxymatrine) exerts its diverse biological effects by modulating multiple intracellular signaling pathways. These pathways are central to processes such as inflammation, cell proliferation, apoptosis, and viral replication.

Anti-inflammatory Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A key mechanism for this is the inhibition of the NF-κB signaling pathway.[2] It also modulates the activity of M1 and M2 macrophages and can regulate the balance of Treg and Th17 cells.[7][8]

Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK This compound->IKK inhibits p38_MAPK p38 MAPK This compound->p38_MAPK inhibits ERK ERK This compound->ERK inhibits JNK JNK This compound->JNK inhibits MyD88 MyD88 TLR4->MyD88 TLR4->p38_MAPK TLR4->ERK TLR4->JNK TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB_nuc->Gene_Expression

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Anti-cancer Pathways

The anti-tumor activity of this compound is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. It has been shown to modulate several key cancer-related signaling pathways, including PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[2]

Anti-cancer Signaling Pathways of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax inhibits Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->EGFR inhibits This compound->Akt inhibits This compound->mTOR inhibits This compound->Bax activates This compound->Bcl2 inhibits

Caption: this compound's anti-cancer effects via the EGFR/PI3K/Akt/mTOR pathway.

Antiviral Pathways

This compound has demonstrated significant antiviral activity, particularly against the hepatitis B virus (HBV). Its mechanisms include the inhibition of viral replication and the modulation of the host immune response to the infection.[2]

Antiviral Signaling Pathway of this compound cluster_virus Hepatitis B Virus (HBV) cluster_host Host Cell HBV_DNA HBV DNA HBV_Replication Viral Replication HBV_DNA->HBV_Replication HBeAg HBeAg HBV_Replication->HBeAg Immune_Response Immune Response This compound This compound This compound->HBV_Replication inhibits This compound->HBeAg reduces expression This compound->Immune_Response modulates

Caption: this compound's antiviral mechanism against Hepatitis B Virus.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in this compound research. These protocols are representative and may require optimization for specific experimental conditions.

Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

    • Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

  • Reagents:

    • CCK-8 solution

    • Cell culture medium

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

    • Add various concentrations of this compound to the wells and incubate for the desired time.

    • Add 10 µL of CCK-8 solution to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C.[2]

    • Measure the absorbance at 450 nm using a microplate reader.[2]

Cell Migration and Invasion Assay (Transwell Assay)

This assay is used to assess the migratory and invasive potential of cells.

  • Reagents and Materials:

    • Transwell inserts (8 µm pore size)

    • Matrigel (for invasion assay)

    • Serum-free medium

    • Medium with chemoattractant (e.g., 10% FBS)

    • Crystal violet stain

  • Procedure:

    • For invasion assays, coat the upper surface of the Transwell inserts with Matrigel.

    • Seed cells (e.g., 5 x 104 cells) in serum-free medium in the upper chamber of the insert.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the stained cells under a microscope.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Reagents and Materials:

    • Lysis buffer

    • Protein assay reagent (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (specific to the proteins of interest)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of a specific protein, such as a cytokine, in a sample.

  • Reagents and Materials:

    • ELISA plate pre-coated with capture antibody

    • Detection antibody

    • Streptavidin-HRP

    • TMB substrate

    • Stop solution

    • Wash buffer

    • Standard protein

  • Procedure:

    • Add standards and samples to the wells of the ELISA plate and incubate.

    • Wash the plate and add the detection antibody. Incubate.

    • Wash the plate and add Streptavidin-HRP. Incubate.

    • Wash the plate and add TMB substrate. Incubate in the dark.

    • Add stop solution to stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of the protein in the samples based on the standard curve.

Conclusion

This compound, also known as Oxymatrine, is a promising natural product with a wide array of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and viral infections underscores its therapeutic potential. This technical guide provides a consolidated resource of its synonyms, related compounds, quantitative biological data, and relevant experimental protocols to facilitate further research and development in this exciting field. A thorough understanding of its mechanisms of action and the application of standardized experimental procedures will be crucial in translating the preclinical promise of this compound into clinical applications.

References

The Alkaloid Ammothamnine: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a quinolizidine alkaloid identical to Oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical document provides an in-depth overview of the natural sources of this compound, focusing on its principal plant origins. It details quantitative data on its prevalence in these sources, presents comprehensive experimental protocols for its extraction and isolation, and elucidates its known biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Sophora genus of the Fabaceae family. While its name suggests a potential presence in the Ammothamnus genus, the most extensively documented and quantified source is Sophora flavescens.

Principal Botanical Source: Sophora flavescens

Sophora flavescens, a perennial shrub native to East Asia, is the primary and most commercially viable source of this compound (Oxymatrine).[1] The roots of this plant have a long history of use in traditional Chinese medicine for a variety of ailments.[1] Modern phytochemical analysis has identified a rich concentration of quinolizidine alkaloids, with matrine and its N-oxide, this compound (Oxymatrine), being the most prominent.[2][3]

Other Potential Sources

While Sophora flavescens is the most well-documented source, this compound (Oxymatrine) has also been reported in other Sophora species, including Sophora macrocarpa and Sophora chrysophylla.[4] However, quantitative data on the yield of this compound from these species are less readily available in the current body of scientific literature.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary depending on the plant part, geographical location, and the extraction method employed. The following table summarizes the reported yield of this compound from Sophora flavescens.

Plant SourcePlant PartExtraction MethodThis compound (Oxymatrine) YieldReference
Sophora flavescensRootMicrowave-Assisted Extraction (MAE)14.37 mg/g[5][6]

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from Sophora flavescens.

Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from a study optimizing the extraction of Oxymatrine from the roots of Sophora flavescens.[5][6]

3.1.1. Materials and Equipment

  • Dried and powdered roots of Sophora flavescens

  • 60% Ethanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

3.1.2. Procedure

  • Sample Preparation: Weigh a precise amount of powdered Sophora flavescens root.

  • Solvent Addition: Add 60% ethanol to the plant material at a liquid-to-material ratio of 20:1 (v/w).

  • Microwave Extraction: Place the mixture in the microwave extraction system. Irradiate at a power of 500 W for 10 minutes at a controlled temperature of 50°C.

  • Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Quantification: Analyze the resulting crude extract using HPLC to determine the yield of this compound (Oxymatrine).[5][6]

Isolation and Purification by Column Chromatography

This is a general protocol for the isolation and purification of this compound (Oxymatrine) from the crude extract.[7]

3.2.1. Materials and Equipment

  • Crude this compound extract

  • Silica gel for column chromatography

  • D101 resin

  • Solvents: Water, Ethanol (20% and 70%)

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Preparative HPLC system

3.2.2. Procedure

  • Initial Purification: Dissolve the crude extract in water and pass it through a D101 resin column.

  • Elution from Resin Column: Elute the column sequentially with three column volumes of water, followed by 20% ethanol, and then 70% ethanol. Collect the 70% ethanol eluent, which will contain the alkaloids.

  • Solvent Removal: Concentrate the 70% ethanol eluent to dryness.

  • Silica Gel Chromatography: Mix the dried concentrate with a small amount of silica gel and apply it to the top of a silica gel column packed with an appropriate solvent system.

  • Fraction Collection: Elute the column with a suitable solvent gradient, collecting fractions. Monitor the separation using TLC.

  • Final Purification: Combine the fractions containing this compound (as determined by TLC) and further purify using a preparative HPLC system to obtain the compound with high purity (e.g., >98%).[7]

Biological Signaling Pathways of this compound (Oxymatrine)

This compound (Oxymatrine) exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate some of the well-documented pathways.

Inhibition of PI3K/AKT/mTOR and NF-κB Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR and NF-κB signaling pathways.[8][9] This inhibition leads to the downregulation of proteins involved in cell survival and proliferation and the upregulation of pro-apoptotic proteins.

PI3K_AKT_NFKB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK NFKB_IKB NF-κB/IκB Complex IKK->NFKB_IKB phosphorylates IκB NFKB NF-κB NFKB_IKB->NFKB releases NF-κB NFKB_nucleus NF-κB NFKB->NFKB_nucleus This compound This compound (Oxymatrine) This compound->PI3K This compound->NFKB Gene_Expression Gene Expression (Proliferation, Survival) NFKB_nucleus->Gene_Expression

Inhibition of PI3K/AKT and NF-κB Pathways
Modulation of the STING/TBK1/IRF3 Signaling Pathway

In the context of autoimmune diseases, this compound has been found to activate the STING/TBK1/IRF3 pathway in microglia, leading to the production of anti-inflammatory interferon-β (IFN-β).[10]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP senses cytosolic DNA STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes and translocates This compound This compound (Oxymatrine) This compound->STING IFNB_Gene IFN-β Gene IRF3_dimer->IFNB_Gene induces transcription IFNB IFN-β IFNB_Gene->IFNB

Activation of the STING/TBK1/IRF3 Pathway
Inhibition of the TGF-β/Smad Signaling Pathway

This compound has demonstrated anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway, which plays a crucial role in the pathogenesis of fibrosis.[11]

TGFB_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_Receptor TGF-β Receptor Smad2_3 Smad2/3 TGFB_Receptor->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex_nucleus Smad Complex Smad_Complex->Smad_Complex_nucleus translocates This compound This compound (Oxymatrine) This compound->p_Smad2_3 inhibits phosphorylation TGFB1 TGF-β1 TGFB1->TGFB_Receptor binds Fibrosis_Genes Fibrosis-related Gene Expression Smad_Complex_nucleus->Fibrosis_Genes

Inhibition of the TGF-β/Smad Pathway

Conclusion

This compound (Oxymatrine), primarily sourced from the roots of Sophora flavescens, stands out as a promising natural compound with a wide spectrum of biological activities. The established protocols for its extraction and isolation, coupled with a growing understanding of its molecular mechanisms of action, provide a solid foundation for further research and development. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for scientists and researchers aiming to unlock its full therapeutic potential. Further investigations into its biosynthesis, pharmacological profiling, and clinical efficacy are warranted to translate this natural alkaloid into novel therapeutic applications.

References

A Technical Guide to the Biosynthesis of Ammothamnine in Sophora flavescens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sophora flavescens (Kushen) is a medicinal plant renowned for its rich profile of bioactive quinolizidine alkaloids (QAs), which are central to its therapeutic applications. Among these, ammothamnine, also known as oxymatrine or matrine N-oxide, is a principal component with significant pharmacological interest. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, consolidating current knowledge from metabolomic, transcriptomic, and genomic studies. We present detailed enzymatic steps, relevant quantitative data, key experimental protocols, and visual diagrams of the pathway and associated research workflows. This document serves as an in-depth resource for professionals engaged in natural product chemistry, metabolic engineering, and drug discovery centered on the alkaloids of Sophora flavescens.

Introduction to this compound and Quinolizidine Alkaloids

This compound is a tetracyclic quinolizidine alkaloid found in high concentrations in the roots of Sophora flavescens. It is structurally the N-oxide derivative of matrine, another abundant QA in the plant.[1] Quinolizidine alkaloids are a class of lysine-derived secondary metabolites primarily found in the Leguminosae family, including the Sophora genus.[2][3] These compounds are recognized for their diverse and potent biological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[4][5][6] The biosynthesis of these complex molecules originates from the primary amino acid L-lysine, which undergoes a series of enzymatic transformations to form the characteristic ring structures.[2][7] Understanding this pathway is critical for the metabolic engineering of S. flavescens to enhance the production of target compounds like this compound for pharmaceutical use.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-lysine and culminates in the oxidation of matrine. The pathway can be divided into three main stages:

  • Formation of the key intermediate, Δ¹-piperideine.

  • Assembly of the tetracyclic matrine core.

  • Final oxidation to yield this compound.

Stage 1: Formation of Δ¹-piperideine from L-Lysine

This initial and best-characterized part of the pathway involves two enzymatic steps:

  • Step 1: Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme Lysine/ornithine decarboxylase (LDC) .[8][9] This is considered the first committed step in QA biosynthesis.[2][7]

  • Step 2: Oxidative Deamination of Cadaverine: The resulting cadaverine undergoes oxidative deamination, catalyzed by Copper amine oxidase (CuAO) , to form 5-aminopentanal.[8][9] This intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base reaction to form Δ¹-piperideine , the fundamental heterocyclic precursor for a wide range of piperidine and quinolizidine alkaloids.[2][10]

Stage 2: Putative Assembly of the Matrine Core

The steps leading from Δ¹-piperideine to the complex tetracyclic structure of matrine are not yet fully elucidated and remain a frontier in QA biosynthesis research. It is hypothesized that the matrine skeleton is formed from three molecules of Δ¹-piperideine.[11] This process likely involves a series of condensation, cyclization, and reduction/oxidation reactions, possibly involving intermediates such as a diiminium cation, to assemble the four-ring system.[3] The specific enzymes catalyzing these skeletal formations in S. flavescens have not been definitively characterized.

Stage 3: Oxidation of Matrine to this compound

The final step in the pathway is the conversion of matrine to this compound (oxymatrine).

  • Step 3: N-oxidation of Matrine: This transformation is an oxidation reaction where an oxygen atom is added to the tertiary nitrogen atom of the matrine molecule. This conversion is likely catalyzed by an oxidoreductase , such as a cytochrome P450 monooxygenase or a flavin-containing monooxygenase, which are commonly involved in the late-stage modification of alkaloid scaffolds.[12]

The complete proposed biosynthetic pathway is illustrated below.

This compound Biosynthesis Pathway Proposed Biosynthesis Pathway of this compound in Sophora flavescens Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine CuAO Copper Amine Oxidase (CuAO) Cadaverine->CuAO Aminopentanal 5-Aminopentanal Spontaneous Spontaneous Cyclization Aminopentanal->Spontaneous Piperideine Δ¹-piperideine PutativeEnzymes Putative Cyclases, Reductases, Oxidases Piperideine->PutativeEnzymes MatrineCore Matrine Skeleton (Tetracyclic Core) Matrine Matrine MatrineCore->Matrine Final tailoring steps Oxidase Matrine N-Oxidase (Putative) Matrine->Oxidase This compound This compound (Oxymatrine) LDC->Cadaverine CO₂ CuAO->Aminopentanal NH₃, H₂O₂ Spontaneous->Piperideine H₂O PutativeEnzymes->MatrineCore Oxidase->this compound [O]

Caption: Proposed Biosynthesis Pathway of this compound in Sophora flavescens.

Quantitative Data

Metabolomic and transcriptomic analyses of S. flavescens root tissues have provided valuable quantitative insights into the biosynthesis of this compound (oxymatrine) and its precursor, matrine. The distribution of these alkaloids is not uniform across the root, and their accumulation is correlated with the expression levels of specific biosynthetic genes.

Table 1: Distribution of Key Alkaloids in Sophora flavescens Root Tissues

CompoundPeriderm (µg/g)Phloem (µg/g)Xylem (µg/g)
Matrine1004.87 ± 152.3410697.53 ± 1031.11 2064.90 ± 298.76
This compound (Oxymatrine)335.63 ± 49.812839.20 ± 276.53 625.13 ± 90.45
Sophoridine240.17 ± 35.672087.67 ± 211.09 412.83 ± 61.22

Data synthesized from metabolomic studies.[2][4] Values are presented as mean ± standard deviation. The highest concentration for each compound is highlighted in bold.

Table 2: Correlation of Gene Expression with Total Alkaloid Content

Transcript IDPutative AnnotationCorrelation Coefficient (R)P-value
LYSA1Lysine Decarboxylase> 0.8< 0.05
LYSA2Lysine Decarboxylase> 0.8< 0.05
AO2Amine Oxidase> 0.8< 0.05
AO6Amine Oxidase> 0.8< 0.05
PMT1Putrescine N-methyltransferase-like> 0.8< 0.05
PMT17Putrescine N-methyltransferase-like> 0.8< 0.05
PMT34Putrescine N-methyltransferase-like> 0.8< 0.05
PMT35Putrescine N-methyltransferase-like> 0.8< 0.05

Data derived from combined transcriptome and metabolome correlation analysis.[2][4] Transcripts showing a high positive correlation (R > 0.8) with the total content of key alkaloids (matrine, oxymatrine, sophoridine) are listed.

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for metabolite quantification and gene expression analysis.

Protocol: Quantification of this compound via UHPLC-Q-TOF/MS

This protocol describes the extraction and analysis of alkaloids from S. flavescens root tissue.

  • Sample Preparation and Extraction:

    • Harvest fresh root tissues and separate them into periderm, phloem, and xylem.

    • Lyophilize the tissues and grind them into a fine powder.

    • Accurately weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) containing 0.1% formic acid.

    • Vortex the mixture for 5 minutes, then sonicate in an ice-water bath for 30 minutes.

    • Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm microporous membrane into an HPLC vial.

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS).

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient optimized for alkaloid separation (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 450°C.

    • Scan Range: m/z 50-1200.

    • Data Acquisition: Perform MS/MS analysis on selected precursor ions to confirm identity based on characteristic fragment ions.

  • Quantification:

    • Prepare a series of standard solutions of authentic this compound (oxymatrine) and matrine.

    • Generate a calibration curve by plotting peak area against concentration.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol: Transcriptome Analysis for Gene Discovery

This protocol outlines the workflow for identifying candidate genes involved in the this compound biosynthetic pathway.

  • RNA Extraction and Library Preparation:

    • Extract total RNA from the different root tissues (periderm, phloem, xylem) using a plant-specific RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using random hexamer primers, followed by second-strand synthesis.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR to create the final cDNA library.

  • Sequencing and Assembly:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq) with a paired-end 150 bp read length.

    • Filter the raw reads to remove low-quality reads, adapters, and ambiguous reads to obtain clean reads.

    • Perform de novo assembly of the clean reads using software like Trinity to construct a reference transcriptome.

  • Gene Annotation and Expression Analysis:

    • Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, KEGG, GO).

    • Map the clean reads from each sample back to the reference transcriptome to calculate gene expression levels, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

    • Identify differentially expressed genes (DEGs) between tissues with high and low alkaloid content.

  • Candidate Gene Identification:

    • Search the annotated transcriptome for unigenes homologous to known alkaloid biosynthesis enzymes (e.g., LDC, CuAO, oxidoreductases).

    • Perform a correlation analysis (e.g., Pearson correlation) between the expression profiles (FPKM values) of candidate genes and the measured concentrations of this compound and related alkaloids across the different tissues. Genes with high positive correlation are strong candidates for involvement in the pathway.

General Experimental Workflow

The following diagram illustrates the integrated workflow for investigating the this compound biosynthetic pathway.

Experimental Workflow Integrated Workflow for Biosynthesis Pathway Elucidation cluster_metabolomics Metabolomics Arm cluster_transcriptomics Transcriptomics Arm PlantMaterial Plant Material (S. flavescens Roots) TissueDissection Tissue Dissection (Periderm, Phloem, Xylem) PlantMaterial->TissueDissection MetaboliteExtraction Metabolite Extraction TissueDissection->MetaboliteExtraction RNA_Extraction Total RNA Extraction TissueDissection->RNA_Extraction HPLCMS UHPLC-Q-TOF/MS Analysis MetaboliteExtraction->HPLCMS Quantification Alkaloid Quantification HPLCMS->Quantification DataAnalysis Integrated Data Analysis (Correlation & Pathway Mapping) Quantification->DataAnalysis RNA_Seq RNA-Seq & De Novo Assembly RNA_Extraction->RNA_Seq Gene_Expression Gene Expression Profiling (FPKM) RNA_Seq->Gene_Expression Gene_Expression->DataAnalysis GeneValidation Candidate Gene Validation (qRT-PCR, VIGS, Heterologous Expression) DataAnalysis->GeneValidation PathwayElucidation Pathway Elucidation GeneValidation->PathwayElucidation

Caption: Integrated Workflow for Biosynthesis Pathway Elucidation.

Conclusion and Future Outlook

The biosynthetic pathway of this compound (oxymatrine) in Sophora flavescens is understood to proceed from L-lysine through the key intermediates cadaverine and Δ¹-piperideine, leading to the formation of the matrine skeleton, which is finally oxidized to yield the end product. While the initial steps are well-established, the enzymes responsible for the assembly of the complex tetracyclic matrine core and the final N-oxidation step remain to be functionally characterized.

Future research should focus on:

  • Functional Characterization: Heterologous expression and in vitro enzymatic assays of candidate cyclases and oxidases identified through transcriptomic studies are necessary to confirm their roles in the pathway.

  • Regulatory Mechanisms: Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes will provide deeper insights into how alkaloid production is controlled in the plant.

  • Metabolic Engineering: With a complete understanding of the pathway, targeted genetic modification of S. flavescens or heterologous reconstruction of the pathway in microbial hosts could be employed to enhance the sustainable production of this compound for pharmaceutical applications.

This guide provides a solid foundation for these future endeavors, consolidating the current data and methodologies for the scientific community.

References

Ammothamnine (Oxymatrine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens and other related plants. It has a long history of use in traditional Chinese medicine and is gaining significant attention in modern pharmacological research due to its diverse therapeutic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of Oxymatrine, details on experimental methodologies for their determination, and an exploration of its interaction with key biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and analysis.

Core Physical and Chemical Properties

Oxymatrine presents as a white to off-white crystalline powder.[1][2][3] It is characterized by the following physical and chemical parameters, which are crucial for its handling, formulation, and development as a therapeutic agent.

Identification and General Properties
PropertyValueSource(s)
Common Names Oxymatrine, this compound, Matrine N-oxide[4][5]
CAS Number 16837-52-8[4][6][7][8][9]
Molecular Formula C₁₅H₂₄N₂O₂[1][4][6][7][9]
Appearance White to off-white powder or crystalline powder[1][2][3][10]
Odor No odor to slight amber aroma[1][11]
Physicochemical Data
PropertyValueSource(s)
Molecular Weight 264.36 g/mol [1][7][9]
Melting Point 199 - 208 °C[1][7][9][12]
Boiling Point 572.8 °C (Predicted)[7]
pKa 6.5 (Experimentally determined for the related compound Oxysophocarpine using RP-HPLC)[13]
Topological Polar Surface Area 38.4 Ų[1][5]
Solubility Profile

Oxymatrine is known to be soluble in water.[1] Its solubility in various solvents is a critical factor for its formulation and delivery.

SolventSolubilitySource(s)
WaterSoluble, 10 mg/mL, 53 mg/mL[1][2][14][15]
Ethanol25 mg/mL, 33.3 mg/mL, 53 mg/mL[2][8][14][15]
MethanolSoluble, 53 mg/mL[2][12][14]
DMSO10 mg/mL, 53 mg/mL[2][8][14][15]
DMF10 mg/mL[2][8]
ChloroformSoluble[11][12]
BenzeneSoluble[11]
AcetoneReadily soluble[11]
Petroleum EtherInsoluble/Difficult to dissolve[11][12]
Stability and Storage

Proper storage is essential to maintain the integrity of Oxymatrine. It should be stored in a dry place, protected from light and moisture.[2][7] For long-term storage, a temperature of +4°C or between 2°C - 8°C is recommended.[2][7][12] Under these conditions, it is stable for at least two years.[2] In solution, it should be stored at -20°C for up to one month or -80°C for up to six months.[14][15] Environmental stability studies have shown that in an aquatic environment, the half-life of oxymatrine is estimated to be over 200 days, while in dry soil, the half-life is significantly shorter, ranging from 5.4 to 8.6 days.[12][16]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Oxymatrine are fundamental for quality control and research purposes. While specific, proprietary methods used by manufacturers are not publicly available, this section outlines the standard methodologies employed for such analyses.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[4]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry Oxymatrine is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[15]

  • Apparatus: A melting point apparatus, such as a Mel-Temp or Thiele tube, is used. The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][15][16]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute near the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4][16]

Determination of Solubility

The "shake-flask" method is the traditional and most common technique for determining the equilibrium solubility of a compound.[10]

Methodology: Shake-Flask Solubility Method

  • Preparation of Saturated Solution: An excess amount of Oxymatrine is added to a specific volume of the solvent (e.g., water, ethanol) in a sealed container.[10][17]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[10][14]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[14]

  • Quantification: The concentration of Oxymatrine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A standard calibration curve is used for accurate quantification.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the identification, quantification, and purity assessment of Oxymatrine.

General HPLC Protocol for Oxymatrine Analysis

  • Column: A reversed-phase C18 column is commonly used.[18][19]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or a solution of an ion-pairing agent like sodium heptanesulfonate) and an organic modifier like methanol or acetonitrile.[18][19][20] The pH of the aqueous phase is often adjusted to optimize separation.[19]

  • Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[19]

  • Detection: UV detection is performed at a wavelength where Oxymatrine exhibits significant absorbance, typically around 210 nm or 220 nm.[18][19]

  • Quantification: The concentration of Oxymatrine is determined by comparing the peak area of the sample to that of a known standard.[18]

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for Oxymatrine. These studies evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature and humidity.

Methodology: ICH Guideline-Based Stability Study

  • Batch Selection: Stability studies are performed on multiple batches of the substance to ensure consistency.

  • Storage Conditions: Samples are stored under various conditions as per ICH guidelines, including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[21][22]

  • Testing Frequency: Samples are pulled at specific time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies) and tested for relevant quality attributes.[21][22]

  • Analytical Tests: The testing includes assays for potency (e.g., by HPLC), purity (to detect and quantify degradation products), and physical characteristics (e.g., appearance, moisture content).[21]

  • Data Evaluation: The data are evaluated to establish a re-test period or shelf life for the substance. A "significant change" is defined as a failure to meet the established specifications.[21]

Biological Activity and Signaling Pathways

Oxymatrine exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-viral, and anti-cancer effects.[23][24][25] These effects are mediated through its interaction with various cellular signaling pathways. This section focuses on two well-documented pathways modulated by Oxymatrine: the Transforming Growth Factor-β (TGF-β) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

Modulation of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is often implicated in fibrosis. Oxymatrine has been shown to inhibit TGF-β1-induced fibrotic processes.[2][8]

Mechanism of Action:

  • TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).

  • The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.

  • Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4.

  • This Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as collagen.[6]

  • Oxymatrine can interfere with this pathway by down-regulating the expression of TGF-β1, TβRI, and inhibiting the phosphorylation of Smad2 and Smad3.[2][25] It has also been shown to upregulate the inhibitory Smad, Smad7, which promotes the degradation of the TβRI and prevents R-Smad phosphorylation.[5][6]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TbetaRII TbetaRII TGF-beta1->TbetaRII Binds TbetaRI TbetaRI TbetaRII->TbetaRI Recruits & Phosphorylates Smad2_3 Smad2/3 TbetaRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocates Smad7 Smad7 Smad7->TbetaRI Promotes Degradation Oxymatrine_cyto Oxymatrine Oxymatrine_cyto->TbetaRI Inhibits Oxymatrine_cyto->pSmad2_3 Inhibits Phosphorylation Oxymatrine_cyto->Smad7 Upregulates Gene_Expression Fibrosis-related Gene Expression Smad_complex_nuc->Gene_Expression Promotes

Figure 1. Oxymatrine's modulation of the TGF-β/Smad signaling pathway.
Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Oxymatrine has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[9][11]

Mechanism of Action:

  • In its inactive state, NF-κB (a heterodimer typically of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.

  • Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

  • The IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.

  • In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[7]

  • Oxymatrine can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[11] It may also act further upstream by inhibiting TLR4 signaling.[9]

NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome pIkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Oxymatrine_cyto Oxymatrine Oxymatrine_cyto->TLR4 Inhibits Oxymatrine_cyto->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Gene_Expression Promotes

Figure 2. Oxymatrine's inhibition of the NF-κB signaling pathway.

Conclusion

This compound (Oxymatrine) is a multifaceted alkaloid with well-defined physical and chemical properties that are conducive to its development as a pharmaceutical agent. Its solubility in various solvents allows for diverse formulation strategies. The established analytical methods, particularly HPLC, provide robust means for its quality control. Furthermore, its ability to modulate key signaling pathways like TGF-β and NF-κB provides a molecular basis for its observed anti-fibrotic and anti-inflammatory effects, making it a compelling candidate for further research and clinical investigation in a variety of disease contexts. This guide serves as a foundational resource for professionals engaged in the exploration and development of this promising natural compound.

References

Pharmacological Profile of Ammothamnine (Oxymatrine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a quinolizidine alkaloid commonly known as Oxymatrine, is a natural compound extracted from the roots of plants from the Sophora species. It has been the subject of extensive pharmacological research due to its diverse therapeutic effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its quantitative receptor binding affinities, enzyme inhibition, pharmacokinetic properties, and modulation of key signaling pathways. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development efforts.

Introduction

This compound, chemically identified as Oxymatrine, has a long history of use in traditional Chinese medicine. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic benefits. This document aims to consolidate the available quantitative data and experimental protocols to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Receptor and Enzyme Interactions

While comprehensive screening of this compound against a wide array of receptors and enzymes is not extensively documented in publicly available literature, some key interactions have been identified.

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes involved in inflammation and cell proliferation.

Table 1: Enzyme Inhibition Profile of this compound (Oxymatrine)

EnzymeIC50Cell Line/SystemReference
Cyclooxygenase-1 (COX-1)52.5 µg/mLin vitro[1]
Cyclooxygenase-2 (COX-2)102.2 µg/mLin vitro[1]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been primarily studied in rats.

In Vivo Pharmacokinetic Parameters

Table 2: Pharmacokinetic Parameters of this compound (Oxymatrine) in Rats

ParameterValueRoute of AdministrationReference
Absolute Oral Bioavailability26.43%Oral[2][3]
Cmax (Maximum Concentration)605.5 ng/mLOral[2][3]
Tmax (Time to Maximum Concentration)0.75 hOral[2][3]
t1/2 (Half-life)4.181 hOral[2][3]
t1/2 (Half-life)4.9 ± 3.4 hIntravenous (2 mg/kg)[4]
Metabolism

This compound is metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic reaction is the reduction of the N-oxide group to form matrine.

Table 3: In Vitro Metabolism Kinetics of this compound (Oxymatrine)

Enzyme SystemKm (µM)Vmax (nmol/min/mg protein)Reference
Human Liver Microsomes (HLMs)Biphasic Kinetics-[5]
Human Intestinal Microsomes (HIMs)Biphasic Kinetics-[5]
Recombinant Human CYP3A4Biphasic Kinetics-[5]

Note: The metabolism of Oxymatrine in HLMs, HIMs, and by CYP3A4 followed biphasic kinetics, and therefore single Km and Vmax values were not reported.

Table 4: Inhibition of this compound (Oxymatrine) Metabolism by CYP450 Inhibitors

CYP Isoform InhibitorInhibition of Matrine FormationReference
Ketoconazole (CYP3A)Strong Inhibition[6]
Fluvoxamine maleate (CYP1A2)Significant Inhibition[6]
Amiodarone hydrochloride (CYP2C9)Significant Inhibition[6]
Omeprazole (CYP2C19)Significant Inhibition[6]
Diethyldithiocarbamic acid (CYP2E1)Significant Inhibition[6]
Gemfibrozil (CYP2C8)Weak Inhibition[6]
Quinidine (CYP2D6)Weak Inhibition[6]

Key Signaling Pathways and Pharmacological Effects

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 5: IC50 Values of this compound (Oxymatrine) in Cancer Cell Lines

Cell LineCancer TypeIC50 (24h)IC50 (48h)Reference
MCF-7Breast Cancer~32 mg/mL<16 mg/mL[7]

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers. This inhibition leads to decreased phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.[8][9][10]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Figure 1: this compound's inhibition of the PI3K/Akt pathway.

Anti-Fibrotic Activity

This compound has been demonstrated to attenuate fibrosis by modulating the TGF-β/Smad signaling pathway. It can inhibit the expression of Smad3 and CREB-binding protein (CBP) while promoting the expression of the inhibitory Smad7.[11] This leads to a reduction in the deposition of collagen and other extracellular matrix components.

TGF_beta_Smad_Pathway This compound This compound Smad3 Smad3 This compound->Smad3 inhibits Smad7 Smad7 This compound->Smad7 promotes TGF_beta TGF_beta TGF_beta->Smad3 activates Fibrosis Fibrosis Smad3->Fibrosis promotes Smad7->Smad3 inhibits

Figure 2: Modulation of the TGF-β/Smad pathway by this compound.

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects against excitotoxicity, in part by down-regulating the expression of the NR2B subunit of the NMDA receptor.[12] This can reduce excessive calcium influx and subsequent neuronal damage.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on cancer cells.[7][13]

CCK8_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay CCK-8 Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_this compound Add varying concentrations of this compound Incubate_24h->Add_this compound Incubate_Treatment Incubate for 24, 48, or 72h Add_this compound->Incubate_Treatment Add_CCK8 Add CCK-8 reagent Incubate_Treatment->Add_CCK8 Incubate_Assay Incubate for 1-4h Add_CCK8->Incubate_Assay Measure_Absorbance Measure absorbance at 450 nm Incubate_Assay->Measure_Absorbance

Figure 3: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K/Akt Pathway

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of Akt.[8][9][10]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.[2][14]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A-B): Add this compound to the apical side of the monolayer and collect samples from the basolateral side at various time points.

    • Basolateral to Apical (B-A): Add this compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

Conclusion

This compound (Oxymatrine) presents a complex and promising pharmacological profile with therapeutic potential in a range of diseases. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation, cell proliferation, and fibrosis. While significant progress has been made in understanding its pharmacokinetic properties and qualitative effects, a more comprehensive quantitative analysis of its interactions with a wider range of molecular targets is warranted. The experimental protocols provided in this guide offer a foundation for further investigation into the pharmacological properties of this multifaceted natural compound. Future research should focus on detailed receptor binding and enzyme inhibition screening to fully elucidate its mechanism of action and to identify potential novel therapeutic applications.

References

The Molecular Labyrinth: Unraveling the Action of Ammothamnine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Ammothamnine, a quinolizidine alkaloid also identified in chemical databases as Matrine oxide or Oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its effects on cell signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Molecular Mechanisms of this compound

This compound exerts its biological effects through a multi-pronged approach at the molecular level, primarily culminating in the induction of apoptosis and arrest of the cell cycle in cancerous cells. These effects are orchestrated through the modulation of a complex network of signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, the process of programmed cell death, in various cancer cell lines.[2][3][4] This is a critical mechanism for its anti-tumor activity, as it selectively eliminates malignant cells. The apoptotic cascade initiated by this compound involves both intrinsic (mitochondrial) and extrinsic pathways.

A key target in this process is the regulation of the Bcl-2 family of proteins. This compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[5]

Furthermore, in human cervical cancer cells, this compound has been found to induce apoptosis by depleting intracellular guanosine 5'-triphosphate (GTP) levels through the inhibition of inosine monophosphate dehydrogenase type II (IMPDH2).[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at various phases. Evidence suggests that this compound can induce G2/M phase arrest in ovarian cancer cells by interfering with microtubule dynamics.[6] It has also been observed to cause cell cycle arrest in other cancer cell lines, preventing them from proceeding through the necessary checkpoints for division and proliferation.[7][8][9] This effect is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6][7]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are underpinned by its ability to modulate a multitude of intracellular signaling pathways. A review of the literature indicates the involvement of several key pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting cell proliferation.[10]

  • TGF-β/Smad Pathway: The transforming growth factor-beta (TGF-β) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anti-cancer effects.[10][11]

  • NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway plays a significant role in inflammation and cancer. This compound has been reported to inhibit the activation of NF-κB, which can lead to the downregulation of genes involved in cell survival and proliferation.[10]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cellular proliferation, differentiation, and apoptosis. This compound has been found to influence this pathway.[10][11]

The intricate interplay of these signaling pathways culminates in the observed anti-cancer effects of this compound.

Quantitative Data

The inhibitory effects of this compound (Oxymatrine) on the proliferation of various cancer cell lines have been quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 ValueIncubation TimeReference
MCF-7Breast Cancer~32 mg/mL24 h[3]
MCF-7Breast Cancer<16 mg/mL48 h[3]
A549Lung CancerNot specified (dose-dependent inhibition from 2-15 mmol/L)12-48 h[4]
JurkatT-cell leukemia1.04 µM (for Montanine, a related alkaloid)Not specified[5]
A549Lung Cancer1.09 µM (for Montanine, a related alkaloid)Not specified[5]
SW480Colon Cancer0.63 to 13 µM (for a dispiropiperazine derivative)Not specified[9]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and cultured for 24 hours.[4]

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 2, 4, 8, 15 mmol/L) and a positive control (e.g., 5-fluorouracil) for different time intervals (e.g., 12, 24, 36, 48 hours).[4] A negative control group receives only the vehicle.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Calculation: The cell inhibition rate is calculated using the formula: Inhibition rate (%) = (1 - (OD of experimental group / OD of control group)) x 100%. The IC50 value is then determined from the dose-response curve.[12]

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Cell Treatment: Cells are treated with a specific concentration of this compound (e.g., 8 mmol/L) for a defined period (e.g., 24 hours).[4]

  • Cell Harvesting: The cells are harvested by trypsinization and washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specific duration (e.g., 48 hours).[6]

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Methodology:

  • Protein Extraction: Cells treated with this compound are lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Cyclin B1, phospho-histone H3) overnight at 4°C.[4][9]

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows associated with the mechanism of action of this compound.

Ammothamnine_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic GTP Depletion This compound This compound (Oxymatrine) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates IMPDH2 IMPDH2 This compound->IMPDH2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 GTP GTP Depletion IMPDH2->GTP Apoptosis Apoptosis GTP->Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Ammothamnine_Cell_Cycle_Arrest cluster_cellcycle Cell Cycle Progression This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule Interferes with CDK CDKs/Cyclins This compound->CDK Downregulates G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 G2M_Arrest G2/M Phase Arrest G2M_Arrest->G2 G2M_Arrest->M Microtubule->G2M_Arrest CDK->G2M_Arrest

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Western_Blot_Workflow start Cell Treatment with This compound lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

This compound presents a compelling case as a potential anti-cancer therapeutic agent due to its multifaceted molecular mechanism of action. Its ability to induce apoptosis through the modulation of the Bcl-2 protein family and GTP depletion, coupled with its capacity to arrest the cell cycle by interfering with microtubule dynamics and regulating key cell cycle proteins, highlights its potential for targeted cancer therapy. The modulation of critical signaling pathways such as PI3K/Akt/mTOR, TGF-β/Smad, NF-κB, and JAK/STAT further underscores its complex and potent biological activity. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the treatment of various malignancies. This guide provides a foundational understanding for researchers to build upon in their future investigations into this promising natural compound.

References

The Anti-inflammatory Effects of Ammothamnine (Oxymatrine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

Ammothamnine, more commonly known in scientific literature as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens. This document provides a comprehensive technical overview of the anti-inflammatory properties of Oxymatrine, summarizing key findings from in vivo and in vitro studies. Extensive research has demonstrated that Oxymatrine exerts its anti-inflammatory effects through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This guide presents quantitative data in structured tables for comparative analysis, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Oxymatrine's mechanism of action as a potential therapeutic agent for inflammatory diseases.

In Vitro Anti-inflammatory Activity

Oxymatrine has been shown to significantly inhibit the production of key pro-inflammatory mediators in various cell-based assays. The following tables summarize the quantitative data from studies on lipopolysaccharide (LPS)-stimulated murine microglial cells (BV2) and macrophages (RAW 264.7), as well as phorbol-12-myristate-13-acetate (PMA) and LPS-stimulated human monocytic cells (THP-1).

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia
Inflammatory MediatorOxymatrine Concentration% Inhibition / EffectReference
Nitric Oxide (NO)1, 10, 20 µg/mLDose-dependent decrease[1][2]
Prostaglandin E2 (PGE2)1, 10, 20 µg/mLDose-dependent decrease[1][2]
TNF-α1, 10, 20 µg/mLDose-dependent decrease[1][2]
IL-1β1, 10, 20 µg/mLDose-dependent decrease[1][2]
IL-61, 10, 20 µg/mLDose-dependent decrease[1][2]
iNOS mRNA1, 10, 20 µg/mLDose-dependent attenuation[1][2]
COX-2 mRNA1, 10, 20 µg/mLDose-dependent attenuation[1][2]
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
Inflammatory MediatorOxymatrine Concentration% Inhibition / EffectReference
TNF-α12.5, 25, 50, 100, 200 mg/LDose-dependent inhibition of secretion[3]
Table 3: Inhibition of Pro-inflammatory Mediators in PMA and LPS-stimulated THP-1 Macrophages
Inflammatory MediatorOxymatrine Concentration% Inhibition / EffectReference
Nitric Oxide (NO)Low, Medium, HighDose-dependent reduction in secretion[4]
TNF-αLow, Medium, HighDose-dependent reduction in secretion[4]
IL-1βLow, Medium, HighDose-dependent reduction in secretion[4]

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of Oxymatrine has been validated in several animal models of inflammation. The subsequent tables present quantitative data from studies on dextran sulfate sodium (DSS)-induced colitis in mice and carrageenan-induced paw edema in rats.

Table 4: Effects of Oxymatrine on DSS-Induced Colitis in Mice
ParameterOxymatrine DosageEffectReference
Disease Activity Index (DAI)25, 50, 100 mg/kgSignificant improvement with medium and high doses[5]
Colon Length25, 50, 100 mg/kgSignificant improvement with medium and high doses[5]
Myeloperoxidase (MPO) Activity25, 50, 100 mg/kgEffective inhibition[5]
Histopathological ScoreNot specifiedNoticeable improvement[5]

Core Mechanistic Pathways

Oxymatrine's anti-inflammatory effects are primarily attributed to its ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Inhibition of NF-κB and MAPK Signaling Pathways

Oxymatrine has been demonstrated to inhibit the activation of NF-κB and the phosphorylation of MAPK family members (p38, ERK1/2, and JNK) in LPS-stimulated microglial cells.[1][2][6][7] This dual inhibition leads to a significant reduction in the production of a wide array of inflammatory mediators.

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK_pathway->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Oxymatrine Oxymatrine Oxymatrine->MAPK_pathway Oxymatrine->IKK DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Inhibition of NF-κB and MAPK Signaling by Oxymatrine.
Inhibition of the NLRP3 Inflammasome

Recent studies suggest that Oxymatrine can also suppress inflammation by inhibiting the activation of the NLRP3 inflammasome.[4][8][9] This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory disorders. Oxymatrine has been shown to reduce the expression of NLRP3, ASC, and Caspase-1, leading to decreased maturation and secretion of IL-1β.[4][10]

NLRP3_Inhibition cluster_signals Inflammatory Stimuli cluster_priming Priming cluster_activation Activation & Assembly cluster_downstream Downstream Effects Signal1 Signal 1 (e.g., LPS via TLR4) NFkB_activation NF-κB Activation Signal1->NFkB_activation Signal2 Signal 2 (e.g., ATP) NLRP3_active NLRP3 Signal2->NLRP3_active pro_IL1B pro-IL-1β (inactive) NFkB_activation->pro_IL1B NLRP3_exp NLRP3 Expression NFkB_activation->NLRP3_exp IL1B IL-1β (mature & secreted) NLRP3_exp->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (Assembled Complex) pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Caspase-1 (active) Inflammasome->Caspase1 Cleavage Oxymatrine Oxymatrine Oxymatrine->NLRP3_exp Oxymatrine->Inflammasome Inhibits Assembly Caspase1->pro_IL1B Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis

Inhibition of the NLRP3 Inflammasome by Oxymatrine.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of Oxymatrine.

In Vitro: LPS-Stimulated BV2 Microglia Assay

This protocol outlines the general procedure for assessing the anti-inflammatory effects of Oxymatrine on LPS-stimulated BV2 microglial cells.

BV2_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture BV2 cells to confluence in DMEM seed Seed cells in multi-well plates culture->seed pretreat Pre-treat with Oxymatrine (e.g., 1, 10, 20 µg/mL for 30 min) seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL for 30 min - 6 h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6, PGE2) supernatant->elisa griess Griess Assay for NO supernatant->griess rt_pcr RT-PCR for mRNA (iNOS, COX-2) cells->rt_pcr western Western Blot for Proteins (p-IκBα, p-MAPKs, NF-κB p65) cells->western

Experimental Workflow for In Vitro BV2 Microglia Assay.

Methodology:

  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into multi-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of Oxymatrine (e.g., 1, 10, 20 µg/mL) for 30 minutes.[2]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 30 minutes to 6 hours).[2]

  • Sample Collection: The cell culture supernatant is collected for analysis of secreted inflammatory mediators. The cells are harvested for RNA or protein extraction.

  • Analysis:

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the supernatant is quantified using the Griess assay.

    • Cytokine and PGE2 Measurement: Levels of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant are measured by enzyme-linked immunosorbent assay (ELISA).

    • mRNA Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by reverse transcription-polymerase chain reaction (RT-PCR).

    • Protein Expression and Phosphorylation Analysis: Cellular protein lysates are subjected to Western blot analysis to determine the levels of total and phosphorylated IκBα, NF-κB p65, and MAPK family members (ERK1/2, p38, JNK).

In Vivo: DSS-Induced Colitis Model in Mice

This protocol provides a general outline for inducing colitis in mice using dextran sulfate sodium (DSS) and evaluating the therapeutic effects of Oxymatrine.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 3% DSS in the drinking water for 7 consecutive days.[5]

  • Oxymatrine Administration: Mice are treated with Oxymatrine (e.g., 25, 50, 100 mg/kg) via intraperitoneal injection daily.[5]

  • Monitoring: The severity of colitis is monitored daily by calculating the Disease Activity Index (DAI), which is a composite score of body weight loss, stool consistency, and rectal bleeding.

  • Sample Collection: At the end of the experimental period, mice are euthanized, and the colons are excised. The length of the colon is measured, and tissue samples are collected for histological analysis and measurement of myeloperoxidase (MPO) activity.

  • Analysis:

    • Macroscopic Evaluation: The colon length is measured as an indicator of inflammation.

    • Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the potent anti-inflammatory properties of this compound (Oxymatrine). Its ability to modulate multiple key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent for a range of inflammatory conditions. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of Oxymatrine as a novel anti-inflammatory drug. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail, as well as exploring its efficacy in other chronic inflammatory disease models.

References

The Neuroprotective Potential of Ammothamnine: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Ammothamnine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has been noted in phytochemical studies. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the direct investigation of its neuroprotective properties. While the broader extracts of plants containing this compound, such as Sophora flavescens, have demonstrated neuroprotective effects, these activities are predominantly attributed to other well-studied alkaloids, namely Matrine and Oxymatrine.

Currently, there is a lack of specific in-depth research, quantitative data, and detailed experimental protocols focusing on the neuroprotective mechanisms of this compound. Therefore, creating a detailed technical guide on its core neuroprotective properties, as requested, is not feasible based on the current body of scientific evidence.

This document aims to provide a contextual overview by summarizing the known neuroprotective activities of related compounds from Sophora flavescens and to highlight the areas where future research on this compound could be directed.

Neuroprotective Landscape of Sophora flavescens Alkaloids

Research into the medicinal properties of Sophora flavescens has identified several compounds with significant biological activity in the central nervous system. The primary focus of these studies has been on Matrine and Oxymatrine.

Matrine and Oxymatrine: The Major Players

Numerous studies have demonstrated that both Matrine and Oxymatrine possess neuroprotective capabilities. For instance, these compounds have been shown to promote axonal extension even in the presence of inhibitory molecules like chondroitin sulfate proteoglycans (CSPGs), suggesting a potential role in neural repair after injury.[1] Their therapeutic potential is being explored for a range of neurological disorders.[2]

One of the identified mechanisms of action for Oxymatrine involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3] By influencing this pathway, Oxymatrine may protect neurons from hypoxic-ischemic damage.

Emerging Evidence for Other Alkaloid Derivatives

Recent research has also shed light on other matrine-derived alkaloids from Sophora flavescens. Compounds referred to as sophflarines B-E have exhibited anti-neuroinflammatory activity.[4] Specifically, sophflarine E is suggested to exert its neuroprotective effect by activating the Keap1-Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[4]

It is important to note that even an alkaloid-free ethyl acetate extract of Sophora flavescens has been found to possess neuroprotective properties, indicating that other classes of compounds, such as flavonoids, also contribute to the overall neuroprotective profile of the plant.[5]

The Unexplored Potential of this compound

While this compound is a known constituent of Sophora flavescens, its specific contribution to the plant's neuroprotective effects remains uninvestigated. There is no available data on its ability to mitigate oxidative stress, reduce neuroinflammation, prevent excitotoxicity, or modulate key signaling pathways involved in neuronal survival.

The following diagram illustrates a hypothetical workflow for future investigation into the neuroprotective properties of this compound, based on standard preclinical drug discovery processes.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Reporting Initial Screening Initial Screening Cell Viability Assays Cell Viability Assays Initial Screening->Cell Viability Assays Neurotoxicity/Neuroprotection Oxidative Stress Models Oxidative Stress Models Cell Viability Assays->Oxidative Stress Models e.g., H2O2, glutamate Anti-inflammatory Assays Anti-inflammatory Assays Oxidative Stress Models->Anti-inflammatory Assays e.g., LPS-induced microglia activation Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies e.g., Western Blot, qPCR Animal Models of Neurodegeneration Animal Models of Neurodegeneration Mechanism of Action Studies->Animal Models of Neurodegeneration Promising results Behavioral Tests Behavioral Tests Animal Models of Neurodegeneration->Behavioral Tests Histopathological Analysis Histopathological Analysis Behavioral Tests->Histopathological Analysis Biochemical Marker Analysis Biochemical Marker Analysis Histopathological Analysis->Biochemical Marker Analysis Quantitative Data Tabulation Quantitative Data Tabulation Biochemical Marker Analysis->Quantitative Data Tabulation Signaling Pathway Elucidation Signaling Pathway Elucidation Quantitative Data Tabulation->Signaling Pathway Elucidation Publication Publication Signaling Pathway Elucidation->Publication

Proposed experimental workflow for investigating this compound's neuroprotective properties.

Conclusion and Future Directions

To establish the neuroprotective potential of this compound, future research should focus on:

  • In vitro studies: Utilizing neuronal cell lines and primary neuron cultures to assess the ability of this compound to protect against various neurotoxic insults, including oxidative stress, excitotoxicity, and inflammation.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound, such as the Nrf2, NF-κB, and PI3K/Akt pathways.

  • In vivo studies: Employing animal models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and ischemic stroke to evaluate the therapeutic efficacy of this compound.

Such studies are essential to generate the necessary quantitative data and detailed protocols to build a comprehensive understanding of this compound's potential as a neuroprotective agent. Until such research is conducted, any claims regarding its neuroprotective properties would be purely speculative.

References

Ammothamnine (Oxymatrine): A Technical Guide on its Antiviral Activity Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid extracted from the roots of plants belonging to the Sophora genus, notably Sophora flavescens[1][2][3][4][5][6]. It is a natural compound that has garnered significant interest for its diverse pharmacological activities, including potent antiviral effects against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the current understanding of this compound's anti-HBV activity, focusing on quantitative data, experimental methodologies, and the molecular pathways it modulates. This compound and Oxymatrine are synonyms for the same chemical entity, identified by the CAS number 16837-52-8[3][7][8][9][10][11][12][13].

Antiviral Efficacy of this compound Against HBV

This compound has demonstrated significant inhibitory effects on HBV replication both in vitro and in vivo. Its antiviral activity is characterized by a reduction in viral antigens (HBsAg and HBeAg) and HBV DNA levels.

Quantitative Data Summary

The following table summarizes the key quantitative data on the anti-HBV efficacy of this compound from various studies.

Cell LineTreatment DurationThis compound ConcentrationHBsAg Inhibition (%)HBeAg Inhibition (%)HBV DNA Inhibition (%)Reference
HepG2.2.152 days500 µg/mL22.6755.3440.75[14]
HepG2.2.155 days500 µg/mL22.3943.9775.32[14]
HepG2.2.158 days1.0 mg/mlNot Reported78.470.3[15]
HepG2.2.158 days0.5 mg/mlNot Reported59.258.2[15]
HepG2.2.158 days0.25 mg/mlNot Reported29.631.4[15]

Mechanism of Action

This compound exerts its anti-HBV effects through a multi-targeted mechanism that involves the modulation of host signaling pathways and direct interference with the viral life cycle.

Inhibition of HBV Replication and Gene Expression

In vitro studies using the HepG2.2.15 cell line, which stably expresses HBV, have shown that this compound significantly reduces the levels of extracellular HBV DNA and viral antigens (HBsAg and HBeAg) in a dose- and time-dependent manner[14][15]. Furthermore, this compound has been observed to decrease intracellular HBV cccDNA, the persistent form of the viral genome, and rcDNA[14].

Modulation of Host Signaling Pathways

This compound has been shown to modulate host cellular pathways to suppress HBV replication. One of the key pathways identified is the NF-κB signaling pathway. By interfering with this pathway, this compound can downregulate viral gene expression and subsequent DNA replication.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-HBV activity of this compound.

Cell Culture and Drug Treatment
  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that contains integrated HBV DNA and constitutively produces HBV particles.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for HBV-producing cells. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: For antiviral assays, HepG2.2.15 cells are seeded in multi-well plates. After cell attachment, the culture medium is replaced with a medium containing various concentrations of this compound. The treatment duration can vary from 2 to 8 days, with the medium being replaced every 2-3 days with fresh drug-containing medium.

Quantification of HBV Antigens (HBsAg and HBeAg)
  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Collect cell culture supernatants at specified time points after this compound treatment.

    • Use commercially available HBsAg and HBeAg ELISA kits.

    • Follow the manufacturer's instructions to measure the concentration of HBsAg and HBeAg in the supernatants.

    • The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The inhibition rate is calculated by comparing the antigen levels in the treated groups to the untreated control group.

Quantification of HBV DNA
  • Method: Real-time quantitative PCR (qPCR).

  • Procedure for Extracellular HBV DNA:

    • Collect cell culture supernatants.

    • Viral DNA is extracted from the supernatant using a viral DNA extraction kit.

    • The extracted DNA is then subjected to qPCR analysis using primers and probes specific for the HBV genome.

    • A standard curve is generated using a plasmid containing the HBV genome to quantify the HBV DNA copy number.

  • Procedure for Intracellular HBV DNA (cccDNA and rcDNA):

    • Harvest the cells and extract total intracellular DNA.

    • To specifically quantify cccDNA, the extracted DNA is treated with a plasmid-safe ATP-dependent DNase to digest linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.

    • Quantify the levels of cccDNA and total intracellular HBV DNA (representing rcDNA and other forms) using specific primers and probes in a qPCR reaction.

Visualizations

Experimental Workflow for Assessing Anti-HBV Activity

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results start Seed HepG2.2.15 cells treat Treat with this compound start->treat collect_supernatant Collect Supernatant treat->collect_supernatant collect_cells Harvest Cells treat->collect_cells elisa ELISA for HBsAg & HBeAg collect_supernatant->elisa extract_dna_supernatant Extract Extracellular HBV DNA collect_supernatant->extract_dna_supernatant extract_dna_cells Extract Intracellular DNA collect_cells->extract_dna_cells data_analysis Data Analysis & Inhibition Calculation elisa->data_analysis qpcr_extracellular qPCR for Extracellular HBV DNA extract_dna_supernatant->qpcr_extracellular qpcr_intracellular qPCR for Intracellular HBV DNA (cccDNA, rcDNA) extract_dna_cells->qpcr_intracellular qpcr_extracellular->data_analysis qpcr_intracellular->data_analysis

Caption: Workflow for evaluating the anti-HBV activity of this compound.

Proposed Signaling Pathway for this compound's Anti-HBV Action

signaling_pathway cluster_cell Hepatocyte This compound This compound (Oxymatrine) NFkB_pathway NF-κB Signaling Pathway This compound->NFkB_pathway Inhibits Viral_Promoters Viral Promoters NFkB_pathway->Viral_Promoters Activates HBV_Replication HBV Replication Cycle HBV_Transcription HBV Transcription (pgRNA, mRNAs) Viral_Promoters->HBV_Transcription HBV_DNA_synthesis HBV DNA Synthesis (rcDNA) HBV_Transcription->HBV_DNA_synthesis Viral_Proteins Viral Proteins (HBsAg, HBeAg, Core, Pol) HBV_Transcription->Viral_Proteins Virion_Assembly Virion Assembly & Secretion HBV_DNA_synthesis->Virion_Assembly Viral_Proteins->Virion_Assembly HBV_Replication_Outcome Reduced HBV Replication & Antigen Production Virion_Assembly->HBV_Replication_Outcome

Caption: Proposed mechanism of this compound's anti-HBV activity.

Conclusion

This compound (Oxymatrine) presents a promising natural compound for the treatment of chronic hepatitis B. Its ability to inhibit HBV replication and reduce viral antigen levels, coupled with its modulatory effects on host signaling pathways, makes it a valuable candidate for further preclinical and clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a resource for researchers dedicated to the development of novel anti-HBV therapeutics. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its potential in combination therapies with existing antiviral agents.

References

In Vitro Anti-Cancer Properties of Ammothamnine (Oxymatrine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a quinolizidine alkaloid identified as a synonym for Oxymatrine, has demonstrated significant anti-cancer properties across a range of cancer cell lines in vitro. This technical guide provides a comprehensive overview of its cytotoxic and anti-proliferative effects, detailing its mechanisms of action, including the induction of apoptosis and cell cycle arrest. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound, chemically identical to Oxymatrine, is a natural alkaloid extracted from the root of plants from the Sophora genus, which has been used in traditional Chinese medicine.[1] Emerging evidence has highlighted its potential as an anti-neoplastic agent. In vitro studies have shown that this compound exerts potent anti-proliferative and cytotoxic effects on various cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[2][3] This guide synthesizes the current in vitro research on this compound, focusing on its quantitative effects, the molecular pathways it modulates, and the experimental methodologies used to elucidate these properties.

Cytotoxic and Anti-Proliferative Effects

This compound has been shown to inhibit the proliferation of a variety of cancer cells in a dose- and time-dependent manner.[3][4] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in several cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIncubation Time (h)IC50 (mg/mL)Citation
T24Bladder Cancer24>10.00
T24Bladder Cancer48~5.00[3]
T24Bladder Cancer72~2.50[3]
MCF-7Breast Cancer24~32[5]
MCF-7Breast Cancer48<16[5]
MCF-7Breast Cancer72<16[5]
GBC-SDGallbladder Carcinoma48~2.0[6]
SGC-996Gallbladder Carcinoma48~1.5[6]
U251MGGlioblastoma48~2.0[2]
A549Non-Small Cell Lung Cancer48~1.5
H1975Non-Small Cell Lung Cancer48~1.0[7]
HCC827Non-Small Cell Lung Cancer48~0.75[7]
PC-3Prostate Cancer48~2.0[8]
DU145Prostate Cancer48~2.5[8]

Mechanism of Action: Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3] The pro-apoptotic effects of this compound are mediated through the regulation of key apoptosis-related proteins.

Table 2: Quantitative Analysis of this compound-Induced Apoptosis
Cancer Cell LineThis compound Conc. (mg/mL)Incubation Time (h)Apoptosis Rate (%)Citation
T241.25725.37[3]
T242.507210.12[3]
GBC-SD2.048~35[6]
SGC-9961.548~40[6]
U251MG2.048~25[2]
MGC-8031.048Significantly higher than control[9]
MGC-8032.048Significantly higher than control[9]

This compound modulates the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. It has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[6][8][9] Furthermore, this compound activates the caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3 and caspase-9, which are responsible for the biochemical and morphological changes associated with apoptosis.[6][10]

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, this compound can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest can be cell-type dependent.

Table 3: Effect of this compound on Cell Cycle Distribution
Cancer Cell LineThis compound Conc. (mg/mL)Incubation Time (h)Cell Cycle Phase Arrest% of Cells in Arrested PhaseCitation
T241.2572G0/G154.52[3]
T242.5072G0/G152.41[3]
U251MG2.048G0/G1Not specified[2]
HCC8270.7524G0/G1~60[11]
MCF-74.048SIncreased from ~25% to ~40%[10][12]
MDA-MB-2314.048SIncreased from ~12% to ~25%[10][12]

This compound-induced G0/G1 arrest is often associated with the downregulation of key G1 phase regulatory proteins, such as cyclin D1, CDK4, and CDK6.[2]

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are attributed to its ability to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

EGFR/PI3K/Akt/mTOR Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway are frequently hyperactivated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like EGFR, Akt, and mTOR.[1][2][4]

EGFR_PI3K_Akt_mTOR_Pathway This compound This compound (Oxymatrine) EGFR EGFR This compound->EGFR Inhibits phosphorylation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: this compound's inhibition of the EGFR/PI3K/Akt/mTOR pathway.

JAK2/STAT3 Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade for cancer cell proliferation and survival. This compound has been found to suppress the activation of this pathway by inhibiting the phosphorylation of JAK2 and STAT3.[2][13]

JAK2_STAT3_Pathway This compound This compound (Oxymatrine) IL21R IL-21R This compound->IL21R Downregulates JAK2 JAK2 This compound->JAK2 Inhibits phosphorylation STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation IL21R->JAK2 JAK2->STAT3 phosphorylates GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription

Figure 2: this compound's inhibitory effect on the JAK2/STAT3 pathway.

p53-Bax Apoptotic Pathway

This compound can also induce apoptosis through the p53-Bax signaling pathway. It has been shown to increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to the initiation of the apoptotic cascade.[3][8]

p53_Bax_Pathway This compound This compound (Oxymatrine) p53 p53 This compound->p53 Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: this compound's induction of apoptosis via the p53-Bax pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the in vitro studies of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

Figure 4: Workflow for the MTT cell viability assay.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A and propidium iodide.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Procedure:

    • Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, p-Akt, Bcl-2, Bax, cleaved caspase-3, Cyclin D1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound (Oxymatrine) exhibits significant anti-cancer activity in vitro through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its ability to target multiple oncogenic signaling pathways, including the EGFR/PI3K/Akt/mTOR and JAK2/STAT3 pathways, underscores its potential as a promising candidate for further pre-clinical and clinical investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this natural compound.

References

The Alkaloids Oxymatrine and Matrine: Potent Regulators of Apoptosis in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Note: Initial inquiries for "Ammothamnine" in the context of apoptosis regulation did not yield specific findings. The scientific literature consistently points towards the related alkaloids, Oxymatrine and Matrine, as extensively studied regulators of apoptosis. This guide focuses on the significant body of research available for these two compounds.

Introduction

Oxymatrine and Matrine are quinolizidine alkaloids extracted from the roots of the Sophora flavescens plant, a traditional Chinese herb. These compounds have garnered substantial interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties. A significant component of their anti-neoplastic activity is their ability to induce and regulate apoptosis, or programmed cell death, in various cancer cell types. This technical guide provides an in-depth overview of the current understanding of Oxymatrine and Matrine's role in apoptosis, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of Oxymatrine and Matrine have been quantified across numerous cancer cell lines. The following tables summarize key findings, presenting the data in a structured format for comparative analysis.

Table 1: Effects of Oxymatrine on Cancer Cell Apoptosis

Cell LineCancer TypeConcentrationTreatment DurationApoptotic Rate (%)Key Molecular ChangesReference
PANC-1Pancreatic Cancer1 mg/mL48 hIncreased (dose-dependent)↑ Bax/Bcl-2 ratio (~5-fold)[1]
PANC-1Pancreatic Cancer2 mg/mL48 hIncreased (dose-dependent)↑ Bax/Bcl-2 ratio (~9-fold)[1]
SMMC-7721Hepatoma1.0 mg/mL48 h~60%↓ Bcl-2, ↑ p53[2]
U251 & A172Glioblastoma10⁻⁵ M24 hStatistically significant increase↑ Bax, ↑ Caspase-3, ↓ Bcl-2[3]
MCF-7Breast Cancer16 mg/mL48 hIncreased (dose-dependent)↑ miRNA-140-5p[4]
GBC-SDGallbladder CarcinomaDose-dependent-Increased↓ p-AKT, ↓ MMP-2, ↓ MMP-9, ↓ Bcl-2/Bax, ↑ PTEN[5]

Table 2: Effects of Matrine on Cancer Cell Apoptosis

Cell LineCancer TypeConcentrationTreatment DurationApoptotic Rate (%)Key Molecular ChangesReference
D341Medulloblastoma0.5-2.0 mg/mL24, 48, 72 hIncreased (dose-dependent)↑ Bax, ↑ Caspase-3, ↑ Caspase-9, ↓ Bcl-2[6]
Caco-2Colon Cancer4-16 mg/mL-Increased↓ Bcl-2/Bax ratio, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9[7]
PC-3Prostate CancerDose-dependent-Significant dose-dependent increase↑ Caspase-3, ↑ Bax, ↓ Bcl-2[8]
SO-Rb50/VCRRetinoblastoma (Vincristine-resistant)IC₅₀ (0.97 mg/mL)48 h28.8%↑ Bax, ↓ Bcl-2, ↓ Cyclin D1[9]
A549/DDPLung Cancer (Cisplatin-resistant)2.0 mg/mL48 hSignificant increase↑ BAX, ↑ Cleaved Caspase-3/Caspase-3, ↓ Bcl-2[10]
CAOV-3Ovarian Cancer-48 hSignificantly increased↑ Caspase-8, ↑ Fas, ↓ Bcl-2, ↓ Bcl-xl, ↑ Caspase-9, ↑ Cytochrome c[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the pro-apoptotic effects of Oxymatrine and Matrine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is designed to determine the concentration-dependent cytotoxic effect of the compounds on cancer cells.[12]

  • Materials:

    • Cancer cell lines (e.g., PANC-1, D341)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Oxymatrine or Matrine stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of Oxymatrine or Matrine in complete growth medium. The final solvent concentration should not exceed 0.5%.

    • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plates for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Double Staining and Flow Cytometry

This protocol quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][6]

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in six-well plates and treat with various concentrations of Oxymatrine or Matrine for the desired time.

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.[3][6][10]

  • Materials:

    • Treated and untreated cell lysates

    • Protein lysis buffer

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, AKT, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells in protein lysis buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in Apoptosis Regulation

Oxymatrine and Matrine modulate a complex network of signaling pathways to exert their pro-apoptotic effects. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Intrinsic (Mitochondrial) Pathway

Both Oxymatrine and Matrine have been shown to regulate the balance of the Bcl-2 family of proteins. They typically downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1][3][6][8] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Intrinsic_Pathway cluster_OM Oxymatrine/Matrine OM Oxymatrine/ Matrine Bcl2 Bcl-2 OM->Bcl2 Inhibits Bax Bax OM->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (activated) Apoptosome->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Extrinsic_Pathway Matrine Matrine Fas Fas Receptor Matrine->Fas Upregulates DISC DISC Formation Fas->DISC FasL Fas Ligand FasL->Fas Binds Casp8 Caspase-8 (activated) DISC->Casp8 Activates Casp3 Caspase-3 (activated) Casp8->Casp3 Activates Bid Bid Casp8->Bid Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes tBid tBid Bid->tBid Mito Mitochondrial Pathway Amplification tBid->Mito Experimental_Workflow start Start: Select Cancer Cell Line treat Treat cells with Oxymatrine/Matrine (various concentrations and durations) start->treat mtt MTT Assay: Assess Cytotoxicity and determine IC50 treat->mtt flow Flow Cytometry: (Annexin V/PI) Quantify Apoptosis mtt->flow wb Western Blot: Analyze expression of apoptosis-related proteins (Bcl-2, Bax, Caspases, etc.) flow->wb pathway Pathway Analysis: Investigate upstream signaling pathways (e.g., PI3K/AKT, p53) wb->pathway end Conclusion: Elucidate Mechanism of Action pathway->end

References

The Immunomodulatory Landscape of Ammothamnine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the immunomodulatory effects of Ammothamnine, a quinolizidine alkaloid also known as Oxymatrine. Synthesizing current in vitro and in vivo research, this document details the compound's mechanisms of action, presents quantitative data on its anti-inflammatory properties, and outlines key experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents.

Core Immunomodulatory Mechanisms

This compound exerts its immunomodulatory effects primarily through the inhibition of key pro-inflammatory signaling pathways. Evidence strongly suggests its action on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of NF-κB Signaling

This compound has been shown to suppress the activation of NF-κB, a pivotal regulator of inflammatory gene expression. In lipopolysaccharide (LPS)-stimulated microglia, this compound prevents the phosphorylation of IκBα, the inhibitory protein of NF-κB.[1] This action blocks the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1] This inhibitory effect leads to a downstream reduction in the production of various inflammatory mediators.[1]

Suppression of MAPK Pathways

The anti-inflammatory activity of this compound is also attributed to its ability to modulate MAPK signaling cascades, including the extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[1] In LPS-activated BV2 microglial cells, this compound has been observed to block the phosphorylation of ERK, p38, and JNK in a dose-dependent manner.[2] By inhibiting these pathways, this compound effectively curtails the cellular inflammatory response.

Attenuation of JAK/STAT Signaling

This compound demonstrates a protective effect against myocardial injury in septic shock models through the inhibition of the JAK/STAT signaling pathway.[3] Specifically, treatment with this compound significantly inhibits the activation of JAK2 and STAT3 in myocardial tissue.[3] This leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3]

Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated BV2 Microglia

This compound Concentration (μg/mL)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
1Data not availableData not availableData not available
10SignificantSignificantSignificant
20SignificantSignificantSignificant

Source: Data synthesized from studies on LPS-stimulated BV2 microglia.[1][2] "Significant" indicates a statistically significant reduction compared to LPS-stimulated cells without this compound treatment.

Table 2: Effect of this compound on Inflammatory Mediator Production in LPS-stimulated BV2 Microglia

This compound Concentration (μg/mL)NO Production Inhibition (%)PGE2 Production Inhibition (%)iNOS mRNA AttenuationCOX-2 mRNA Attenuation
1Dose-dependentDose-dependentDose-dependentDose-dependent
10Dose-dependentDose-dependentDose-dependentDose-dependent
20Dose-dependentDose-dependentDose-dependentDose-dependent

Source: Data synthesized from studies on LPS-stimulated BV2 microglia.[1][2] this compound demonstrated a dose-dependent inhibition of these inflammatory markers.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to investigate the immunomodulatory effects of this compound.

In Vitro Anti-inflammatory Assay in BV2 Microglia
  • Cell Culture: BV2 microglial cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1, 10, and 20 μg/mL) for 30 minutes.[2]

  • Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 μg/mL).[2]

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Supernatants are collected, and concentrations are measured using Griess reagent and ELISA kits, respectively.[2]

    • Cytokines (TNF-α, IL-1β, IL-6): Levels in the supernatant are quantified by ELISA.[2]

    • mRNA Expression (iNOS, COX-2): Total RNA is extracted, and mRNA levels are determined by RT-PCR.[2]

  • Western Blot Analysis:

    • NF-κB Pathway: Levels of cytosolic phospho-IκBα and nuclear p65 protein are determined to assess NF-κB activation.[2]

    • MAPK Pathway: Phosphorylation of ERK1/2, p38, and JNK is analyzed to evaluate MAPK pathway activation.[2]

In Vivo Sepsis-Induced Myocardial Injury Model
  • Animal Model: Sepsis is induced in rats via cecal ligation and puncture (CLP).

  • Treatment: this compound is administered to the treatment group.

  • Assessment of Cardiac Function: Hemodynamic parameters are monitored to evaluate heart function and myocardial contractility.[3]

  • Histopathological Analysis: Myocardial tissue is collected for pathological and ultrastructural examination to assess injury.[3]

  • Western Blot Analysis:

    • JAK/STAT Pathway: The activation of JAK2 and STAT3 in myocardial tissue is assessed by measuring their phosphorylation levels.[3]

  • Cytokine Analysis: The expression of pro-inflammatory cytokines (IL-1β, TNF-α) in the myocardial tissue is quantified.[3]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB P IkappaB IκB-P IkappaB_NFkappaB->IkappaB NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation This compound This compound This compound->IKK This compound->p38 This compound->JNK This compound->ERK Genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Genes

Figure 1: this compound's inhibition of NF-κB and MAPK signaling pathways.

G cluster_invitro In Vitro Study cluster_invivo In Vivo Study A1 Culture BV2 Microglial Cells A2 Pre-treat with This compound A1->A2 A3 Induce Inflammation with LPS A2->A3 A4 Collect Supernatant and Cell Lysates A3->A4 A5 Analyze Inflammatory Mediators & Pathways A4->A5 C Data Interpretation & Conclusion A5->C B1 Induce Sepsis in Rats (CLP) B2 Administer This compound B1->B2 B3 Monitor Cardiac Function B2->B3 B4 Collect Myocardial Tissue B2->B4 B5 Perform Histopathology & Western Blot B4->B5 B5->C

Figure 2: General experimental workflow for assessing this compound's effects.

Conclusion

This compound presents a compelling profile as a multi-pathway immunomodulatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways underscores its potential for therapeutic applications in a range of inflammatory conditions. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in various disease models. This guide serves as a foundational resource for scientists dedicated to advancing the understanding and application of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Oxymatrine from Sophora Root

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens (Kushen), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties.[1][2] The therapeutic potential of oxymatrine is attributed to its ability to modulate various signaling pathways, making it a promising candidate for drug development. This document provides detailed protocols for the isolation and purification of oxymatrine from Sophora root, along with an overview of its known mechanisms of action.

I. Isolation and Purification of Oxymatrine

Several methods have been developed for the extraction and purification of oxymatrine from Sophora flavescens. The choice of method often depends on the desired scale, efficiency, and purity. Below are protocols for conventional solvent extraction, microwave-assisted extraction, and a combined resin chromatography approach.

A. Conventional Solvent Extraction and Column Chromatography

This traditional method is widely used and effective for laboratory-scale isolation.

Experimental Protocol:

  • Plant Material Preparation:

    • Dry the roots of Sophora flavescens and grind them into a fine powder (approximately 200-mesh).[3][4]

    • Store the powder in a dry, sealed container.

  • Extraction:

    • Accurately weigh 500 mg of the dried root powder and place it in a suitable vessel.[3][4]

    • Add 3 mL of a 60% aqueous ethanol solution.[3][4]

    • Macerate the mixture at room temperature with stirring for 24 hours.[3][4]

    • After extraction, centrifuge the suspension and collect the supernatant.

    • Filter the supernatant through a 0.44 μm filter membrane.[4]

  • Purification:

    • Macroporous Resin Column Chromatography:

      • Process the supernatant with a D101 macroporous resin column.[3][4]

      • Elute the column sequentially with three column volumes of water, 20% ethanol, and 70% ethanol.[3][4]

      • Collect the 70% ethanol eluent.[3][4]

    • Silica Gel Column Chromatography:

      • Concentrate the 70% ethanol eluent to dryness.[3][4]

      • Mix the dried concentrate with silica gel and apply it to a silica gel column.[3][4]

      • Elute the column with an appropriate solvent system (e.g., a gradient of chloroform-methanol) to collect fractions containing oxymatrine. Fractions with a purity above 80% are typically collected.[3][4]

    • Preparative HPLC:

      • For higher purity, the collected fractions can be further purified using a preparative HPLC column to obtain oxymatrine with a purity of 98% or higher.[3][4]

B. Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient alternative to conventional solvent extraction.

Experimental Protocol:

  • Plant Material Preparation:

    • Prepare dried and powdered Sophora flavescens root as described in the conventional method.

  • Extraction:

    • Combine the powdered root with 60% ethanol at a liquid-to-material ratio of 20:1 (v/v).[5][6]

    • Place the mixture in a microwave extractor.

    • Irradiate at 500 W for 10 minutes at a temperature of 50 °C.[5][6]

    • After extraction, filter the mixture to obtain the crude extract.

  • Purification:

    • The crude extract can be purified using the same column chromatography and preparative HPLC steps as described in the conventional method.

C. Cation Exchange and Macroporous Resin Chromatography

This method is effective for separating matrine and oxymatrine and achieving high purity.

Experimental Protocol:

  • Crude Extract Preparation:

    • Prepare a crude extract from Sophora flavescens root using a suitable solvent extraction method.

  • Cation Exchange Chromatography:

    • Use a 001x732 cation exchange resin to adsorb the target alkaloids from the crude extract, which helps in removing a significant portion of impurities.[7]

  • Macroporous Resin Chromatography:

    • Further purify the alkaloids using a BS-65 macroporous resin.[7]

    • Another study suggests using H103 macroporous resin, which shows high adsorption and desorption capacity for oxymatrine.[8] The optimal parameters for this resin include a height-to-diameter ratio of the column of 33:1 and elution with a mixture of 30% ethanol and 25% NH4OH (115:1, v/v) at a flow rate of 2.0 mL/min.[8]

II. Quantitative Data Summary

The following tables summarize the quantitative data from various isolation and purification methods.

Extraction Method Solvent Liquid:Material Ratio Temperature Time Yield of Oxymatrine Reference
Conventional Solvent Extraction60% Ethanol6:1 (v/w)Room Temperature24 hours0.66 mg(g·h)⁻¹[4]
Microwave-Assisted Extraction60% Ethanol20:1 (v/v)50 °C10 minutes14.37 mg/g[5][6]
Laser Extraction60% Ethanol6:1 (v/w)Room Temperature1 minute936.80 mg(g·h)⁻¹[3][4]
Purification Method Initial Purity (Crude Extract) Final Purity Recovery Rate Reference
Cation Exchange + Macroporous Resin2.2%66.8%86.9%[7]
H103 Macroporous ResinNot Specified91.53%78.19%[8]
Silica Gel + Preparative ColumnNot Specified98%Not Specified[3][4]
Silica Gel Column + RecrystallizationNot Specified>98%Not Specified[9]

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Sophora Root Drying p2 Grinding to Powder p1->p2 e1 Solvent Addition (e.g., 60% Ethanol) p2->e1 e2 Extraction Method (Maceration/MAE) e1->e2 e3 Centrifugation & Filtration e2->e3 pu1 Crude Extract e3->pu1 pu2 Column Chromatography (Macroporous Resin/Silica Gel) pu1->pu2 pu3 Fraction Collection pu2->pu3 pu4 Preparative HPLC pu3->pu4 pu5 Pure Oxymatrine pu4->pu5

Caption: General workflow for the isolation and purification of oxymatrine from Sophora root.

Signaling Pathways Modulated by Oxymatrine

Oxymatrine exerts its pharmacological effects by interacting with multiple intracellular signaling pathways.

G cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects cluster_fibrosis Anti-fibrotic Effects OMT Oxymatrine TLR4 TLR4 OMT->TLR4 Inhibits NFkB NF-κB Pathway OMT->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway OMT->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway OMT->MAPK_ERK Inhibits Wnt Wnt/β-catenin Pathway OMT->Wnt Inhibits TGFb TGF-β Signaling OMT->TGFb Inhibits TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Wnt->Proliferation ECM Extracellular Matrix Production TGFb->ECM

Caption: Key signaling pathways modulated by oxymatrine.

Mechanism of Action Overview:

  • Anti-inflammatory Effects: Oxymatrine inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, largely through the inhibition of the NF-κB signaling pathway.[1] It has also been shown to exert neuroprotective effects by inhibiting microglial activation via the HSP60/TLR4/MYD88/NF-κB signaling pathway.[10]

  • Anti-cancer Properties: Oxymatrine induces apoptosis and inhibits the proliferation of cancer cells by acting on various signaling pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[1] It can also suppress the EGFR signaling pathway in non-small cell lung cancer.[11]

  • Anti-fibrotic Effects: The anti-fibrotic mechanism of oxymatrine involves the downregulation of transforming growth factor-beta (TGF-β) signaling, which is a key promoter of fibrosis.[1]

  • Neuroprotective Effects: Studies have shown that oxymatrine can play a neuroprotective role by activating the PI3K/AKT/mTOR signaling pathway.[12]

Conclusion

The protocols and data presented provide a comprehensive guide for the isolation and purification of oxymatrine from Sophora root. The selection of the most appropriate method will depend on the specific research or developmental goals, including desired purity, yield, and scalability. A thorough understanding of the compound's mechanism of action through the modulation of key signaling pathways is crucial for its development as a therapeutic agent.

References

Total Synthesis of Ammothamnine (Matrine Oxide): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, also known as Matrine oxide or Oxymatrine, is a tetracyclic quinolizidine alkaloid naturally found in plants of the Sophora genus.[1][2] It is the N-oxide derivative of Matrine and exhibits a range of pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects.[3][4] Notably, this compound often displays lower toxicity compared to its precursor, Matrine. The unique biological profile of this compound makes it a compelling target for synthetic chemists and drug development professionals. This document provides a comprehensive overview of the total synthesis of this compound, focusing on a representative synthetic strategy for its precursor, Matrine, followed by a detailed protocol for its oxidation to the final product.

Synthetic Strategy Overview

The total synthesis of this compound is predicated on the successful synthesis of its immediate precursor, Matrine. Numerous synthetic routes to Matrine have been developed, often involving elegant strategies to construct the complex tetracyclic core. A common approach involves the sequential construction of the ring systems, culminating in the formation of the characteristic lactam moiety.

The final step in the synthesis of this compound is the selective oxidation of the tertiary amine in the Matrine core to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and effective choice.

Experimental Protocols

This section details a representative protocol for the total synthesis of this compound, beginning with the synthesis of the Matrine core, followed by its oxidation.

Part 1: Total Synthesis of (±)-Matrine

The following protocol is a representative synthesis of the Matrine core. Specific details and yields for each step can vary based on the chosen synthetic route. The presented strategy is a conceptual outline based on established synthetic methodologies.

Key Reaction Steps:

  • Ring A and B Formation: Construction of the initial quinolizidine ring system.

  • Ring C Formation: Annulation to form the third six-membered ring.

  • Ring D Formation and Lactamization: Cyclization and subsequent lactam formation to complete the tetracyclic core of Matrine.

Detailed Protocol:

Due to the complexity and variation in multi-step total syntheses of Matrine, a single, universally adopted protocol is not feasible to detail here. Researchers are encouraged to consult the primary literature for specific, step-by-step procedures. A notable recent approach was published in the Journal of the American Chemical Society in 2022, which describes an 8-step synthesis of Matrine diastereomers.

Part 2: Oxidation of (±)-Matrine to (±)-Ammothamnine (Matrine oxide)

This protocol is based on a patented method for the preparation of Oxymatrine from Matrine.

Materials:

  • (±)-Matrine

  • 30% Hydrogen peroxide (H₂O₂)

  • 20% Sodium hydroxide (NaOH) solution

  • Water (deionized)

  • Ethylene dichloride

  • Toluene

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment (reaction flask, condenser, heating mantle, rotary evaporator, etc.)

Procedure:

  • Dissolution: Dissolve the Matrine crystals in water in a suitable reaction flask.

  • Oxidation: Add 30% hydrogen peroxide to the solution. The weight ratio of Matrine to 30% hydrogen peroxide should be in the range of 1:3 to 1:4.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 30°C and 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the Matrine spot is no longer visible.

  • pH Adjustment: After the reaction is complete, carefully adjust the pH of the solution to 7.2-7.8 using a 20% sodium hydroxide solution.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure.

    • Perform a distillation with ethylene dichloride to remove water.

  • Purification:

    • Recrystallize the crude product from toluene to obtain pure, white crystals of this compound.

    • Dry the crystals under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the final oxidation step. Yields for the multi-step synthesis of Matrine will vary depending on the specific route employed.

ParameterValueReference
Reactants
Matrine1 part (by weight)
30% Hydrogen Peroxide3-4 parts (by weight)
Reaction Conditions
Temperature30-80 °C
pH7.2-7.8
Product
This compound (Matrine oxide)White crystalline solid
Yield Not explicitly stated in the patent, but the process is described as effective.

Visualizations

Logical Workflow for the Total Synthesis of this compound

G Start Starting Materials Matrine_Synth Total Synthesis of Matrine Core (Multi-step process) Start->Matrine_Synth Oxidation Oxidation of Tertiary Amine Matrine_Synth->Oxidation Purification Purification (Recrystallization) Oxidation->Purification This compound This compound (Matrine oxide) Purification->this compound

Caption: Overall workflow for the total synthesis of this compound.

Experimental Workflow for the Oxidation of Matrine

G cluster_reaction Reaction cluster_workup Work-up & Purification Matrine Matrine in Water Reaction_Vessel Reaction at 30-80°C Matrine->Reaction_Vessel H2O2 30% H2O2 H2O2->Reaction_Vessel pH_Adjust pH Adjustment (NaOH, pH 7.2-7.8) Reaction_Vessel->pH_Adjust Concentration Concentration pH_Adjust->Concentration Distillation Distillation (Ethylene Dichloride) Concentration->Distillation Recrystallization Recrystallization (Toluene) Distillation->Recrystallization Product This compound Recrystallization->Product

References

Application Note: Quantitative Analysis of Ammothamnine (Oxymatrine) by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, also known as Oxymatrine or Matrine oxide, is a quinolizidine alkaloid extracted from plants of the Sophora genus. It has garnered significant interest in pharmaceutical research due to its wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Accurate and precise quantification of this compound in various samples is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Chromatographic Conditions

A summary of established HPLC-UV methods for the quantification of this compound (Oxymatrine) is presented below. Method 1 is recommended for general applications due to its simplicity and demonstrated robustness.

ParameterMethod 1[1]Method 2[2]Method 3[3]
Column ODS-C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol (60:40 v/v), pH 7.0Methanol:3% Phosphoric Acid in Water (80:20 v/v)Acetonitrile:0.05 M Phosphoric Acid in Water (10:90 v/v)
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min
Injection Volume 20 µL20 µL10 µL
Detection Wavelength 205 nm[1][4]220 nm210 nm
Column Temperature Ambient30°C27°C
Run Time Approx. 10 minApprox. 15 minApprox. 12 min

Quantitative Method Validation Summary

The following tables summarize the validation parameters for the recommended HPLC-UV method (Method 1).

Table 1: Linearity and Range [1]

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 70> 0.999

Table 2: Accuracy (Recovery) [1]

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
20.099.430.20
40.098.740.15
70.099.120.05

Table 3: Precision [1]

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound< 2%< 3%

Table 4: Limits of Detection and Quantification [1]

ParameterValue (µg/mL)
Limit of Detection (LOD)0.025
Limit of Quantification (LOQ)0.082

Experimental Protocols

Reagents and Materials
  • This compound (Oxymatrine) reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (analytical grade)

  • Water (HPLC grade or deionized)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 5, 10, 25, 50, and 70 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample powder.

  • Add a suitable volume of methanol and sonicate for 30 minutes to extract the this compound.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the calibration range.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in "Method 1".

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time to ensure the elution of this compound and any other components.

Data Analysis and Quantification
  • Identify the this compound peak in the chromatograms based on the retention time obtained from the standard solutions.

  • Integrate the peak area of the this compound peak in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Visualized Workflow and Relationships

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection (Standards & Samples) Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Centrifugation, Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) Equilibration System Equilibration HPLC_System->Equilibration Equilibration->Injection Detection UV Detection (205 nm) Injection->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak - Incorrect injection volume- Detector not turned on- Sample concentration too low- Check syringe and injection settings- Ensure detector lamp is on- Concentrate the sample or inject a larger volume
Broad or split peaks - Column contamination- Column degradation- Incompatible sample solvent- Flush the column with a strong solvent- Replace the column- Ensure the sample is dissolved in the mobile phase
Shifting retention times - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump- Prepare fresh mobile phase and degas thoroughly- Use a column oven for temperature control- Purge the pump
Baseline noise or drift - Contaminated mobile phase- Air bubbles in the system- Detector lamp aging- Use fresh, high-purity solvents- Degas the mobile phase and purge the system- Replace the detector lamp

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound. This application note provides a comprehensive protocol and the necessary validation data to support its implementation in a research or quality control laboratory setting. The provided workflow and troubleshooting guide will further assist in the successful application of this method.

References

Application Notes and Protocols for the Structural Elucidation of Ammothamnine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, also known as Oxymatrine or Matrine N-oxide, is a quinolizidine alkaloid predominantly isolated from plants of the Sophora genus. It has garnered significant interest in the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties. The structural elucidation of this compound is a critical step in understanding its mechanism of action and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex tetracyclic structure.

This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy.

Structural Information

  • Molecular Formula: C₁₅H₂₄N₂O₂

  • Molecular Weight: 264.36 g/mol

  • Structure:

    this compound Structure

    Image Source: PubChem CID 114850[1]

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, assigned based on 1D and 2D NMR experiments.[2][3]

Table 1: ¹H NMR Chemical Shift Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
3.15d12.5
4.45d12.5
2.15m
2.35m
1.95m
2.05m
2.95m
4.15dd13.0, 4.0
2.55m
1.60m
1.80m
1.90m
2.00m
10α3.05d12.0
10β3.85d12.0
112.85m
12α1.50m
12β1.70m
13α1.40m
13β1.65m
14α1.45m
14β1.55m
17α2.25m
17β2.45m

Table 2: ¹³C NMR Chemical Shift Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
268.1
325.4
418.2
535.8
658.6
742.1
826.5
918.2
1065.9
1154.3
1228.7
1321.0
1426.5
15171.2
1738.4

Table 3: Key 2D NMR Correlations (COSY and HMBC) for this compound

Note: The following correlations are predicted based on the known structure of this compound and are essential for its structural confirmation.

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)
H-2 (3.15, 4.45)H-3 (2.15, 2.35)C-3, C-4, C-10, C-11
H-3 (2.15, 2.35)H-2 (3.15, 4.45), H-4 (1.95, 2.05)C-2, C-4, C-5
H-4 (1.95, 2.05)H-3 (2.15, 2.35), H-5 (2.95)C-3, C-5, C-6
H-5 (2.95)H-4 (1.95, 2.05), H-6 (4.15)C-4, C-6, C-7, C-11
H-6 (4.15)H-5 (2.95), H-7 (2.55)C-5, C-7, C-8
H-7 (2.55)H-6 (4.15), H-8 (1.60, 1.80)C-5, C-6, C-8, C-11
H-8 (1.60, 1.80)H-7 (2.55), H-9 (1.90, 2.00)C-6, C-7, C-9, C-10
H-9 (1.90, 2.00)H-8 (1.60, 1.80), H-10 (3.05, 3.85)C-8, C-10, C-11
H-10 (3.05, 3.85)H-9 (1.90, 2.00)C-2, C-8, C-9, C-11
H-11 (2.85)H-5, H-7, H-12, H-17C-5, C-6, C-7, C-9, C-10, C-12, C-17
H-12 (1.50, 1.70)H-11, H-13C-11, C-13, C-14, C-17
H-13 (1.40, 1.65)H-12, H-14C-12, C-14, C-15
H-14 (1.45, 1.55)H-13C-12, C-13, C-15
H-17 (2.25, 2.45)H-11C-11, C-12, C-15

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, ensure the solvent is of high purity (≥99.8% D).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

a. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

b. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

c. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: A gradient-enhanced COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width (F1 and F2): 12-15 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A gradient-enhanced, sensitivity-improved HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to show CH, CH₂, and CH₃ groups with different phases.

  • Temperature: 298 K.

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 8-32.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 16-64.

  • Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8-10 Hz to observe 2- and 3-bond correlations.

Data Processing and Interpretation

  • Processing: Process all spectra using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • ¹H NMR: Analyze the chemical shifts, multiplicities, and coupling constants to identify the types of protons and their neighboring environments.

  • ¹³C NMR: Determine the number of unique carbon atoms and their types (quaternary, CH, CH₂, CH₃) with the aid of a DEPT or an edited HSQC experiment.

  • HSQC: Correlate each proton signal to its directly attached carbon atom.

  • COSY: Establish proton-proton coupling networks, identifying adjacent protons within the spin systems of the molecule.

  • HMBC: Connect the different spin systems by observing long-range correlations (typically ²JCH and ³JCH) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton.

Visualization of Experimental Workflow and Structural Correlations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation This compound This compound (5-10 mg) Solvent CDCl3 with TMS This compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Processing Data Processing H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for this compound structural elucidation.

References

Application Notes & Protocols: Quantitative Analysis of Ammothamnine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, also known as Matrine oxide, is a quinolizidine alkaloid found in plants of the Sophora genus.[1] As with other alkaloids in its class, this compound is of significant interest for its potential pharmacological activities. To accurately assess its pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence properties, a sensitive, selective, and robust bioanalytical method is essential.[2][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[4][5]

This document provides a detailed protocol for the determination of this compound in biological samples (e.g., plasma, urine) using LC-MS/MS. The methodologies are based on established principles for the analysis of structurally related alkaloids, such as Oxymatrine and Matrine.[6][7]

Bioanalytical Method: Principle and Application

This method employs Liquid-Liquid Extraction (LLE) for sample purification, followed by chromatographic separation using a C18 reverse-phase column. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. This approach ensures high selectivity by monitoring a specific precursor ion and its characteristic product ion for this compound and the internal standard (IS).[8][9]

Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol is designed for the efficient extraction of this compound from a plasma matrix.

Materials:

  • Biological matrix (e.g., human or rat plasma)

  • This compound standard stock solution

  • Internal Standard (IS) working solution (e.g., Oxymatrine-d5 or a structurally similar compound)

  • Methanol (HPLC grade)[10]

  • Methyl tert-butyl ether (MTBE) or a 1:1 mixture of chloroform and acetone[9][11]

  • Ammonia solution (2% in ethyl acetate)[11]

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Vortex mixer and Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution to all samples, calibration standards, and quality control (QC) samples, except for the blank matrix.

  • Vortex mix for 30 seconds.

  • To precipitate proteins, add 200 µL of methanol and vortex for 1 minute.[8]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of the extraction solvent (e.g., MTBE or chloroform/acetone mixture).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 Methanol:Water with 10 mmol/L ammonium acetate) and vortex for 30 seconds.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

The following conditions are a recommended starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Suggested Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 2.1x150mm, 3.5μm)[8]
Mobile Phase A 10 mmol/L Ammonium Acetate in Water with 0.1% Formic Acid[8][10]
Mobile Phase B Methanol
Gradient Isocratic (e.g., 60% B) or a suitable gradient for optimal separation
Flow Rate 0.8 mL/min[6]
Column Temperature 25°C[7]

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

Parameter Suggested Condition
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6430, TSQ Fortis)[11][12]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 350°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

| MRM Transitions | See Table 3 below |

Table 3: Proposed MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 265.2 247.2 / 148.1 200 Optimize (e.g., 15-30)
Internal Standard Analyte-specific Analyte-specific 200 Optimize

(Note: Precursor ion [M+H]⁺ for this compound (C₁₅H₂₄N₂O₂) is calculated as 265.2. Product ions are hypothetical and must be optimized experimentally by infusing a standard solution.)[1]

Protocol 3: Bioanalytical Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability.[13][14] Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity & Range A minimum of six non-zero concentration points covering the expected range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Accuracy within ±20% of nominal value; Precision (CV%) ≤ 20%.
Accuracy & Precision Determined at LLOQ, Low, Medium, and High QC levels (n≥5). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).[14] Precision: CV% ≤ 15% (≤ 20% at LLOQ).[14]
Recovery The extraction efficiency of the analytical method. Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. The CV of the IS-normalized matrix factor should be ≤ 15%.

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (Freeze-thaw, short-term, long-term, post-preparative). | Mean concentration should be within ±15% of the nominal concentration. |

Data Presentation

Quantitative Performance

The following tables represent example data that should be generated during method validation.

Table 5: Example Calibration Curve Data for this compound

Concentration (ng/mL) Response (Area Ratio) Accuracy (%)
2 (LLOQ) 0.015 108.5
5 0.038 102.1
20 0.155 98.7
100 0.780 99.2
500 3.950 101.3
1000 7.980 100.5

| 2000 | 15.650 | 99.8 |

Table 6: Example Inter-day Accuracy and Precision Data (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 2 2.1 105.0 11.2
Low QC 6 5.8 96.7 8.5
Mid QC 150 155.1 103.4 6.1

| High QC | 1500 | 1489.5 | 99.3 | 4.7 |

Reference Pharmacokinetic Data

No specific pharmacokinetic data for this compound was found. The following data for the structurally similar alkaloid, Oxymatrine, is provided for reference.

Table 7: Pharmacokinetic Parameters of Oxymatrine in Beagle Dogs after Oral Administration [7]

Parameter Value (Mean ± SD)
Tmax (h) 1.0 ± 0.30
Cmax (ng/mL) 2418.3 ± 970.78
T₁/₂ (h) 5.5 ± 1.58
AUC₀₋₂₄ (ng·h/mL) 5797.4 ± 908.16

| MRT (h) | 3.2 ± 0.64 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound in a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., 200 µL Plasma) Add_IS Add Internal Standard Sample->Add_IS Prot_Precip Protein Precipitation (Methanol) Add_IS->Prot_Precip LLE Liquid-Liquid Extraction (MTBE) Prot_Precip->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Integration) MS->Quant Report Generate Report (Concentration Data) Quant->Report G Potential Signaling Pathway (Reference: Oxymatrine) This compound This compound (or related alkaloids) Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bcl-2) Akt->Downstream Regulation Response Cellular Response (e.g., Anti-apoptosis, Anti-inflammation) Downstream->Response

References

Application Notes and Protocols: Ammothamnine (Oxymatrine) in In Vivo Animal Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, more commonly known as Oxymatrine (OM), is a quinolizidine alkaloid extracted from the herb Sophorae Flavescentis Radix. It has been traditionally used in Chinese medicine for various ailments, including viral hepatitis.[1][2] Recent preclinical research has focused on its anti-fibrotic properties, particularly in the context of liver fibrosis.[3] In vivo animal models have been instrumental in elucidating the mechanisms by which Oxymatrine attenuates liver fibrosis, primarily through the modulation of key signaling pathways involved in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[1][4]

These application notes provide a comprehensive overview of the use of Oxymatrine in established animal models of liver fibrosis, detailing experimental protocols, summarizing key quantitative outcomes, and visualizing the underlying molecular mechanisms.

Key Mechanisms of Action

Oxymatrine exerts its anti-fibrotic effects through several interconnected pathways:

  • Inhibition of the TGF-β/Smad Signaling Pathway: Transforming Growth Factor-β1 (TGF-β1) is a potent pro-fibrotic cytokine that activates HSCs.[4][5] Oxymatrine has been shown to interfere with this pathway by upregulating the inhibitory Smad7 and downregulating the pro-fibrotic Smad3, thereby reducing collagen production.[5][6][7]

  • Downregulation of miR-195: MicroRNA-195 is implicated in the activation of HSCs. Oxymatrine can down-regulate miR-195, which in turn leads to an increase in Smad7 expression, further inhibiting the TGF-β1 signaling cascade.[4][8]

  • Reduction of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1): TIMP-1 inhibits the degradation of the extracellular matrix. Oxymatrine has been demonstrated to decrease the expression of TIMP-1, which may facilitate the resolution of fibrosis.[1][2]

  • Suppression of Endoplasmic Reticulum (ER) Stress: Chronic ER stress can contribute to liver injury and fibrosis. Oxymatrine has been shown to alleviate ER stress in animal models of liver fibrosis, thereby protecting liver cells and reducing the fibrotic response.[9]

In Vivo Animal Models and Experimental Protocols

Carbon tetrachloride (CCl4) and sodium arsenite (NaAsO2) are commonly used chemical inducers to establish liver fibrosis models in rodents.[9][10][11] The following protocols are derived from published studies and provide a framework for investigating the anti-fibrotic effects of Oxymatrine.

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This is a widely used and reproducible model for studying liver fibrosis.[11]

Materials:

  • Male Sprague-Dawley (SD) rats (190-230 g)[1]

  • Carbon tetrachloride (CCl4)[1]

  • Liquid paraffin or olive oil[6]

  • Oxymatrine (OM)[1]

  • Saline solution

  • Gavage needles

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Group Allocation (Example):

    • Group 1: Normal Control: No treatment.

    • Group 2: CCl4 Model: CCl4 administration.

    • Group 3: CCl4 + Oxymatrine: CCl4 and Oxymatrine co-administration.[1]

    • Group 4: Oxymatrine Control: Oxymatrine administration only.[1]

  • Induction of Liver Fibrosis:

    • Prepare a CCl4 solution (e.g., 30% in liquid paraffin).[6]

    • Administer CCl4 via subcutaneous injection at a dosage of 3 mL/kg body weight, twice a week for 8-10 weeks.[1][6]

  • Oxymatrine Administration:

    • Dissolve Oxymatrine in saline.

    • Administer Oxymatrine via intraperitoneal (celiac) injection at a dosage of 10 mg/kg twice a week[6][7] or via oral gavage at 60 mg/kg daily for the same duration as CCl4 administration.[1]

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

    • Histopathological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver architecture and collagen deposition.[6]

    • Immunohistochemistry: Detect the expression of α-Smooth Muscle Actin (α-SMA) and TIMP-1 in liver sections.[1][2]

    • Biochemical Analysis: Measure serum levels of TGF-β1 using ELISA.[6]

    • Gene Expression Analysis: Analyze the mRNA expression of Smad3 and Smad7 in liver tissue using in situ hybridization or RT-qPCR.[6]

Protocol 2: Sodium Arsenite (NaAsO2)-Induced Liver Fibrosis in Rats

This model is relevant for studying fibrosis induced by environmental toxins.[9]

Materials:

  • Male Sprague-Dawley (SD) rats

  • Sodium arsenite (NaAsO2)

  • Oxymatrine (OM)

  • Saline solution

  • Gavage needles

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Group Allocation (Example):

    • Group 1: Normal Control: No treatment.

    • Group 2: NaAsO2 Model: NaAsO2 administration.

    • Group 3: NaAsO2 + Low-dose Oxymatrine: NaAsO2 and low-dose OM co-administration.

    • Group 4: NaAsO2 + High-dose Oxymatrine: NaAsO2 and high-dose OM co-administration.[9]

  • Induction of Liver Fibrosis:

    • Administer NaAsO2 through drinking water. The concentration should be determined based on pilot studies to induce fibrosis without causing excessive toxicity.[9]

  • Oxymatrine Administration:

    • Administer Oxymatrine via oral gavage at different doses (e.g., low and high doses) for a specified period (e.g., 8 weeks).[9]

  • Sample Collection and Analysis:

    • Collect blood and liver tissue as described in Protocol 1.

    • Biochemical Analysis: Measure serum levels of Hyaluronic Acid (HA) and Collagen Type IV (COL-IV).[9]

    • Western Blot Analysis: Analyze the protein expression of α-SMA and GRP78 (an ER stress marker) in liver tissue lysates.[9]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vivo studies on the effects of Oxymatrine on liver fibrosis.

Table 1: Effects of Oxymatrine on Histological and Collagen Deposition in CCl4-Induced Liver Fibrosis in Rats

ParameterCCl4 Model GroupCCl4 + Oxymatrine GroupP-valueReference
Histological Score (µm²) 3.76 ± 0.682.43 ± 0.47< 0.05[6][7]
Average Area of Collagen (µm²) 290.86 ± 89.3794.41 ± 37.26< 0.05[6][7]

Table 2: Effects of Oxymatrine on Key Signaling Molecules in CCl4-Induced Liver Fibrosis in Rats

ParameterCCl4 Model GroupCCl4 + Oxymatrine GroupP-valueReference
Smad3 mRNA (A value) 0.167 ± 0.0920.034 ± 0.090< 0.05[6][7]
Smad7 mRNA (A value) 0.074 ± 0.0120.175 ± 0.065< 0.05[6][7]
CBP mRNA (A value) 0.235 ± 0.0250.065 ± 0.049< 0.001[7]
TIMP-1 Expression StrongSignificantly Inhibited< 0.05[2]
α-SMA Expression StrongNo Significant Change> 0.05[2]

Table 3: Effects of Oxymatrine on Fibrosis Markers in NaAsO2-Induced Liver Fibrosis in Rats

ParameterNaAsO2 Model GroupNaAsO2 + Oxymatrine GroupP-valueReference
Liver TGF-β1 Expression UpregulatedReversed< 0.05[9]
Liver Hyaluronic Acid (HA) Expression UpregulatedReversed< 0.05[9]
Liver Collagen Type IV (COL-IV) Expression UpregulatedReversed< 0.05[9]
Liver α-SMA Upregulation UpregulatedAlleviated< 0.05[9]
Liver GRP78 Upregulation UpregulatedAlleviated< 0.05[9]

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Oxymatrine and a typical experimental workflow for its in vivo evaluation.

TGF_Beta_Smad_Pathway cluster_intracellular Intracellular cluster_oxymatrine Oxymatrine Action cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 pSmad2/3 (Pro-fibrotic) TGFBR->pSmad23 phosphorylates Oxymatrine Oxymatrine miR195 miR-195 Oxymatrine->miR195 down-regulates Smad7 Smad7 (Inhibitory) Oxymatrine->Smad7 up-regulates miR195->Smad7 inhibits Smad7->pSmad23 inhibits Complex pSmad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Gene Target Gene Transcription (e.g., Collagen, α-SMA) Complex->Gene

Caption: Oxymatrine's modulation of the TGF-β/Smad signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., SD Rats) Grouping Random Group Allocation (Control, Model, OM-Treated) Acclimatization->Grouping Induction Induction of Liver Fibrosis (e.g., CCl4 or NaAsO2) Grouping->Induction Treatment Oxymatrine Administration (e.g., IP injection or Gavage) Grouping->Treatment Duration Treatment Duration (e.g., 8-10 weeks) Induction->Duration Treatment->Duration Sampling Sample Collection (Blood and Liver Tissue) Duration->Sampling Histology Histopathology (H&E, Masson's) Sampling->Histology IHC Immunohistochemistry (α-SMA, TIMP-1) Sampling->IHC Biochem Biochemical Assays (ELISA for TGF-β1) Sampling->Biochem GeneExpr Gene Expression (RT-qPCR for Smads) Sampling->GeneExpr

Caption: General experimental workflow for in vivo studies of Oxymatrine.

Conclusion

Oxymatrine has demonstrated significant anti-fibrotic effects in various in vivo animal models of liver fibrosis.[6][9] Its ability to modulate the TGF-β/Smad signaling pathway, reduce the expression of pro-fibrotic mediators, and alleviate cellular stress highlights its potential as a therapeutic agent for liver fibrosis.[4][5][9] The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic utility of Oxymatrine and other natural compounds in the context of chronic liver disease. Further large-scale, well-controlled clinical trials are warranted to translate these promising preclinical findings into clinical practice.[3]

References

Application Notes and Protocols: Investigating Ammothamnine in a Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes are provided for research and informational purposes only. The protocols described herein are based on established methodologies for inducing and evaluating colitis in murine models and investigating potential therapeutic agents. As of the date of this document, there is a lack of specific published data on the use of Ammothamnine in murine models of colitis. The proposed mechanisms of action are extrapolated from studies on structurally similar alkaloids, such as Oxymatrine, which have demonstrated anti-inflammatory properties through modulation of the NF-κB and NLRP3 inflammasome signaling pathways. Researchers should conduct a thorough literature review and perform initial dose-response and toxicity studies before commencing efficacy studies with this compound.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract.[1] Murine models of colitis are indispensable tools for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic candidates.[2] The dextran sulfate sodium (DSS)-induced colitis model is widely used due to its simplicity, reproducibility, and its ability to mimic many of the clinical and histological features of human UC, including weight loss, diarrhea, bloody stools, and mucosal ulceration.[3][4]

This compound is a quinolizidine alkaloid whose therapeutic potential in inflammatory conditions is yet to be fully elucidated. Based on the known anti-inflammatory effects of similar alkaloids, it is hypothesized that this compound may ameliorate colitis by inhibiting key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[5][6] These pathways are central to the production of pro-inflammatory cytokines that drive the pathogenesis of colitis.[7][8]

These application notes provide a comprehensive set of protocols for evaluating the therapeutic efficacy of this compound in a DSS-induced murine model of acute colitis.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables provide a structured format for presenting quantitative data that should be collected during the study.

Table 1: Daily Disease Activity Index (DAI) Score

GroupDay 0Day 1Day 2Day 3Day 4Day 5Day 6Day 7Day 8
Control (Vehicle)
DSS + Vehicle
DSS + this compound (Low Dose)
DSS + this compound (High Dose)

DAI is calculated based on weight loss, stool consistency, and rectal bleeding.

Table 2: Macroscopic and Histological Scoring at Day 8

GroupColon Length (cm)Spleen Weight (mg)Histological Score
Control (Vehicle)
DSS + Vehicle
DSS + this compound (Low Dose)
DSS + this compound (High Dose)

Histological score is based on the severity of inflammation, crypt damage, and ulceration.

Table 3: Colonic Myeloperoxidase (MPO) Activity

GroupMPO Activity (U/mg protein)
Control (Vehicle)
DSS + Vehicle
DSS + this compound (Low Dose)
DSS + this compound (High Dose)

MPO activity is an indicator of neutrophil infiltration.

Table 4: Colonic Pro-inflammatory Cytokine Levels (pg/mg protein)

GroupTNF-αIL-6IL-1β
Control (Vehicle)
DSS + Vehicle
DSS + this compound (Low Dose)
DSS + this compound (High Dose)

Cytokine levels are measured by ELISA.

Table 5: Colonic Gene Expression (Fold Change vs. Control)

GroupTnfIl6Il1bNlrp3
DSS + Vehicle
DSS + this compound (Low Dose)
DSS + this compound (High Dose)

Gene expression is measured by RT-qPCR.

Table 6: Protein Expression of Key Signaling Molecules (Relative Density)

Groupp-p65/p65p-IκBα/IκBαNLRP3Cleaved Caspase-1
Control (Vehicle)
DSS + Vehicle
DSS + this compound (Low Dose)
DSS + this compound (High Dose)

Protein expression is measured by Western Blot.

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment (Days 0-7) cluster_2 Endpoint Analysis (Day 8) acclimatization Acclimatization (7 days) grouping Random Grouping (n=8-10/group) acclimatization->grouping dss_induction DSS Induction (2.5-3% in water) grouping->dss_induction treatment This compound/Vehicle (Daily Oral Gavage) grouping->treatment monitoring Daily Monitoring (Weight, DAI) dss_induction->monitoring treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia macro_analysis Macroscopic Analysis (Colon length, Spleen weight) euthanasia->macro_analysis histo_analysis Histology (H&E) euthanasia->histo_analysis mpo_assay MPO Assay euthanasia->mpo_assay elisa ELISA (Cytokines) euthanasia->elisa qpcr RT-qPCR (Gene Expression) euthanasia->qpcr wb Western Blot (Signaling Proteins) euthanasia->wb

Caption: Experimental workflow for evaluating this compound in DSS-induced colitis.

Experimental Protocols

Induction of DSS Colitis and this compound Treatment

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), MW 36-50 kDa (MP Biomedicals)

  • This compound (purity >98%)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and autoclaved drinking water

  • Animal caging and husbandry supplies

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.[1]

  • Grouping: Randomly divide mice into experimental groups (n=8-10 mice per group):

    • Group 1: Control (Vehicle only, standard drinking water)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + this compound (Low Dose, e.g., 25 mg/kg)

    • Group 4: DSS + this compound (High Dose, e.g., 50 mg/kg)

  • DSS Induction (Day 0): Prepare a 2.5-3% (w/v) DSS solution in autoclaved drinking water. The optimal concentration may vary between lots and should be predetermined. Replace the regular drinking water with the DSS solution for all groups except the control group. Provide this solution ad libitum for 7 consecutive days.[1]

  • This compound Administration (Day 0 to Day 7): Begin daily administration of this compound or vehicle to the respective groups via oral gavage.

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[3] Calculate the Disease Activity Index (DAI) score based on the parameters in Table 7.

  • Termination (Day 8): On day 8, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]

Table 7: Disease Activity Index (DAI) Scoring Criteria

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNegative
11-5
25-10Loose stools
310-15
4>15DiarrheaGross bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Sample Collection and Macroscopic Evaluation

Procedure:

  • Immediately after euthanasia, perform a laparotomy and carefully excise the entire colon from the cecum to the anus.

  • Gently remove any adhering mesenteric and fatty tissue.

  • Measure the length of the colon from the ileocecal junction to the proximal rectum.[3]

  • Excise and weigh the spleen.

  • Open the colon longitudinally and gently rinse with ice-cold phosphate-buffered saline (PBS) to remove fecal matter.

  • Collect sections of the distal colon for histology, MPO assay, ELISA, RT-qPCR, and Western blot analysis. Flash-freeze tissues for molecular analyses in liquid nitrogen and store at -80°C.

Histological Analysis

Procedure:

  • Fix distal colon segments in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues, embed in paraffin, and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope by a blinded observer.

  • Score the sections for severity of inflammation (0-3), crypt damage (0-4), and ulceration (0-3), based on established scoring systems.

Myeloperoxidase (MPO) Assay

This assay measures neutrophil infiltration in the colonic tissue.

Procedure:

  • Homogenize a pre-weighed frozen colon sample in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Subject the homogenate to freeze-thaw cycles and sonication.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measure the change in absorbance at 450 nm over time using a microplate reader.

  • Express MPO activity as units per milligram of total protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol measures the levels of pro-inflammatory cytokines in colon tissue homogenates.[1]

Procedure:

  • Homogenize a pre-weighed frozen colon sample in a lysis buffer containing protease inhibitors.[1]

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[1]

  • Collect the supernatant and determine the total protein concentration using a BCA assay.

  • Use commercially available ELISA kits (e.g., from R&D Systems or BioLegend) to measure the concentrations of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the sample.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

Procedure:

  • Extract total RNA from frozen colon tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform RT-qPCR using a SYBR Green-based master mix and primers for target genes (Tnf, Il6, Il1b, Nlrp3) and a housekeeping gene (e.g., Gapdh or Actb).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Extraction and Western Blotting

Procedure:

  • Extract total protein from frozen colon tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band densities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Signaling Pathway Diagrams

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_0 Cytoplasm cluster_1 DSS DSS-induced Epithelial Damage TLR TLR Activation DSS->TLR IKK IKK Complex TLR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB p65/p50 (NF-κB) IkBa->NFkB degrades & releases NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes activates transcription This compound This compound This compound->Inhibition Inhibition->IKK Inhibition->NFkB_nuc prevents translocation G cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation NFkB NF-κB Activation (from TLRs) pro_IL1b_exp ↑ pro-IL-1β expression NFkB->pro_IL1b_exp NLRP3_exp ↑ NLRP3 expression NFkB->NLRP3_exp pro_IL1b pro-IL-1β NLRP3_act NLRP3 DAMPs DAMPs (e.g., ATP, ROS) DAMPs->NLRP3_act activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_act->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 cleaves Casp1->pro_IL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b IL-1β (secreted) pro_IL1b->IL1b This compound This compound This compound->Inhibition Inhibition->Inflammasome inhibits assembly

References

Application Notes and Protocols for Ammothamnine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Ammothamnine is a quinolizidine alkaloid, and its biological activities in cell culture are of significant interest to researchers in oncology and drug development. These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed experimental protocols and data presentation. The methodologies outlined below are based on studies of structurally related and well-documented alkaloids, such as Oxymatrine and Matrine, and serve as a robust starting point for investigating this compound's effects.

Data Presentation

The efficacy of this compound and its related compounds varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect. While specific IC50 values for this compound are not widely published, Table 1 provides representative data for the related alkaloid Oxymatrine to guide initial concentration selection.

Cell LineCancer TypeIC50 (µg/mL) after 48hReference Compound
SMMC-7721Human Hepatoma~1000Oxymatrine
U251MGHuman GlioblastomaNot specified (viability reduced dose-dependently)Oxymatrine

Note: Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific cell line of interest.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point and may require optimization for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cells of interest treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, CDK4, Bcl-2, p53)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound, based on data from related compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cell_seeding Cell Seeding treatment Cell Treatment (24, 48, 72h) cell_seeding->treatment ammothamnine_prep This compound Dilution ammothamnine_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot

Figure 1. Experimental workflow for this compound treatment in cell culture.

PI3K_Akt_pathway cluster_outcomes Cellular Outcomes This compound This compound EGFR EGFR This compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Figure 2. Postulated inhibitory effect of this compound on the EGFR/PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for In Vitro Dose-Response Studies of Ammothamnine (Oxymatrine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro dose-response studies on Ammothamnine, a natural alkaloid compound also known as Oxymatrine, extracted from the root of Sophora flavescens.[1] It has demonstrated a variety of pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties.[2][3][4] This document outlines the cytotoxic and apoptotic effects of Oxymatrine on various cell lines, summarizes key quantitative data, provides detailed experimental protocols for replication, and visualizes the associated signaling pathways.

Summary of Quantitative Data

The inhibitory effects of Oxymatrine have been quantified across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other dose-dependent effects observed in published in vitro studies.

Table 1: IC50 Values of Oxymatrine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)Assay Method
MCF-7Breast Cancer~32 mg/mL24CCK-8
MCF-7Breast Cancer<16 mg/mL48CCK-8
K562/A02Chronic Myelogenous Leukemia135 µg/mL (low-cytotoxic dose)Not SpecifiedNot Specified
SMMC-7721Hepatocellular CarcinomaNot Specified (Sustained release nanoparticles showed cytotoxic activity)Not SpecifiedNot Specified
DU145Prostate CancerDose-dependent inhibition observed24, 48, 72MTT
PC-3Prostate CancerDose-dependent inhibition observed24, 48, 72MTT
HCT-116Colorectal CancerDose-dependent inhibition (0-40 µM)48MTS
HT-29Colorectal CancerDose-dependent inhibition (0-40 µM)48MTS

Table 2: Dose-Dependent Effects of Oxymatrine on Cellular Processes

Cell LineProcess AffectedEffective ConcentrationsObservations
MCF-7Apoptosis Induction4, 8, 16 mg/mLDose-dependent increase in apoptosis.[5]
MCF-7miRNA-140-5P Expression4, 8, 16 mg/mLDose-dependent up-regulation of miRNA-140-5P.[5]
MG-63Apoptosis InductionDose- and time-dependentIncreased cleaved caspases-3 and -9, and decreased Bax/Bcl-2 ratio.[6]
Primary MicrogliaInhibition of NeuroinflammationDose-dependentDecreased TNF-α, IL-1β, and NO levels; down-regulated iNOS and COX-2.[7]
A549Apoptosis Induction1.5 mg/mLTime-dependent induction of apoptosis.
PC-3 & DU145Apoptosis InductionDose-dependentIncreased expression of p53 and Bax, and decreased expression of Bcl-2.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate study replication and further research.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8/MTS Assay)

This protocol is used to determine the effect of Oxymatrine on cell proliferation and viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Oxymatrine stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CCK-8 (Cell Counting Kit-8), or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS solution for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3x10⁴ to 1x10⁴ cells/well in 100 µL of complete growth medium.[3][8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Oxymatrine in complete growth medium. After 24 hours, remove the medium and add 100 µL of the various concentrations of Oxymatrine (e.g., 0, 1, 2, 4, 6, 8, 16, 32 mg/mL) to the wells.[5] Include a vehicle control (medium with the same concentration of solvent used for Oxymatrine).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[5]

  • Reagent Addition:

    • For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[3]

    • For CCK-8/MTS: Add 10-20 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours.[8]

  • Measurement:

    • For MTT: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • For CCK-8/MTS: The formazan product is soluble, so no solubilization step is needed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[8][9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Oxymatrine.

Materials:

  • Target cancer cell lines

  • Oxymatrine

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2.5x10⁵ cells/mL) into 6-well plates and allow them to adhere.[5] Treat the cells with various concentrations of Oxymatrine for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 3-5 µL of Annexin V-FITC and 2-5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[10]

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by Oxymatrine.

Materials:

  • Target cancer cell lines

  • Oxymatrine

  • 6-well plates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against TGFBR1, FGF9, p53, Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, PI3K, Akt, p-PI3K, p-Akt)[3][4][5][11][12]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with Oxymatrine, wash the cells with cold PBS and lyse them with protein lysis buffer on ice for 10-30 minutes.[5]

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes.[5] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in loading buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Oxymatrine and a typical experimental workflow for its in vitro evaluation.

experimental_workflow start_end start_end process process decision decision data data analysis analysis start Start: Select Cell Line & Oxymatrine Concentrations seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with Oxymatrine seed_cells->treat_cells incubate Incubate for Defined Durations (24, 48, 72h) treat_cells->incubate viability_assay Cell Viability Assay (MTT/CCK-8) incubate->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate->apoptosis_assay western_blot Protein Expression Analysis (Western Blot) incubate->western_blot ic50_analysis Calculate IC50 viability_assay->ic50_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis_assay->apoptosis_analysis protein_analysis Analyze Protein Level Changes western_blot->protein_analysis

In Vitro Experimental Workflow for Oxymatrine Dose-Response Studies.

oxymatrine_apoptosis_pathway compound compound pathway_component pathway_component upregulated upregulated downregulated downregulated process process oxymatrine Oxymatrine p53 p53 oxymatrine->p53 upregulates bcl2 Bcl-2 oxymatrine->bcl2 downregulates bax Bax p53->bax upregulates mitochondria Mitochondria bax->mitochondria promotes permeabilization bcl2->mitochondria inhibits permeabilization caspase9 Caspase-9 mitochondria->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Oxymatrine-Induced Mitochondrial Apoptosis Pathway.

oxymatrine_pi3k_akt_pathway stimulus stimulus pathway_component pathway_component process process inhibition inhibition tgfb1 TGF-β1 mitochondrial_apoptosis Mitochondrial Apoptosis tgfb1->mitochondrial_apoptosis induces oxymatrine Oxymatrine pi3k PI3K oxymatrine->pi3k activates akt Akt pi3k->akt activates bax Bax akt->bax inhibits bcl2 Bcl-2 akt->bcl2 activates bax->mitochondrial_apoptosis bcl2->mitochondrial_apoptosis

Oxymatrine Attenuation of TGF-β1-Induced Apoptosis via PI3K/Akt Pathway.

These notes and protocols are intended to serve as a guide for the in vitro investigation of this compound (Oxymatrine). Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.

References

Investigating the Effects of Ammothamnine on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, an alkaloid compound often referred to as Oxymatrine, has demonstrated significant potential in modulating various cellular processes through its influence on gene expression. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on gene expression, with a focus on its anti-cancer and anti-inflammatory properties. The information compiled herein is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound.

Introduction

This compound is a quinolizidine alkaloid extracted from plants of the Sophora genus. It has been a subject of extensive research due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, anti-fibrotic, and antiviral effects.[1][2] These biological activities are largely attributed to its ability to modulate key signaling pathways and regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Understanding the precise molecular targets and the impact on gene expression is crucial for the development of this compound as a potential therapeutic agent.

Data Presentation: Quantitative Effects of this compound (Oxymatrine)

The following tables summarize the quantitative data on the effects of this compound (Oxymatrine) on cell viability and gene/protein expression from various studies.

Table 1: Cytotoxicity of this compound (Oxymatrine) in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time (hours)Reference
MCF-7Breast Cancer~32 mg/mL24[1]
MCF-7Breast Cancer<16 mg/mL48[1]
HSC-T6Hepatic Stellate Cells539 µg/mL24[3]
HSC-T6Hepatic Stellate Cells454 µg/mL48[3]
HSC-T6Hepatic Stellate Cells387 µg/mL72[3]

Table 2: Modulation of Gene and Protein Expression by this compound (Oxymatrine)

Target Gene/ProteinCell Line/ModelEffectMethodReference
miRNA-140-5PMCF-7UpregulationNot Specified[1]
TGFbR1MCF-7Decreased protein expressionNot Specified[1]
FGF9MCF-7Decreased protein expressionNot Specified[1]
MYCMelanoma cellsInhibited expressionqRT-PCR, Western Blot[4]
PD-L1Melanoma cellsInhibited expressionqRT-PCR, Western Blot[4]
E-cadherinRKO (Colorectal Cancer)Modulated expressionWestern Blot[5]
SnailRKO (Colorectal Cancer)Modulated expressionWestern Blot[5]
N-cadherinRKO (Colorectal Cancer)Modulated expressionWestern Blot[5]
p65 (NF-κB)RKO (Colorectal Cancer)Reduced expressionWestern Blot[5]
iNOS mRNABV2 MicrogliaAttenuated levelsNot Specified[6]
COX-2 mRNABV2 MicrogliaAttenuated levelsNot Specified[6]
FoxO3a mRNARat LiverDecreased expressionRT-qPCR[7]
Bim mRNARat LiverDecreased expressionRT-qPCR[7]
Bax/Bcl-2 mRNA ratioRat LiverDecreased ratioRT-qPCR[8]
Caspase-3 mRNARat LiverDecreased expressionRT-qPCR[8]
miR-195HSC-T6Downregulation (P < 0.01)qRT-PCR[3]
α-SMAHSC-T6Downregulation (P < 0.01)qRT-PCR, Western Blot[3]
Smad7HSC-T6Upregulation (P < 0.05)qRT-PCR, Western Blot[3]

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways involved in cancer and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to inhibit this pathway, leading to anti-tumor effects in breast cancer cells.[9][10] Inhibition of the PI3K/Akt pathway by this compound results in the dephosphorylation of PI3K and Akt, which in turn modulates the expression of downstream targets like Bcl-2, Bax, and caspases.[9]

PI3K_Akt_Pathway This compound This compound (Oxymatrine) PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes

PI3K/Akt signaling pathway inhibition by this compound.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway plays a crucial role in fibrosis and cancer progression. This compound has been shown to inhibit this pathway, thereby attenuating hepatic and renal fibrosis.[11][12] It achieves this by downregulating the expression of TGF-β1 and modulating the phosphorylation of Smad proteins.[12][13] In hepatic stellate cells, this compound inhibits activation by down-regulating miR-195 and up-regulating the inhibitory Smad7.[3][14]

TGF_beta_Smad_Pathway This compound This compound (Oxymatrine) TGF_beta1 TGF-β1 This compound->TGF_beta1 Inhibits TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Fibrosis-related Gene Expression Nucleus->Gene_Expression

TGF-β/Smad signaling pathway modulation by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central mediator of inflammation. This compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB.[6][15] It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes like TNFα, IL6, iNOS, and COX-2.[6][15]

NFkB_Pathway This compound This compound (Oxymatrine) NFkB NF-κB (p65/p50) This compound->NFkB Inhibits Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (leads to degradation) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

NF-κB signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on gene expression.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Oxymatrine) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[16]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT (4h incubation) Incubate->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Viability & IC50 Read_Absorbance->Calculate_Viability

Experimental workflow for the MTT cell viability assay.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the changes in mRNA levels of target genes upon this compound treatment.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells treated with this compound and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to calculate the fold change in gene expression in this compound-treated samples relative to the control.[18]

qPCR_Workflow Cell_Treatment Cell Treatment with This compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis Gene_Expression Relative Gene Expression Fold Change Data_Analysis->Gene_Expression

Experimental workflow for qPCR analysis.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[20]

  • Sample Preparation: Normalize protein samples to the same concentration, add Laemmli buffer, and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.[19]

  • Data Analysis: Perform densitometric analysis of the protein bands to quantify the relative protein expression levels.

Western_Blot_Workflow Protein_Extraction Protein Extraction (RIPA Lysis) Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection (ECL) Antibody_Incubation->Detection Imaging Imaging & Densitometry Detection->Imaging Protein_Expression Relative Protein Expression Imaging->Protein_Expression

Experimental workflow for Western blot analysis.

Conclusion

This compound presents a promising avenue for therapeutic development due to its multifaceted effects on gene expression and cellular signaling. The protocols and data presented in this document provide a comprehensive resource for researchers to further investigate its mechanisms of action. By employing these methodologies, the scientific community can continue to unravel the full therapeutic potential of this natural compound.

References

Ammothamnine in Xenograft Models of Human Cancers: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available scientific literature detailing the use of Ammothamnine in xenograft models of human cancers. Extensive searches of scholarly databases have not yielded any studies that investigate the anti-tumor efficacy, mechanism of action, or established protocols for this compound in this preclinical setting.

This lack of data prevents the creation of detailed application notes and protocols as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows with Graphviz, cannot be fulfilled without foundational research on the topic.

For researchers, scientists, and drug development professionals interested in the potential anti-cancer properties of this compound, this represents an unexplored area of investigation. Future preclinical studies would first need to establish the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. Positive in vitro results would then warrant the development of in vivo studies using xenograft models.

General Principles for Future Xenograft Studies with Novel Compounds

Should research on this compound progress to the in vivo stage, the following general principles and experimental workflows would be applicable.

Experimental Workflow for a Xenograft Study

A typical experimental workflow for evaluating a novel compound like this compound in a xenograft model is outlined below.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Cell Culture Cell Culture Animal Acclimatization Animal Acclimatization Cell Culture->Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Continued Monitoring Continued Monitoring Drug Administration->Continued Monitoring Endpoint & Necropsy Endpoint & Necropsy Continued Monitoring->Endpoint & Necropsy Data Analysis Data Analysis Endpoint & Necropsy->Data Analysis

Caption: A generalized workflow for a preclinical xenograft study.

Potential Signaling Pathways to Investigate

The mechanism of action for novel anti-cancer compounds often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the mechanisms of other natural product-derived anti-cancer agents, initial investigations for this compound could focus on pathways such as:

  • PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: Crucial for regulating cell division and differentiation.

  • NF-κB Pathway: Involved in inflammation, immunity, and cell survival.

  • Apoptosis Pathways (Intrinsic and Extrinsic): Key to programmed cell death.

The diagram below illustrates a simplified representation of a generic apoptosis signaling pathway that could be investigated.

G This compound This compound Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) This compound->Pro-apoptotic Proteins (Bax, Bak) activates Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) This compound->Anti-apoptotic Proteins (Bcl-2) inhibits Mitochondria Mitochondria Pro-apoptotic Proteins (Bax, Bak)->Mitochondria Anti-apoptotic Proteins (Bcl-2)->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway modulated by this compound.

Conclusion

While the topic of this compound in human cancer xenograft models is of interest, the current lack of published research prevents a detailed analysis and the creation of specific protocols. The information provided here serves as a general guide for how such research could be structured, based on established practices in preclinical oncology. Further investigation into the basic anti-cancer properties of this compound is a necessary prerequisite for any future xenograft studies.

Ammothamnine: A Potent Modulator of the PI3K/Akt Signaling Pathway for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, also known as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens. It has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. A growing body of evidence highlights this compound's role as a potent modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers and other diseases. These application notes provide a comprehensive overview of Ammothoraxnine's effects on the PI3K/Akt pathway, along with detailed protocols for its use in relevant in vitro assays.

Introduction

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated. Activated Akt, in turn, phosphorylates a wide array of downstream targets, orchestrating the cellular response.

This compound has been shown to exert its biological effects, in part, by inhibiting the PI3K/Akt signaling cascade. This inhibition leads to decreased phosphorylation of Akt and its downstream effectors, ultimately resulting in reduced cell viability and induction of apoptosis in various cancer cell lines. These characteristics make this compound a valuable tool for studying the intricacies of the PI3K/Akt pathway and a promising candidate for further drug development.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability and apoptosis in different cancer cell lines, as well as its impact on key proteins within the PI3K/Akt signaling pathway.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL) after 48h
MCF-7Breast CancerNot explicitly stated, but significant dose-dependent reduction in viability observed.[1]
MDA-MB-231Breast CancerNot explicitly stated, but significant dose-dependent reduction in viability observed.[1]
GBC-SDGallbladder CarcinomaNot explicitly stated, but dose-dependent inhibition of cell viability observed.[2]
SGC-996Gallbladder CarcinomaNot explicitly stated, but dose-dependent inhibition of cell viability observed.[2]
HCT-116Colorectal CancerSignificant inhibition at 10-40 µM.[3]
HT-29Colorectal CancerSignificant inhibition at 10-40 µM.[3]

Table 2: Effect of this compound on Apoptosis

Cell LineConcentration (µM)Observation
MCF-7101.36% apoptotic cells.[1]
MCF-7307.63% apoptotic cells.[1]

Table 3: Effect of this compound on PI3K/Akt Pathway Protein Expression and Phosphorylation

Cell LineTreatmentProteinChange
MCF-7This compoundp-Akt (Thr308)Decreased.[1]
GBC-SDThis compoundp-AktDecreased.[2]
GBC-SDThis compoundPTENIncreased.[2]
Breast Cancer CellsThis compoundp-PI3KDecreased.[4]
Breast Cancer CellsThis compoundp-AktDecreased.[4]

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Cell_Survival Cell Survival, Proliferation, Metabolism Downstream->Cell_Survival This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment MTT Assay Cell Viability (MTT Assay) This compound Treatment->MTT Assay Apoptosis Assay Apoptosis (Annexin V/PI) This compound Treatment->Apoptosis Assay Western Blot Protein Expression (Western Blot) This compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Level Analysis Protein Level Analysis Western Blot->Protein Level Analysis

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Oxymatrine) stock solution (dissolved in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0-100 µg/mL.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.[1]

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting for PI3K/Akt Pathway Proteins

This protocol is used to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-PTEN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the PI3K/Akt signaling pathway. Its inhibitory effects on this critical cellular cascade provide a basis for its observed anti-cancer properties. The protocols outlined in these application notes offer a framework for researchers to explore the mechanism of action of this compound and to assess its potential as a therapeutic agent in various disease models. Further investigation into the precise molecular interactions of this compound with components of the PI3K/Akt pathway will be crucial for its future development and clinical application.

References

Application Notes and Protocols: In Vitro Assays for Ammothamnine's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, a quinolizidine alkaloid, is a subject of growing interest for its potential pharmacological activities. Evaluating its antioxidant capacity is a critical step in elucidating its mechanism of action and therapeutic potential. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of disease states, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This document provides detailed protocols for common in vitro assays to assess the antioxidant capacity of this compound.

Note on Data Availability: As of the compilation of this document, specific quantitative data on the antioxidant capacity of this compound from in vitro assays such as DPPH, ABTS, or FRAP is not available in the peer-reviewed scientific literature. The tables provided below are templates for researchers to populate with their experimental data.

Data Presentation: Quantitative Antioxidant Capacity of this compound

The following tables are designed for the clear and structured presentation of quantitative data obtained from the in vitro antioxidant assays.

Table 1: Radical Scavenging Activity of this compound (IC50 Values)

AssayThis compound IC50 (µg/mL or µM)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL or µM)
DPPH Experimental DataExperimental Data
ABTS Experimental DataExperimental Data

IC50 (Inhibitory Concentration 50%) is the concentration of the test compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[2]

Table 2: Total Antioxidant Capacity of this compound (Trolox Equivalent)

AssayThis compound (µM TE/mg)Positive Control (e.g., Quercetin) (µM TE/mg)
FRAP Experimental DataExperimental Data
ABTS Experimental DataExperimental Data

TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents. A higher TEAC value signifies a greater antioxidant capacity.[3]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.[6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

    • For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical, determined by interpolation from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.[7]

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[8]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.

    • Use Trolox as a standard for creating a calibration curve.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Capacity:

    • Calculate the percentage of inhibition of absorbance for each concentration of this compound.

    • The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[8] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

Materials:

  • This compound sample

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]

    • Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the this compound solution or standard to the wells.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.[8]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Reducing Power:

    • The antioxidant capacity is determined from the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix in 96-well plate: 100 µL DPPH solution 100 µL Sample/Control/Blank DPPH_sol->Mix Sample_sol Prepare this compound (serial dilutions) Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate 30 min at room temperature in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis ABTS_Stock Prepare ABTS•+ Stock: 7 mM ABTS + 2.45 mM K2S2O8 (12-16h in dark) ABTS_Work Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) ABTS_Stock->ABTS_Work Mix Mix in 96-well plate: 190 µL ABTS•+ solution 10 µL Sample/Standard ABTS_Work->Mix Sample_prep Prepare this compound and Trolox Standard Sample_prep->Mix Incubate Incubate 6-10 min at room temperature Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent: Acetate buffer, TPTZ, FeCl3 (10:1:1) Warm Warm FRAP Reagent to 37°C FRAP_reagent->Warm Sample_prep Prepare this compound and FeSO4/Trolox Standard Mix Mix in 96-well plate: 180 µL FRAP reagent 20 µL Sample/Standard Sample_prep->Mix Warm->Mix Incubate Incubate 4-30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (µM Fe(II) or TE) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Ammothamnine (Oxymatrine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Ammothamnine, also known as Oxymatrine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound (Oxymatrine)?

A1: The primary challenges hindering the oral bioavailability of this compound (Oxymatrine) are its poor membrane permeability and extensive presystemic metabolism.[1] this compound is a water-soluble compound, which limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes. Furthermore, it undergoes significant first-pass metabolism in the intestine and liver, where it is rapidly converted to its metabolite, matrine. This extensive metabolism significantly reduces the amount of active drug that reaches systemic circulation.

Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:

  • Lipid-based formulations: Encapsulating this compound in lipid-based carriers like liposomes or forming phospholipid complexes can improve its lipophilicity, thereby enhancing its absorption across the intestinal membrane.

  • Co-amorphous systems: Forming a co-amorphous mixture with another small molecule can increase the solubility and dissolution rate of this compound.

  • Solid dispersions: Dispersing this compound in a polymeric carrier can enhance its dissolution rate and absorption.

Q3: How do lipid-based formulations, such as liposomes and phospholipid complexes, improve the bioavailability of this compound?

A3: Lipid-based formulations improve the bioavailability of the hydrophilic drug this compound primarily by increasing its lipophilicity. This enhanced lipophilicity facilitates its transport across the intestinal epithelial barrier. Additionally, these formulations can protect the drug from enzymatic degradation in the gastrointestinal tract and may utilize lymphatic transport pathways, bypassing the first-pass metabolism in the liver to some extent.

Q4: What is the mechanism behind the enhanced bioavailability of this compound in co-amorphous systems?

A4: Co-amorphous systems enhance the bioavailability of this compound by preventing its crystallization and maintaining it in a high-energy amorphous state. This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form. The co-former in the mixture can also form intermolecular interactions, such as hydrogen bonds, with this compound, further stabilizing the amorphous state and preventing recrystallization during dissolution.[2]

Troubleshooting Guides

Formulation & Preparation

Problem: Low encapsulation efficiency in liposomes.

  • Possible Cause 1: Inappropriate lipid composition. The choice of phospholipids and the inclusion of cholesterol can significantly impact the stability and drug-loading capacity of the liposomes.

    • Solution: Experiment with different phospholipid types (e.g., soy phosphatidylcholine, egg phosphatidylcholine) and vary the molar ratio of phospholipid to cholesterol. A common starting point is a 2:1 or 3:1 molar ratio.

  • Possible Cause 2: Suboptimal pH gradient for remote loading. For weakly basic drugs like this compound, a pH gradient between the interior and exterior of the liposomes is crucial for efficient loading.

    • Solution: Ensure the internal aqueous phase of the liposomes has an acidic pH (e.g., pH 4.0-5.5) while the external buffer is at a neutral pH (e.g., pH 7.4). This gradient drives the uncharged drug across the lipid bilayer, where it becomes charged and is trapped inside.

  • Possible Cause 3: Inefficient hydration of the lipid film. Incomplete hydration can lead to the formation of large, multilamellar vesicles with low encapsulation volumes.

    • Solution: Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate the film with the aqueous buffer at a temperature above the phase transition temperature of the lipids used, and agitate gently but thoroughly.

Problem: Aggregation of nanoparticles during preparation or storage.

  • Possible Cause 1: Insufficient surface charge. Nanoparticles with a low zeta potential are prone to aggregation due to van der Waals forces.

    • Solution: Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) into the formulation to increase the surface charge and electrostatic repulsion between particles. Aim for a zeta potential of at least ±20 mV for good stability.

  • Possible Cause 2: Inadequate steric stabilization.

    • Solution: Include a PEGylated lipid (e.g., DSPE-mPEG2000) in the formulation. The polyethylene glycol (PEG) chains provide a steric barrier that prevents particle aggregation.

  • Possible Cause 3: Improper storage conditions.

    • Solution: Store nanoparticle suspensions at 4°C and avoid freezing, which can disrupt the lipid bilayer and cause aggregation.

Problem: Difficulty in forming a stable co-amorphous mixture.

  • Possible Cause 1: Immiscibility between this compound and the co-former.

    • Solution: Select a co-former that has the potential for strong intermolecular interactions (e.g., hydrogen bonding) with this compound. Co-formers with carboxylic acid or hydroxyl groups are often good candidates.

  • Possible Cause 2: Recrystallization during preparation or storage.

    • Solution: Use a rapid solvent evaporation technique to quickly remove the solvent and "freeze" the mixture in its amorphous state. Store the final product in a desiccator at low humidity to prevent moisture-induced recrystallization.

Characterization & Analysis

Problem: Inconsistent particle size measurements.

  • Possible Cause 1: Presence of aggregates or dust in the sample.

    • Solution: Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement by Dynamic Light Scattering (DLS). Ensure the cuvette is clean and free of dust.

  • Possible Cause 2: Inappropriate concentration of the sample.

    • Solution: Optimize the sample concentration for DLS analysis. Highly concentrated samples can cause multiple scattering events, while very dilute samples may not provide a strong enough signal.

Problem: Low drug loading determination.

  • Possible Cause 1: Incomplete disruption of the nanoparticles before analysis.

    • Solution: Use a suitable solvent or surfactant to completely dissolve the nanoparticles and release the encapsulated drug before quantification by a validated analytical method like HPLC.

  • Possible Cause 2: Drug degradation during the analytical process.

    • Solution: Ensure the analytical method is validated for stability and that the sample processing steps do not cause degradation of this compound.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound (Oxymatrine) and its Formulations in Rats after Oral Administration.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound Solution1001641.712870100[3]
Phospholipid Complex1004372.179430328.6[3]
This compound Extract2 (OMT)43.24 ± 10.14-4730.30 ± 3503.8 (min·ng/mL)-[4]
Pure this compound261.64 ± 6.65-9894.48 ± 2234.99 (min·ng/mL)-[4]

Note: Direct comparison between studies should be made with caution due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
  • Materials: this compound, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform, Phosphate buffered saline (PBS, pH 7.4), Deionized water.

  • Equipment: Rotary evaporator, Sonicator (bath or probe), Extruder with polycarbonate membranes (e.g., 100 nm), Glass vials, Round-bottom flask.

  • Procedure:

    • Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an this compound solution in PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension in a bath sonicator or with a probe sonicator.

    • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 2: Preparation of this compound-Phospholipid Complex
  • Materials: this compound, Phosphatidylcholine, Tetrahydrofuran (THF), n-Hexane.

  • Equipment: Round-bottom flask, Rotary evaporator, Magnetic stirrer, Vacuum desiccator.

  • Procedure:

    • Dissolve this compound and phosphatidylcholine (e.g., in a 1:2 molar ratio) in THF in a round-bottom flask.

    • Stir the solution at room temperature for a specified time (e.g., 2 hours).

    • Remove the THF under vacuum using a rotary evaporator to obtain a solid residue.

    • Wash the residue with n-hexane to remove any uncomplexed lipids.

    • Dry the resulting this compound-phospholipid complex under vacuum to remove any residual solvent.

Protocol 3: Caco-2 Cell Permeability Assay
  • Materials: Caco-2 cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS).

  • Equipment: Cell culture incubator, 24-well plates, Liquid chromatography-mass spectrometry (LC-MS/MS).

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts in 24-well plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution (or formulation) to the apical (A) side of the inserts and fresh HBSS to the basolateral (B) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • To determine the efflux ratio, perform the transport study in the reverse direction (B to A).

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 4: Liver Microsomal Stability Assay
  • Materials: Rat liver microsomes (RLM), this compound, NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), Phosphate buffer (pH 7.4).

  • Equipment: Water bath or incubator, Centrifuge, LC-MS/MS.

  • Procedure:

    • Pre-warm a mixture of RLM and phosphate buffer to 37°C.

    • Add the this compound solution to the microsome mixture and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

    • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be the elimination rate constant (k), and t1/2 = 0.693/k.

Signaling Pathways & Experimental Workflows

bioavailability_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies This compound This compound Liposomes Liposomes This compound->Liposomes Phospholipid_Complex Phospholipid_Complex This compound->Phospholipid_Complex Co_amorphous_Mixture Co_amorphous_Mixture This compound->Co_amorphous_Mixture Characterization Physicochemical Characterization Liposomes->Characterization Phospholipid_Complex->Characterization Co_amorphous_Mixture->Characterization Caco2_Assay Caco-2 Permeability Characterization->Caco2_Assay Microsomal_Assay Liver Microsomal Stability Caco2_Assay->Microsomal_Assay Pharmacokinetics Pharmacokinetic Studies (Rats) Microsomal_Assay->Pharmacokinetics Bioavailability_Assessment Bioavailability Assessment Pharmacokinetics->Bioavailability_Assessment

Caption: Experimental workflow for improving this compound bioavailability.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad2/3/4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus translocates to Gene_Transcription Gene Transcription (Fibrosis-related genes) Nucleus->Gene_Transcription This compound This compound (Oxymatrine) This compound->p_Smad2_3 inhibits

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR autophosphorylation PI3K PI3K p_EGFR->PI3K activates Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt Cell_Proliferation Cell Proliferation & Survival p_Akt->Cell_Proliferation This compound This compound (Oxymatrine) This compound->p_EGFR inhibits

References

Ammothamnine (Oxymatrine) Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ammothamnine (Oxymatrine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the solubility of Oxymatrine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of Oxymatrine in common laboratory solvents?

A1: Oxymatrine, a quinolizidine alkaloid, is generally considered to be water-soluble[1]. However, its solubility can vary depending on the solvent and conditions. The reported solubility values in common solvents are summarized below.

Table 1: Solubility of Oxymatrine in Various Solvents

Solvent Solubility Reference
Water 10 mg/mL [2]
Water 53 mg/mL [3][4]
Phosphate-Buffered Saline (PBS) pH 7.2 10 mg/mL [5]
Ethanol 25 mg/mL [2]
Ethanol 33.3 mg/mL [5]
Ethanol 53 mg/mL [3][4]
Dimethyl Sulfoxide (DMSO) 10 mg/mL [2][5]
DMSO 53 mg/mL [3][4]

| Dimethylformamide (DMF) | 10 mg/mL |[2][5] |

Note: Solubility values can vary between suppliers and with the purity of the compound. It is recommended to perform solubility tests on your specific batch.

Q2: I am observing poor dissolution of Oxymatrine in my aqueous buffer despite it being reported as water-soluble. What could be the issue?

A2: Several factors can contribute to this issue. First, the pH of your buffer is critical. Oxymatrine is an alkaloid, and its solubility is pH-dependent[6]. In alkaline solutions (pH ≥ 10), it tends to exist in a non-ionic form, which can affect its interaction with aqueous media[6]. Conversely, at an acidic pH (pH ≤ 2), it is more likely to be in a cationic form, which can increase its solubility in water[6]. Secondly, ensure your solution is not already saturated. Refer to the solubility limits in Table 1. If you are trying to dissolve a concentration higher than its reported solubility, you will encounter difficulties. Finally, consider the temperature and mixing conditions, as these can also influence the rate of dissolution.

Below is a general troubleshooting workflow for addressing solubility challenges.

G start Start: Oxymatrine Solubility Issue check_conc Is concentration below known solubility limit? start->check_conc check_ph Verify & Adjust pH of Solvent/Buffer check_conc->check_ph Yes reduce_conc Reduce Concentration check_conc->reduce_conc No issue_resolved Issue Resolved check_ph->issue_resolved Soluble select_strategy Select Solubility Enhancement Strategy check_ph->select_strategy Insoluble reduce_conc->check_ph G cluster_0 Preparation cluster_1 Characterization & Evaluation a Dissolve Oxymatrine & Co-former in Methanol b Rotary Vacuum Evaporation (50°C) a->b c Vacuum Drying (24h, 40°C) b->c d Confirm Amorphous State (PXRD, DSC) c->d e Investigate Interactions (FTIR) c->e f Perform Solubility & Dissolution Studies d->f e->f G start Weigh Oxymatrine & HP-β-CD (e.g., 1:1 molar ratio) knead Place in Mortar, Add 50% Ethanol/Water start->knead triturate Knead for 60 min to form a consistent paste knead->triturate dry Dry in oven (40-50°C) to constant weight triturate->dry sieve Pulverize and Sieve (e.g., #100 mesh) dry->sieve end Oxymatrine-CD Complex (Ready for Characterization) sieve->end

References

Technical Support Center: Liposomal Formulation of Ammothamnine for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful liposomal formulation of Ammothamnine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and characterization of this compound-loaded liposomes.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency of this compound Suboptimal lipid composition: The charge or fluidity of the lipid bilayer may not be ideal for retaining this compound.- Vary lipid charge: Include charged lipids like DPPG (negatively charged) or DOTAP (positively charged) in the formulation to enhance electrostatic interactions with this compound.- Adjust membrane fluidity: Incorporate cholesterol to decrease membrane fluidity and reduce drug leakage.[1][2] Experiment with different molar ratios of phospholipids to cholesterol.
Inefficient hydration of the lipid film: A thick or uneven lipid film can lead to incomplete hydration and poor liposome formation.[3]- Ensure the organic solvent is completely removed to form a thin, uniform lipid film.[3]- Hydrate the lipid film with a buffer containing this compound at a temperature above the phase transition temperature (Tc) of the lipids.[4][5]
Drug-to-lipid ratio is too high: There is a saturation limit for the amount of drug that can be encapsulated.[3]- Perform a dose-response experiment by varying the initial this compound-to-lipid ratio to determine the optimal loading concentration.[3]
Liposome Aggregation and Precipitation Low surface charge: Liposomes with a neutral or low surface charge are prone to aggregation.[3]- Incorporate charged lipids into the formulation to increase electrostatic repulsion between liposomes.
Presence of unincorporated this compound: Free drug in the solution can lead to instability and precipitation.[3]- Improve encapsulation efficiency using the methods described above.- Remove unincorporated this compound by size exclusion chromatography or dialysis.
Inconsistent Liposome Size Distribution Inadequate downsizing method: Sonication or extrusion parameters may not be optimized.- Sonication: Perform sonication in a water bath above the lipid Tc for a consistent duration.[4]- Extrusion: Pass the liposome suspension through polycarbonate membranes with defined pore sizes multiple times to achieve a uniform size distribution.[5][6] Extrusion should be performed above the Tc of the lipids.[5]
Improper storage: Repeated freeze-thaw cycles can affect liposome size and integrity.[4]- Store liposome suspensions at 4°C and avoid freezing. For long-term storage, lyophilization with a cryoprotectant may be considered.
Chemical Instability and Drug Leakage During Storage Lipid oxidation: Unsaturated phospholipids are susceptible to peroxidation, which can compromise membrane integrity.[]- Use saturated phospholipids (e.g., DSPC, DPPC) to increase membrane rigidity and reduce oxidation.[]- Store formulations under an inert gas (e.g., argon or nitrogen) and protect from light.
Hydrolysis of phospholipids: Ester linkages in phospholipids can hydrolyze, leading to the formation of lysophospholipids and free fatty acids, which increases membrane permeability.[]- Optimize the pH of the storage buffer to minimize hydrolysis.- Incorporate cholesterol to stabilize the bilayer.[2]

Frequently Asked Questions (FAQs)

1. What is the recommended starting lipid composition for this compound liposomes?

A common starting point for neutral liposomes is a mixture of a phosphatidylcholine (e.g., DSPC or DPPC) and cholesterol at a 2:1 molar ratio.[8] To enhance stability and circulation time, a small percentage (e.g., 5 mol%) of a PEGylated phospholipid (e.g., DSPE-PEG2000) can be included.[1][9] Depending on the desired interaction with this compound, charged lipids can be incorporated.

2. How can I determine the encapsulation efficiency of this compound?

To determine the encapsulation efficiency, you first need to separate the encapsulated this compound from the unencapsulated (free) drug. This can be achieved using techniques like size exclusion chromatography (e.g., with a Sephadex column) or dialysis.[3]

Once separated, the amount of encapsulated this compound can be quantified. This typically involves lysing the liposomes with a suitable solvent (e.g., methanol or a detergent) to release the drug.[3] The concentration of this compound in the lysate is then measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[3]

The encapsulation efficiency (EE%) is calculated as:

EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. What is the ideal size for this compound liposomes for in vivo drug delivery?

For intravenous administration and passive targeting of tumors through the enhanced permeability and retention (EPR) effect, a liposome size of 80-200 nm is generally considered optimal. Liposomes in this size range can effectively circulate in the bloodstream and extravasate into tumor tissues.

4. Should I use a passive or active loading method for this compound?

The choice between passive and active loading depends on the physicochemical properties of this compound.

  • Passive Loading: In this method, the lipid film is hydrated with an aqueous solution containing this compound.[4] This is suitable if this compound is hydrophilic.

  • Active Loading: If this compound is a weak base, an active loading method using a pH gradient can be employed. This involves creating a lower pH inside the liposomes compared to the external medium. The uncharged this compound will cross the lipid bilayer and become protonated and trapped inside the acidic core of the liposome.

5. How does this compound exert its therapeutic effects?

This compound, also known as Oxymatrine, has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects.[10] Its mechanism of action involves the modulation of several signaling pathways, including the TGF-β/Smad, NF-κB, and JAK/STAT pathways.[10][11][12] More recently, it has been shown to activate the STING/TBK1/IRF3 pathway, leading to the production of IFN-β.[13]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 56:38:5) in an organic solvent such as chloroform or a chloroform:methanol mixture.[8][9]

    • Add the desired amount of this compound to the lipid solution if it is lipophilic.

    • In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). If this compound is hydrophilic, it should be dissolved in this buffer.[4]

    • The hydration should be performed at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).[5]

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[14]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder pre-heated to a temperature above the lipid Tc.

    • Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm).[5][14]

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.

Protocol 2: Characterization of Liposomal this compound
Parameter Methodology Instrumentation
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Zetasizer
Zeta Potential Electrophoretic Light Scattering (ELS)Zetasizer
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMElectron Microscope
Encapsulation Efficiency Separation of free drug (e.g., SEC) followed by quantification of encapsulated drug (e.g., HPLC) after liposome lysis.HPLC system with UV detector, Size Exclusion Column

Visualizations

experimental_workflow Experimental Workflow for Liposomal this compound Formulation cluster_prep Liposome Preparation cluster_purification Purification cluster_char Characterization prep1 Lipid Film Formation prep2 Hydration with this compound Solution prep1->prep2 prep3 Size Reduction (Extrusion) prep2->prep3 purify Removal of Free Drug prep3->purify char1 Size and Zeta Potential (DLS) purify->char1 char2 Morphology (TEM) purify->char2 char3 Encapsulation Efficiency (HPLC) purify->char3 end end char1->end Final Formulation char2->end char3->end

Caption: Workflow for the formulation and characterization of this compound-loaded liposomes.

signaling_pathway Simplified Signaling Pathway of this compound (Oxymatrine) cluster_this compound cluster_pathways Cellular Signaling cluster_effects Therapeutic Effects This compound This compound (Oxymatrine) tgf TGF-β/Smad This compound->tgf Inhibits nfkb NF-κB This compound->nfkb Inhibits sting STING/TBK1/IRF3 This compound->sting Activates anti_fibrotic Anti-fibrotic tgf->anti_fibrotic anti_inflammatory Anti-inflammatory nfkb->anti_inflammatory ifn_production IFN-β Production sting->ifn_production

References

Troubleshooting Ammothamnine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammothamnine (also known as Oxymatrine). The focus of this guide is to address the common issue of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in a solvent, precipitated immediately after I added it to my cell culture medium. What is the cause and how can I prevent this?

A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous-based cell culture medium. This is primarily due to the low aqueous solubility of the compound.[1] Here are several potential causes and solutions:

  • High Final Concentration: The final concentration of this compound in your media may be above its solubility limit.[2]

    • Solution: Lower the final working concentration of this compound. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[2]

  • Solvent Shock: Rapidly diluting a concentrated stock solution into a large volume of media can cause a sudden change in the solvent environment, leading to precipitation.

    • Solution: Perform a serial dilution of your this compound stock solution in pre-warmed (37°C) culture media.[2] Adding the compound dropwise while gently swirling the media can also help prevent localized high concentrations.[1]

  • Media Temperature: Adding the compound to cold media can decrease its solubility.[2]

    • Solution: Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[2]

Q2: My cell culture medium containing this compound appeared fine initially, but I observed a precipitate after several hours or days in the incubator. What could be the reason?

A2: Delayed precipitation can occur due to several factors related to the stability of the compound and the culture conditions over time.

  • Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2]

    • Solution: If you suspect this is the issue, consider trying a different basal media formulation.[2]

  • Evaporation of Media: In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[2]

    • Solution: Ensure your incubator is properly humidified. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can also minimize evaporation.[2]

  • pH Changes: Cellular metabolism produces waste products that can alter the pH of the culture medium, which in turn can affect the solubility of this compound.[1]

    • Solution: Monitor the pH of your culture medium regularly, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.[2]

  • Compound Stability: While this compound is generally stable, its stability in aqueous solutions at 37°C over extended periods should be considered.

    • Solution: For long-term experiments, it is advisable to prepare fresh media with this compound more frequently.[2]

Q3: Can I just filter out the precipitate and use the remaining solution?

A3: Filtering out the precipitate is generally not recommended. The formation of a precipitate means the actual concentration of dissolved this compound in your medium is unknown and lower than your intended concentration, which will lead to inaccurate and unreliable experimental results. It is always better to address the root cause of the precipitation.[1]

Data Presentation

Table 1: Solubility of this compound (Oxymatrine)

SolventConcentrationReference
Water53 mg/mL[3]
PBS (pH 7.2)10 mg/mL[4]
DMSO53 mg/mL[3]
Ethanol33.3 mg/mL[4]
DMF10 mg/mL[4]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound (Oxymatrine) powder

  • 100% DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), complete with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.[2]

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, you can prepare dilutions to achieve final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc. It is crucial to also include a vehicle control (medium with the same final concentration of DMSO without this compound).[1] Ensure the final DMSO concentration is below the level toxic to your cells (typically ≤ 0.5%).[1]

  • Visual and Microscopic Inspection:

    • Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, particles).

    • Examine a small aliquot of each dilution under a microscope to look for crystalline structures or amorphous precipitates.[1]

  • Incubation:

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[2]

  • Final Inspection:

    • After the incubation period, repeat the visual and microscopic inspection for any delayed precipitation.[2]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration of this compound under your specific experimental conditions.

Visualizations

Troubleshooting Workflow

Troubleshooting_Ammothamnine_Precipitation Troubleshooting this compound Precipitation start Precipitation Observed in This compound-Containing Media q1 When did precipitation occur? start->q1 immediate Immediately upon addition to media q1->immediate Immediately delayed After incubation (hours/days) q1->delayed Delayed cause_immediate Potential Causes: - High final concentration - Solvent shock - Cold media immediate->cause_immediate cause_delayed Potential Causes: - Interaction with media components - Media evaporation - pH changes - Compound instability delayed->cause_delayed solution_immediate Solutions: - Decrease final concentration - Perform serial dilutions - Pre-warm media to 37°C cause_immediate->solution_immediate solution_delayed Solutions: - Try different media formulation - Ensure proper humidification - Monitor pH, change media frequently - Prepare fresh solutions cause_delayed->solution_delayed end Precipitation Resolved solution_immediate->end solution_delayed->end

Caption: A workflow to diagnose and resolve this compound precipitation.

Signaling Pathways Affected by this compound (Oxymatrine)

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and fibrosis.

1. PI3K/Akt Signaling Pathway

This compound can activate the PI3K/Akt pathway, which is involved in cell survival and inhibition of apoptosis.[1][2]

PI3K_Akt_Pathway This compound's Effect on PI3K/Akt Pathway This compound This compound (Oxymatrine) PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival

Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.

2. NF-κB Signaling Pathway

This compound can inhibit the NF-κB pathway, which plays a central role in inflammation. It has been shown to suppress the phosphorylation of I-κBα and decrease the nuclear translocation of p65.[5][6]

NFkB_Pathway This compound's Effect on NF-κB Pathway This compound This compound (Oxymatrine) IkBa_p p-I-κBα This compound->IkBa_p p65_translocation p65 Nuclear Translocation This compound->p65_translocation IkBa_p->p65_translocation Inflammation Inflammatory Gene Expression p65_translocation->Inflammation

Caption: this compound inhibits the NF-κB pathway, reducing inflammation.

3. JAK/STAT Signaling Pathway

This compound has been observed to inhibit the JAK/STAT signaling pathway, which is involved in immune responses and cell proliferation.[7][8]

JAK_STAT_Pathway This compound's Effect on JAK/STAT Pathway This compound This compound (Oxymatrine) JAK2 p-JAK2 This compound->JAK2 STAT3 p-STAT3 JAK2->STAT3 GeneExpression Target Gene Expression STAT3->GeneExpression

Caption: this compound inhibits the JAK/STAT signaling pathway.

4. TGF-β/Smad Signaling Pathway

This compound can interfere with the TGF-β/Smad pathway, which is a key regulator of fibrosis.[9]

TGFb_Smad_Pathway This compound's Effect on TGF-β/Smad Pathway This compound This compound (Oxymatrine) TGFb_R TGF-β Receptor This compound->TGFb_R p_Smad2_3 p-Smad2/3 TGFb_R->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis Fibrotic Gene Expression Smad_complex->Fibrosis

Caption: this compound interferes with the TGF-β/Smad pathway.

5. STING/TBK1/IRF3 Signaling Pathway

Recent studies suggest that this compound can activate the STING/TBK1/IRF3 pathway, leading to the production of Type I interferons (IFN-β).[10]

STING_Pathway This compound's Effect on STING Pathway This compound This compound (Oxymatrine) STING STING This compound->STING TBK1 TBK1 STING->TBK1 IRF3 p-IRF3 TBK1->IRF3 IFNb IFN-β Production IRF3->IFNb

Caption: this compound activates the STING/TBK1/IRF3 pathway.

References

Ammothamnine Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ammothamnine from plant material, primarily from species of the Sophora genus.

Troubleshooting Guide: Common Issues in this compound Extraction

Low yields and impure extracts are common hurdles in the extraction of this compound. The following table outlines potential problems, their causes, and actionable solutions to enhance your experimental outcomes.

Problem Potential Cause(s) Solution(s)
Low Extraction Yield Inadequate Plant Material Preparation: Large particle size of the plant material can limit solvent penetration and reduce extraction efficiency.[1]Ensure the plant material is dried and finely ground to a uniform powder. This increases the surface area available for solvent interaction.[1]
Incorrect Solvent Choice or Concentration: The polarity and concentration of the solvent significantly impact the solubility and extraction of this compound.This compound (Oxymatrine) is soluble in water, methanol, and ethanol.[2][3] For Microwave-Assisted Extraction (MAE), 60% ethanol has been identified as an optimal solvent.[4][5]
Suboptimal pH of the Extraction Medium: As an alkaloid, the extraction of this compound is highly pH-dependent. Extraction under neutral or acidic conditions may result in lower yields when using organic solvents.For extraction with organic solvents, maintain an alkaline environment (pH ~10) to ensure this compound is in its free base form, which is more soluble in such solvents.[1] This can be achieved by adding a weak base like ammonium hydroxide.[1][6]
Insufficient Extraction Time or Temperature: Short extraction times or low temperatures may not be sufficient to extract the target compound fully.Optimize extraction time and temperature based on the chosen method. For MAE, an optimal time of 10 minutes at 50°C has been reported.[5] For conventional reflux extraction, multiple cycles of 1.5-2 hours may be necessary.[6][7]
Degradation of this compound: Exposure to excessive heat, light, or extreme pH can lead to the degradation of the alkaloid.[1]Use a rotary evaporator under reduced pressure for solvent removal to avoid high temperatures.[1] Protect extracts from direct light by using amber glassware.[1]
Impure Extract Co-extraction of Unwanted Compounds: The solvent may extract other compounds from the plant matrix, such as pigments, fats, and waxes.Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main alkaloid extraction.[8] An acid-base liquid-liquid extraction can be employed for further purification.[1]
Presence of Tannins: Tannins can precipitate alkaloids, leading to lower yields and impure final products.[9]While not specifically documented for this compound, the addition of a small percentage of vegetable glycerin during extraction can sometimes prevent the precipitation of alkaloids by tannins.[9]
Difficulty with Solvent Removal High Boiling Point of Solvent: Some solvents with high boiling points can be difficult to remove completely without degrading the sample.Choose a solvent with a relatively low boiling point that is also effective for extraction. Utilize a rotary evaporator to efficiently remove the solvent at a lower temperature.[1]
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant's species, age, growing conditions, and time of harvest.Use plant material from a consistent source and harvest time for reproducible results.
Lack of Method Optimization: Using a generic extraction protocol without optimizing for this compound and the specific plant material can lead to variability.Systematically optimize key extraction parameters, including solvent type and concentration, pH, temperature, time, and solvent-to-solid ratio.

Frequently Asked Questions (FAQs)

Extraction Protocols

Q1: What is a reliable starting protocol for this compound extraction from Sophora flavescens?

A1: A common and effective method is solvent extraction. Here is a general protocol:

  • Preparation: Dry and grind the roots of Sophora flavescens into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powder in n-hexane at room temperature for 24 hours to remove lipids. Discard the hexane.

  • Extraction: Extract the defatted plant material with 95% ethanol by refluxing for 1.5-2 hours. Repeat the extraction three times with fresh solvent.[6][7]

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., chloroform) to remove neutral impurities.

    • Adjust the pH of the aqueous layer to approximately 10 with a base (e.g., aqueous ammonia).[6]

    • Extract the alkaline solution multiple times with an organic solvent like chloroform.

    • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the purified this compound-rich extract.[1]

Q2: Are there more advanced extraction techniques that can improve the yield and efficiency?

A2: Yes, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction. Optimal conditions for MAE of Oxymatrine (this compound) from Sophora flavescens have been reported as:

    • Solvent: 60% ethanol[5]

    • Solvent-to-Material Ratio: 20:1 (v/w)[5]

    • Microwave Power: 500 W[5]

    • Temperature: 50°C[5]

    • Time: 10 minutes[5] Under these conditions, a yield of 14.37 mg/g of Oxymatrine has been achieved.[5]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes the cavitation effect of ultrasonic waves to disrupt plant cell walls and enhance solvent penetration. For the extraction of alkaloids from Sophora flavescens, UAE with a hydrophobic ionic liquid has been shown to be effective.[10]

Data Presentation: Comparison of Extraction Parameters

The following table summarizes key parameters for different extraction methods to provide a comparative overview.

Parameter Conventional Solvent Extraction Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE)
Typical Solvent 95% Ethanol[6][7]60% Ethanol[5]Ionic Liquids, Ethanol-water mixtures[10][11]
Temperature Reflux temperature of the solvent50°C[5]56°C (with ionic liquid)[10]
Time 3 x 1.5-2 hours[6][7]10 minutes[5]38 minutes (with ionic liquid)[10]
Solvent:Solid Ratio Typically 8:1 to 10:1 (v/w)20:1 (v/w)[5]27:1 (v/w) (with ionic liquid)[10]
Reported Yield Varies14.37 mg/g (Oxymatrine)[5]Varies depending on specific conditions
Quantification and Analysis

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound.[12][13] A typical HPLC setup would involve:

  • Column: A C18 reversed-phase column.[14]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).[15]

  • Detection: A UV detector, typically set at around 210-220 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols and Visualizations

The following diagram illustrates a typical workflow for the extraction and purification of this compound from plant material.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis p1 Drying of Plant Material p2 Grinding to Fine Powder p1->p2 e1 Solvent Selection (e.g., 60-95% Ethanol) p2->e1 e2 Extraction Method Selection (Solvent, MAE, UAE) e1->e2 e3 Parameter Optimization (Time, Temp, Ratio) e2->e3 u1 Crude Extract e3->u1 u2 Acid-Base Liquid-Liquid Extraction u1->u2 u3 Solvent Evaporation u2->u3 u4 Purified this compound u3->u4 a1 Quantification by HPLC u4->a1 a2 Structural Elucidation (NMR, MS) a1->a2

Caption: General workflow for this compound extraction and analysis.

This diagram outlines the key factors that can be optimized to maximize the yield of this compound.

G cluster_plant Plant Material cluster_solvent Solvent System cluster_process Process Parameters center This compound Extraction Yield p1 Particle Size p1->center p2 Moisture Content p2->center s1 Solvent Type s1->center s2 Solvent Concentration s2->center s3 pH s3->center pr1 Extraction Method pr1->center pr2 Temperature pr2->center pr3 Time pr3->center pr4 Solvent:Solid Ratio pr4->center

Caption: Key factors influencing this compound extraction yield.

References

Ammothamnine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Ammothamnine in aqueous solutions is not extensively available in publicly accessible literature. This technical support center provides guidance based on general principles of chemical stability for alkaloids and tertiary amine oxides, intended to help researchers design and troubleshoot their experiments. The provided data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound. What are the initial storage recommendations for the solid compound and its stock solutions?

A: For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions, prepare concentrated stocks in an appropriate organic solvent like DMSO or ethanol, which generally offer better stability than aqueous solutions. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q2: My this compound aqueous solution has changed color (e.g., turned yellow). What could be the cause?

A: Color changes in solutions can be an indicator of chemical degradation, often due to oxidation or other reactions. Exposure to light, elevated temperatures, or reactive species in the solution can promote these degradation pathways. It is advisable to prepare fresh solutions and minimize their exposure to harsh environmental conditions.

Q3: I am observing a precipitate forming in my this compound aqueous solution over time. What should I do?

A: Precipitation can occur for several reasons:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer, especially if the pH or temperature changes.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Salting Out: High concentrations of salts in your buffer can reduce the solubility of organic molecules.

To troubleshoot, you can try to dissolve the precipitate by gentle warming or sonication. If it persists, it is likely a degradation product, and a fresh solution should be prepared. Consider preparing solutions at a lower concentration or adjusting the pH to improve solubility and stability.

Q4: What are the primary factors that could influence the stability of this compound in my aqueous experimental buffers?

A: The stability of this compound, a tertiary amine oxide, in aqueous solutions is likely influenced by:

  • pH: Both acidic and alkaline conditions can catalyze the degradation of alkaloids. Hydrolysis is a common degradation pathway.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.

  • Light: Many organic molecules are sensitive to light, which can induce photolytic degradation.

  • Oxidizing/Reducing Agents: The tertiary amine oxide functional group can be susceptible to reduction. The presence of oxidizing agents could also lead to degradation.

  • Buffer Components: Some buffer components can catalyze degradation reactions.[1]

Q5: How can I perform a preliminary assessment of this compound's stability in my specific experimental conditions?

A: A simple approach is to perform a time-course experiment. Prepare your this compound solution in your experimental buffer and incubate it under the same conditions as your experiment (e.g., 37°C). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of this compound using a suitable analytical method like HPLC-UV. A significant decrease in concentration over time indicates instability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results in biological assays. This compound is degrading in the assay medium during the incubation period.1. Prepare this compound solutions fresh before each experiment.2. Perform a time-course stability study in your specific assay medium (see FAQ Q5).3. If instability is confirmed, consider shorter incubation times or adding the compound at the last possible moment.
Loss of potency of stock solutions over time. Improper storage conditions leading to degradation.1. Ensure stock solutions are stored at -80°C in single-use aliquots.2. Protect stock solutions from light by using amber vials or wrapping them in foil.3. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC). Degradation of this compound into one or more new products.1. This confirms instability. Try to identify the conditions (pH, temperature, light) that are causing the degradation.2. If you need to work under these conditions, characterize the degradation products to understand their potential interference with your experiments.
Difficulty in dissolving this compound in an aqueous buffer. Poor aqueous solubility.1. First, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous buffer.2. Gently warm the solution or use a sonicator to aid dissolution.3. Adjust the pH of the buffer, as the solubility of alkaloids can be pH-dependent.

Data Presentation

Table 1: Hypothetical Degradation Kinetics of a Model Tertiary Amine Oxide Alkaloid at 37°C

This table illustrates how pH can affect the stability of a compound like this compound. The degradation is assumed to follow first-order kinetics.

pH of Buffer Rate Constant (k) (h⁻¹) Half-life (t½) (h)
3.00.0858.15
5.00.02133.01
7.4 (Physiological)0.04515.40
9.00.1126.19

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Effect of Temperature on the Stability of a Model Tertiary Amine Oxide Alkaloid at pH 7.4

This table shows the acceleration of degradation at higher temperatures.

Temperature (°C) Rate Constant (k) (h⁻¹) Half-life (t½) (h)
4 (Refrigerated)0.003231.05
25 (Room Temp)0.01838.51
37 (Incubation)0.04515.40
500.1504.62

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol for this compound

This protocol is a general guideline to intentionally degrade the compound to identify potential degradation products and pathways.[2]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 24 hours. Also, incubate a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored at 4°C, protected from light), by a stability-indicating analytical method, such as HPLC-UV.

Protocol 2: General HPLC Method for Stability Analysis

This is a generic reverse-phase HPLC method that can be used as a starting point for analyzing this compound and its potential degradation products.[3][4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (or a wavelength determined by a UV scan of this compound).

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability_test Stability Assessment cluster_analysis Analysis cluster_decision Decision prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working incubate Incubate under Experimental Conditions (e.g., pH, Temp, Light) prep_working->incubate sampling Collect Aliquots at Different Time Points (t=0, 2, 4, 8, 24h) incubate->sampling hplc Analyze by HPLC-UV sampling->hplc data Quantify Peak Area and Calculate % Remaining hplc->data stable >90% Remaining? data->stable proceed Proceed with Experiment stable->proceed Yes troubleshoot Troubleshoot / Adjust Protocol stable->troubleshoot No

Caption: Workflow for assessing the stability of this compound in an aqueous solution.

troubleshooting_workflow start Inconsistent Experimental Results check_fresh Are you using freshly prepared solutions? start->check_fresh prepare_fresh Action: Prepare fresh solutions for each experiment. check_fresh->prepare_fresh No check_stability Have you confirmed stability in your assay medium? check_fresh->check_stability Yes run_stability Action: Run a time-course stability experiment (see protocol). check_stability->run_stability No is_stable Is the compound stable for the duration? check_stability->is_stable Yes run_stability->is_stable stable_ok Problem may be elsewhere (e.g., assay variability, cell passage number). is_stable->stable_ok Yes not_stable Action: Modify protocol. - Shorten incubation time. - Add compound last. - Change buffer/pH. is_stable->not_stable No

Caption: Troubleshooting decision tree for inconsistent experimental results.

degradation_pathway This compound This compound (Tertiary Amine Oxide) Reduced Reduced Form (Tertiary Amine) This compound->Reduced Reducing Conditions (e.g., some buffer components) Hydrolyzed Hydrolyzed Product(s) This compound->Hydrolyzed Acidic or Basic pH

Caption: Hypothetical degradation pathways for this compound in aqueous solutions.

References

Technical Support Center: Overcoming Oxymatrine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Oxymatrine in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oxymatrine and what is its primary anti-cancer mechanism?

Oxymatrine is a quinolizidine alkaloid extracted from the root of Sophora flavescens. Its anti-cancer effects are multifaceted and involve inducing apoptosis (programmed cell death), inhibiting cell proliferation and metastasis, and reversing multidrug resistance.[1][2][3] Oxymatrine has been shown to modulate several key oncogenic signaling pathways, including the PI3K/Akt, NF-κB, and EGFR pathways.[1]

Q2: My cancer cell line is showing reduced sensitivity to Oxymatrine. What are the potential mechanisms of resistance?

While specific research on acquired resistance to Oxymatrine is limited, potential mechanisms can be extrapolated from general cancer drug resistance principles and Oxymatrine's known targets:

  • Alterations in Target Pathways: Cancer cells can develop resistance by upregulating pro-survival pathways that counteract the effects of Oxymatrine. For instance, constitutive activation of the PI3K/Akt pathway can promote cell survival and override the apoptotic signals induced by Oxymatrine.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance. These transporters can actively pump Oxymatrine out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Epithelial-Mesenchymal Transition (EMT): EMT has been linked to chemoresistance. Cells undergoing EMT may acquire a more resistant phenotype, and Oxymatrine has been shown to reverse 5-fluorouracil resistance by inhibiting EMT.[7][8]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A systematic approach is recommended:

  • Western Blot Analysis: Probe for the expression levels of key proteins in the PI3K/Akt (p-Akt, PTEN), NF-κB (p-p65), and EGFR signaling pathways.[1][5][9] Compare the protein levels in your resistant cell line to the parental, sensitive cell line.

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure drug efflux activity via flow cytometry. Increased efflux in the resistant line would suggest this as a mechanism.

  • EMT Marker Analysis: Assess the expression of EMT markers such as E-cadherin (epithelial) and Vimentin (mesenchymal) through western blotting or immunofluorescence.[7] A shift towards a mesenchymal phenotype in resistant cells could indicate EMT-mediated resistance.

Q4: Are there any known synergistic drug combinations with Oxymatrine to overcome resistance?

Yes, Oxymatrine has been shown to work synergistically with several conventional chemotherapy drugs, potentially overcoming pre-existing resistance to those agents:

  • Doxorubicin: Combination with Oxymatrine enhances the anti-proliferative and apoptotic effects in colorectal cancer cells.[10][11]

  • 5-Fluorouracil (5-FU): Oxymatrine can reverse 5-FU resistance in colon cancer cells by inhibiting EMT and the NF-κB signaling pathway.[7][8]

  • Cisplatin: Oxymatrine has been reported to synergistically enhance the anti-tumor effects of cisplatin in non-small cell lung cancer.[12]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for Oxymatrine in a typically sensitive cell line.

Potential Cause Troubleshooting Steps
Cell Line Integrity 1. Confirm the identity of your cell line via short tandem repeat (STR) profiling. 2. Check for mycoplasma contamination, which can alter cellular responses.
Drug Potency 1. Verify the purity and stability of your Oxymatrine stock. 2. Prepare fresh dilutions for each experiment.
Assay Conditions 1. Optimize cell seeding density to ensure logarithmic growth during the assay period. 2. Ensure consistent incubation times and conditions (temperature, CO2).
Development of Resistance 1. If the cell line has been cultured for many passages, it may have developed spontaneous resistance. 2. Obtain a new, low-passage vial of the cell line from a reputable cell bank.

Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining) following Oxymatrine treatment.

Potential Cause Troubleshooting Steps
Suboptimal Drug Concentration 1. Perform a dose-response curve to determine the optimal apoptotic concentration of Oxymatrine for your specific cell line. 2. The IC50 for proliferation may not be the optimal concentration for inducing apoptosis.
Timing of Assay 1. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the peak of the apoptotic response.[2]
Cell Handling 1. Be gentle when harvesting cells to avoid mechanical induction of cell death. 2. Ensure proper compensation settings on the flow cytometer.
Apoptosis Pathway Alteration 1. Analyze the expression of key apoptosis-related proteins like Bax and Bcl-2 via Western blot to confirm the engagement of the mitochondrial apoptosis pathway.[4][13][14]

Data Presentation

Table 1: Reported IC50 Values of Oxymatrine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
MCF-7Breast Cancer<16 mg/mL48h[2]
K562/A02 (Doxorubicin-resistant)Leukemia13.3 ± 0.21 µg/mL (in combination with 50 µg/mL Oxymatrine)Not Specified[6]
HCT-8/5-FU (5-FU-resistant)Colon CancerIC50 of 5-FU reduced from 78.77 to <10 µg/ml with 2 mg/ml Oxymatrine24h[7][8]
HGC-27Gastric Cancer2.2 mg/mL48h[15]
AGSGastric Cancer1.8 mg/mL48h[15]
A549Lung CancerInhibition observed at 2-15 mmol/L24-48h[13]
PC-3Prostate CancerSignificant inhibition in a dose-dependent mannerNot Specified[14]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Oxymatrine (e.g., 0, 1, 2, 4, 8, 16, 32 mg/mL) for 24, 48, or 72 hours.[2] Include a vehicle control (e.g., PBS or DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

  • Cell Lysis: Treat cells with the desired concentration of Oxymatrine for the appropriate time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p65, p65, E-cadherin, Vimentin, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Oxymatrine Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Oxymatrine Oxymatrine PI3K PI3K Oxymatrine->PI3K Inhibits NFkB NF-κB Oxymatrine->NFkB Inhibits EGFR EGFR Oxymatrine->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Promotes Drug_Resistance Drug Resistance NFkB->Drug_Resistance Promotes EGFR->PI3K EGFR->Proliferation Promotes Metastasis Metastasis EGFR->Metastasis Promotes

Caption: Oxymatrine's inhibitory effects on key oncogenic signaling pathways.

G start Start: Cell line shows reduced sensitivity q1 Is cell line identity and purity confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is drug stock and assay setup optimized? a1_yes->q2 step1 Action: Perform STR profiling and mycoplasma test a1_no->step1 step1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Investigate Resistance Mechanisms a2_yes->q3 step2 Action: Use fresh drug stock, optimize cell density and timing a2_no->step2 step2->q2 step3 Western Blot: (p-Akt, p-p65, EMT markers) Drug Efflux Assay q3->step3

Caption: Troubleshooting workflow for reduced Oxymatrine sensitivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammothamnine (Oxymatrine) in various bioassays.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Results in a Cell-Based Assay

  • Question: My results with this compound vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. Firstly, ensure the solubility of this compound in your assay medium. Although soluble in DMSO and water, precipitation can occur upon dilution into aqueous buffers.[1][2][3] Visually inspect for any precipitate after adding this compound to the media. Secondly, the final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) and consistent across all wells, as it can be toxic to cells.[4] Lastly, reagent stability and consistent cell culture conditions (e.g., cell density, passage number) are crucial for reproducibility.[5]

Issue 2: Unexpected Cytotoxicity at Low Concentrations of this compound

  • Question: I am observing significant cell death even at what I believe to be therapeutic concentrations of this compound. What could be the issue?

  • Answer: Several factors could contribute to this. Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the IC50 value for your specific cell line. Additionally, ensure proper storage and handling of this compound as degradation can lead to cytotoxic byproducts. The chosen cytotoxicity assay itself may also be a source of interference. For example, the MTT assay's readout can be affected by compounds that interfere with cellular metabolic activity, potentially leading to a misinterpretation of cytotoxicity.[6]

Issue 3: Low or No Bioactivity Observed

  • Question: I am not observing any effect of this compound in my bioassay. What should I check?

  • Answer:

    • Compound Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider concentration range.

    • Solubility Issues: this compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.[4] Refer to the solubility troubleshooting steps in the FAQs.

    • Compound Stability: Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure).

    • Incorrect Assay Target: The chosen bioassay may not be appropriate for the compound's mechanism of action. This compound is known to modulate several pathways including NF-κB, PI3K/Akt, and STING.[7][8][9][10]

    • Assay Controls: Ensure your positive and negative controls are behaving as expected. This will help determine if the issue is with the compound or the assay itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its synonyms?

A1: this compound is a quinolizidine alkaloid.[11][12] It is also known as Oxymatrine, Matrine N-oxide, and Pachycarpidine.[1][2][11]

Q2: What is the solubility of this compound?

A2: this compound is soluble in water, ethanol, methanol, and DMSO.[1][3] The solubility in DMSO is approximately 10 mg/ml to 53 mg/mL, and in PBS (pH 7.2), it is about 10 mg/ml.[2][13] It is advisable to prepare fresh aqueous solutions daily.[2]

Q3: My this compound solution in DMSO appears cloudy when diluted in my aqueous assay buffer. What should I do?

A3: This indicates that the compound is precipitating out of solution, a common issue with compounds dissolved in DMSO when diluted into an aqueous buffer. To address this, you can try the following:

  • Increase the final DMSO concentration slightly , but be mindful of its potential toxicity to your cells (generally keep it below 1%).

  • Use a gentle vortex or sonication to aid dissolution after dilution.[4]

  • Prepare a lower concentration stock solution in DMSO to reduce the degree of supersaturation upon dilution.

  • Consider using other solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80), but be sure to test for their effects on the assay.[4]

Q4: I am seeing a high background signal in my absorbance-based assay (e.g., MTT, ELISA) when using this compound. How can I troubleshoot this?

A4: Natural products can sometimes interfere with the optical readout of an assay. To check for this:

  • Run a background control: Prepare a well containing the assay medium and this compound at the same concentration used in your experiment, but without cells or the target enzyme.

  • Measure the absorbance of this control well at the same wavelength as your assay.

  • Correct your data: Subtract the absorbance value of the background control from the readings of your experimental wells.[14]

Q5: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A5: While there is no widespread documentation of this compound as a PAIN, it is a valid concern for any natural product. PAINs are compounds that show activity in numerous assays through non-specific mechanisms. To mitigate this risk, it is crucial to perform counter-screens and orthogonal assays that use different detection technologies to confirm any observed bioactivity.[5]

Data Presentation

Table 1: Cytotoxicity of this compound (Oxymatrine) in Various Cell Lines

Cell LineAssayIncubation Time (h)IC50Reference
MCF-7 (Breast Cancer)CCK-824~32 mg/mL[6]
MCF-7 (Breast Cancer)CCK-848<16 mg/mL[6]
AML12 (Liver)CCK-824>40 mM[15]
SMMC-7721 (Hepatoma)Not specified48Induces ~60% apoptosis at 1.0 mg/mL[16]

Table 2: Enzyme Inhibition by this compound (Oxymatrine)

EnzymeInhibition TypeKi (Inhibition Constant)Reference
TyrosinaseReversible, Mixed-typeNot specified[17]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cells in culture

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • This compound stock solution

  • Assay buffer (optimized for the specific enzyme)

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound at various concentrations (include a no-inhibitor control)

    • Enzyme solution

  • Pre-incubation: Pre-incubate the enzyme with this compound for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.[20]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[20]

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of this compound. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO) add_compound Add Serial Dilutions of This compound to Cells prep_compound->add_compound prep_cells Culture and Seed Cells in 96-well Plates prep_cells->add_compound incubate Incubate for Desired Time add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT, Luciferase Substrate) incubate->add_reagent read_plate Read Plate on Microplate Reader add_reagent->read_plate calc_viability Calculate Percent Viability/Inhibition read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General experimental workflow for a cell-based bioassay.

troubleshooting_workflow start Inconsistent or Unexpected Result solubility Is Compound Soluble in Assay Medium? start->solubility controls Are Controls Behaving as Expected? solubility->controls Yes check_solubility Check for Precipitation; Optimize Solvent Concentration solubility->check_solubility No interference Is there Assay Interference? controls->interference Yes check_assay Validate Assay Components and Protocol controls->check_assay No concentration Is Concentration Range Appropriate? interference->concentration No run_blanks Run Compound-only and Vehicle-only Controls interference->run_blanks Yes dose_response Perform Broad Dose-Response Experiment concentration->dose_response No re_evaluate Re-evaluate Results concentration->re_evaluate Yes check_solubility->solubility check_assay->controls run_blanks->interference dose_response->concentration

Caption: Troubleshooting workflow for unexpected bioassay results.

sting_pathway cluster_cell Microglia Cell cluster_nucleus Nucleus oxymatrine This compound (Oxymatrine) sting STING oxymatrine->sting Upregulates tbk1 TBK1 sting->tbk1 Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 ifn_beta IFN-β (Production) p_irf3->ifn_beta Promotes Transcription

Caption: this compound (Oxymatrine) activates the STING/TBK1/IRF3 pathway.[10][21]

nfkb_pi3k_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway oxymatrine This compound (Oxymatrine) nfkb NF-κB Activation oxymatrine->nfkb Inhibits pi3k PI3K oxymatrine->pi3k Attenuates inflammation Pro-inflammatory Cytokines nfkb->inflammation akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis

Caption: this compound inhibits NF-κB and PI3K/Akt signaling pathways.[7][22][23]

References

Technical Support Center: Mycoplasma Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding Mycoplasma contamination in cell culture, with a focus on its potential impact on experiments involving Ammothamnine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about Mycoplasma contamination.

Q1: What is Mycoplasma?

Mycoplasma is a genus of bacteria that are the smallest self-replicating organisms known.[1][2][3] They are a common and serious contaminant in cell cultures.[4][5] Key characteristics include:

  • Lack of a Cell Wall: This makes them resistant to common antibiotics like penicillin that target cell wall synthesis.[3][5][6][7]

  • Small Size: Typically 0.15-0.8 µm in diameter, allowing them to pass through standard 0.22 µm sterile filters.[1][2][8][9]

  • Slow Growth: Their growth is slow, and they often do not cause the turbidity or pH changes typically associated with other bacterial or fungal contaminations, making them difficult to detect visually.[1][7][10]

Q2: What are the primary sources of Mycoplasma contamination?

The most common sources of contamination in a laboratory setting include:

  • Cross-contamination from infected cell cultures: This is a major source of spreading within a lab.

  • Laboratory Personnel: Humans are a significant reservoir. Mycoplasmas can be spread through aerosols generated by talking, coughing, or sneezing.[11][12]

  • Contaminated Reagents: Components like fetal bovine serum (FBS), media, and other reagents can be initial sources of contamination.[11][12][13]

  • Laboratory Equipment: Contaminated incubators, water baths, and pipettes can harbor and spread Mycoplasma.[8][12]

Q3: How does Mycoplasma contamination affect cell cultures and experimental results?

Mycoplasma contamination can have profound and varied effects on cell physiology and metabolism, leading to unreliable and irreproducible research.[7][14] Documented effects include:

  • Altered Cell Growth: Inhibition of cell proliferation and stunted growth are common.[1][10]

  • Changes in Gene Expression: Contamination can significantly alter gene expression profiles in host cells.[11][15]

  • Metabolic Disruption: Mycoplasmas compete for essential nutrients like arginine, leading to nutrient deprivation and the production of acidic metabolites that can be harmful to cells.[1][10]

  • Induction of Chromosomal Aberrations: The presence of Mycoplasma can cause DNA damage and genomic instability.[1][11]

  • Interference with Signaling Pathways: Mycoplasmas are known to activate inflammatory pathways like NF-κB and inhibit pathways related to apoptosis and cell cycle control, such as p53.[16][17][18]

  • Reduced Transfection Efficiency: Contamination can negatively impact the success rate of DNA transfection experiments.[1]

Q4: How can Mycoplasma contamination specifically impact my this compound experiments?

While research directly linking Mycoplasma to this compound is scarce, the known effects of Mycoplasma on cellular pathways can significantly confound studies of this alkaloid. This compound is structurally related to Oxymatrine, which is known to influence cell growth, apoptosis, and inflammatory signaling (e.g., NF-κB and p53 pathways).[19]

Mycoplasma infection can independently modulate these same pathways.[16][17] This creates a critical issue:

  • Invalidating Results: Any data generated from a Mycoplasma-contaminated culture are considered compromised and unreliable.[5][7]

Section 2: Troubleshooting Guide

This section provides a step-by-step guide for handling suspected or confirmed contamination.

Q5: I suspect my cell culture is contaminated. What are the first steps?

If you observe subtle changes like reduced cell proliferation, altered morphology, or increased cell death, you should immediately act on the suspicion of Mycoplasma contamination.

  • Quarantine: Immediately isolate the suspected culture(s), along with any shared media and reagents, from your main cell stocks.[14][20][21] Move them to a designated quarantine incubator if possible.

  • Stop Distribution: Do not share the cells or any derived materials with other researchers.

  • Test Immediately: Use a reliable detection method to confirm the presence or absence of Mycoplasma. Do not wait for visible signs to worsen.[14]

Q6: My Mycoplasma test is positive. What are my options?

You have two primary options:

  • Discard the Culture (Recommended): The safest and most common recommendation is to discard the contaminated cell line, all related media, and reagents.[22] Thoroughly decontaminate the incubator, biosafety cabinet, and any equipment used with the culture.[20][21] This prevents the spread to other precious cultures.

  • Treat the Culture: If the cell line is irreplaceable or highly valuable, you may attempt to eliminate the contamination using specific anti-Mycoplasma antibiotics.[22] This should be done in strict quarantine.

Q7: I have decided to treat my culture. What should I do after the treatment is complete?

After completing the antibiotic regimen (e.g., 1-2 weeks with a product like Plasmocin[14]), it is critical to:

  • Culture Without Antibiotics: Maintain the cells in an antibiotic-free medium for at least two weeks.[22] This allows any remaining, suppressed Mycoplasma to grow to detectable levels.

  • Re-test: Perform another Mycoplasma test to confirm successful eradication. It is advisable to use a highly sensitive method like PCR.

  • Consider a Second Test: For absolute certainty, some researchers use a second, different detection method to verify the negative result.[12]

  • Monitor and Bank: If the culture tests negative, continue to monitor it closely and create a new, confirmed-negative frozen stock.

Q8: My elimination attempt failed, and the culture is still positive. What now?

If the contamination persists after treatment, you can consider a few options:

  • Attempt a Different Treatment: Use an antibiotic with a different mechanism of action.[14] However, repeated treatment failures increase the risk of developing resistant strains.

  • Re-evaluate and Discard: At this point, the time, cost, and risk to other cultures often outweigh the value of the contaminated line. Discarding the cells is the most prudent course of action to protect the integrity of your lab's research.[14]

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines the logical steps for handling a suspected Mycoplasma contamination event.

Mycoplasma_Troubleshooting_Workflow start Suspicion of Contamination (e.g., slow growth, morphology changes) quarantine 1. Immediately Quarantine Culture & Associated Reagents start->quarantine test 2. Perform Mycoplasma Test (e.g., PCR, DNA Staining) quarantine->test decision Test Result? test->decision negative Result: Negative decision->negative Negative positive Result: Positive decision->positive Positive resume Resume Normal Culture (Continue Routine Screening) negative->resume discard_or_treat Discard or Treat? positive->discard_or_treat discard1 Discard Culture & Reagents (Recommended) discard_or_treat->discard1 Discard treat Treat with Anti-Mycoplasma Agent (in Quarantine) discard_or_treat->treat Treat (Irreplaceable Line) decontaminate1 Thoroughly Decontaminate Work Area & Equipment discard1->decontaminate1 post_treat Culture for 2+ Weeks Without Antibiotics treat->post_treat retest Re-test for Mycoplasma post_treat->retest retest_decision Re-test Result? retest->retest_decision success Eradication Successful (Result: Negative) retest_decision->success Negative failed Eradication Failed (Result: Positive) retest_decision->failed Positive bank Create New, Confirmed-Negative Cell Bank success->bank discard2 Discard Culture (Strongly Recommended) failed->discard2 decontaminate2 Thoroughly Decontaminate Work Area & Equipment discard2->decontaminate2

Caption: Workflow for managing suspected Mycoplasma contamination.

Section 3: Data Presentation

Table 1: Comparison of Common Mycoplasma Detection Methods

This table summarizes the characteristics of frequently used detection assays.

MethodPrincipleTime to ResultSensitivity & SpecificityNotes
PCR (Polymerase Chain Reaction) Amplification of Mycoplasma-specific DNA (often the 16S rRNA gene).[6][13][23]HoursHigh sensitivity and specificity.[13][23] Can detect as few as 2 genomes/µL.[23]Fast and reliable. Prone to false positives from DNA contamination if not performed carefully.[23]
DNA Staining (e.g., Hoechst, DAPI) A fluorescent dye binds to DNA. Mycoplasma appear as small fluorescent spots in the cytoplasm around the cell nucleus.[11][13][23]HoursRapid but less sensitive and not definitive.[23] Can be difficult to interpret.Simple and requires only a fluorescence microscope. Cannot identify the specific Mycoplasma species.
Microbiological Culture A sample is cultured on specialized agar plates to grow Mycoplasma colonies.[6][13][23]3-4 WeeksConsidered the "gold standard" for accuracy, detecting viable organisms.[6][13]Very slow. Some strains, like M. hyorhinis, do not grow well in culture.[6][13]
ELISA Uses antibodies to detect specific Mycoplasma antigens.[6]HoursGood specificity and sensitivity.[11]Can process a large number of samples at once.[11]
Enzymatic Methods Detects enzymes specific to Mycoplasma, which convert a substrate to produce a detectable signal (e.g., ATP to light).[6]< 1 HourRapid and easy to perform.Sensitivity may be lower than PCR.
Table 2: Common Anti-Mycoplasma Antibiotics

This table lists antibiotics used for elimination, though treatment is a secondary option to discarding the culture.

Antibiotic ClassExamplesTargetNotes
Fluoroquinolones Ciprofloxacin, Plasmocin™DNA gyrase/topoisomeraseBroadly effective against many Mycoplasma species.[22]
Tetracyclines Tetracycline, DoxycyclineProtein synthesis (30S ribosome)Effective, but some species may show resistance.[3][22]
Macrolides Tylosin, ErythromycinProtein synthesis (50S ribosome)Efficacy can be species-specific.[3][22]
Pleuromutilins Tiamulin, BM-CyclinProtein synthesis (50S ribosome)Often used in combination therapies to prevent resistance.[22]

Section 4: Experimental Protocols

Protocol 1: PCR-Based Mycoplasma Detection

This protocol provides a general outline for using a commercial PCR detection kit, which is the recommended method for fast and sensitive results.[23]

Materials:

  • Cell culture supernatant (from a culture grown for at least 48-72 hours without an antibiotic change).[11][12]

  • Commercial Mycoplasma PCR Detection Kit (contains primers, polymerase, dNTPs, internal control, positive control).

  • Sterile, DNA-free microcentrifuge tubes.

  • Micropipettes and sterile, filtered tips.

  • Thermocycler.

  • Gel electrophoresis equipment and DNA stain (if required by kit).

Methodology:

  • Sample Preparation:

    • Label sterile microcentrifuge tubes for your sample(s), a positive control, and a negative control (sterile water or buffer).

    • Collect 1 mL of cell culture supernatant from a flask that is approximately 70-90% confluent.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

    • Carefully transfer the supernatant to a new sterile tube. This is your test sample.

  • PCR Reaction Setup:

    • Work in a designated clean area or PCR hood to prevent DNA contamination.[23]

    • Following the kit manufacturer's instructions, prepare the PCR master mix. This typically involves rehydrating a lyophilized bead or mixing reagents.

    • Aliquot the master mix into PCR tubes.

    • Add 1-2 µL of your test sample, the positive control DNA, and the negative control to their respective tubes.

  • Thermocycling:

    • Place the tubes in the thermocycler.

    • Run the PCR program as specified in the kit's protocol. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Result Analysis:

    • Analyze the PCR products according to the kit's instructions. This is commonly done by running the samples on an agarose gel.

    • Interpretation:

      • Negative Control: Should show only the internal control band (if applicable) and no Mycoplasma band.

      • Positive Control: Must show the Mycoplasma-specific band.

      • Test Sample: The presence of a band at the correct size for Mycoplasma indicates contamination. The absence of this band (with a visible internal control band) indicates a negative result.

Protocol 2: Mycoplasma Elimination Using Plasmocin™

This protocol describes a common treatment procedure. This should only be performed on invaluable, quarantined cultures.

Materials:

  • Contaminated cell culture.

  • Plasmocin™ treatment solution (e.g., InvivoGen).

  • Appropriate cell culture medium and serum.

  • Sterile culture flasks and pipettes.

  • Incubator set to appropriate conditions (e.g., 37°C, 5% CO₂).

Methodology:

  • Initiate Treatment:

    • Prepare the cell culture medium with the standard concentration of serum.

    • Add Plasmocin™ to the medium at the recommended concentration (typically 25 µg/mL).[14]

    • Culture the cells in the treatment medium for two weeks. Change the medium 2-3 times per week, always adding fresh Plasmocin™.

  • Post-Treatment Recovery:

    • After two weeks of treatment, passage the cells into fresh medium that does not contain Plasmocin™ or any other antibiotics.

    • Culture the cells for an additional two weeks. This is a crucial recovery period to allow any surviving Mycoplasma to regrow to detectable levels.[22]

  • Verification of Elimination:

    • After the two-week recovery period, test the culture for Mycoplasma using a highly sensitive method like PCR (see Protocol 1).

    • If the test is negative, the treatment was successful. You can now expand the culture and prepare a new, clean cell bank.

    • If the test is positive, the treatment failed. At this stage, it is strongly recommended to discard the culture to prevent further risk to the lab.[14]

Mandatory Visualization: Signaling Pathway Interference

The diagram below illustrates how Mycoplasma can interfere with key cellular signaling pathways (NF-κB and p53) that are often targets of investigation in drug development, including for compounds like this compound.

Caption: Mycoplasma interference with host cell signaling pathways.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ammothamnine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ammothamnine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cytotoxicity experiments, which can lead to inconsistent and unreliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my IC50 values for this compound across different experiments?

A1: Inconsistent IC50 values for this compound can stem from several factors. It is crucial to ensure experimental conditions are standardized. Key areas to review include cell health and passage number, seeding density, and the precise timing of compound addition and assay reading.[1][2] Different cell lines can also exhibit varying sensitivities to a compound.[1][3] Finally, ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation.

Q2: My untreated control cells show high levels of cell death in my cytotoxicity assay. What could be the cause?

A2: High background cell death in control wells can compromise the validity of your results. This issue often points to suboptimal cell culture conditions.[2] Ensure that your cells are healthy, in the logarithmic growth phase, and not over-confluent when seeded.[2] Mechanical stress from harsh pipetting during media changes or reagent addition can also damage cell membranes and lead to cell death.[2][4] Additionally, check for potential contamination in your culture medium or reagents.[5]

Q3: The color development in my MTT assay is not consistent across the plate, leading to an "edge effect." How can I prevent this?

A3: The "edge effect" is a common issue in plate-based assays where the outer wells behave differently from the inner wells, often due to uneven temperature or evaporation. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to help maintain a more uniform environment across the plate.[6] Ensuring that plates and reagents are equilibrated to the proper temperature before use can also help reduce variability.[5]

Q4: I am testing this compound, which is a colored compound. Could this be interfering with my colorimetric assay (e.g., MTT)?

A4: Yes, colored compounds can directly interfere with absorbance-based assays like the MTT assay by absorbing light at the same wavelength as the formazan product, potentially leading to inaccurate results.[5][7] To address this, it is essential to run a control group that includes this compound in cell-free media to measure its intrinsic absorbance.[5] This background absorbance can then be subtracted from the absorbance of the wells containing cells treated with this compound. Alternatively, consider using a non-colorimetric assay, such as a fluorescence or luminescence-based method, to measure cell viability.[8]

Q5: My LDH assay is showing high background LDH release in the control wells. What are the possible reasons?

A5: High background in an LDH assay suggests pre-existing damage to the cell membranes in your control group. This can be caused by several factors, including suboptimal cell culture conditions where cells are stressed or overgrown.[2] The serum used in the culture medium may also have high endogenous LDH activity, contributing to the background signal.[2][9] It is also important to handle the cells gently during the experiment, as forceful pipetting can cause physical damage to the cell membranes and subsequent LDH leakage.[2]

Troubleshooting Guides

Inconsistent Results with MTT Assay
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inaccurate pipetting; Non-homogenous cell suspension; Bubbles in wells.Calibrate pipettes; Gently mix cell suspension before and during plating; Carefully remove any bubbles before incubation.[6]
Low absorbance readings Insufficient cell number; Short incubation time with MTT reagent; Cells are not proliferating properly.Optimize cell seeding density; Increase incubation time with MTT reagent; Ensure cells are healthy and in logarithmic growth phase.[10]
High absorbance readings Too many cells seeded; Contamination with bacteria or yeast.Reduce the cell seeding density; Visually inspect for contamination and discard contaminated cultures.[10]
MTT reagent itself is toxic to cells High concentration of MTT or prolonged incubation.Optimize the MTT concentration and reduce the incubation time to a level that is sufficient for formazan production but not long enough to induce toxicity.[5]
Incomplete solubilization of formazan crystals Insufficient volume of solubilization solution or inadequate mixing.Ensure an adequate volume of the solubilizing agent (e.g., DMSO) is added and that the crystals are completely dissolved by gentle mixing or shaking.
Inconsistent Results with LDH Assay
Observed Problem Potential Cause Recommended Solution
High background LDH in control wells Suboptimal cell culture conditions; Serum in the medium has high LDH activity; Mechanical damage to cells.Use healthy, sub-confluent cells; Test serum for endogenous LDH activity or use a lower serum concentration during the assay; Handle cells gently during all pipetting steps.[2][11]
Low signal in positive control (lysed cells) Incomplete cell lysis; Insufficient incubation time.Ensure the lysis buffer is effective and incubation is long enough for complete cell lysis; Perform a time-course experiment to optimize the incubation period.
Test compound inhibits LDH enzyme This compound may directly interfere with the LDH enzyme activity.Run a control where this compound is added to the positive control (lysed cells) to see if the signal is reduced.[2]
Inconsistent Results with Apoptosis Assays (Annexin V)
Observed Problem Potential Cause Recommended Solution
No positive signal in the treated group Insufficient drug concentration or treatment duration; Apoptotic cells in the supernatant were discarded.Perform a dose-response and time-course experiment to determine optimal conditions; Collect and include the supernatant during cell harvesting.[4]
High percentage of necrotic cells (Annexin V and PI positive) Treatment is too harsh (high concentration or long duration); Cells were handled too roughly.Reduce the concentration of this compound or the treatment time; Handle cells gently during harvesting and staining.[12]
EDTA in cell dissociation buffer Annexin V binding to phosphatidylserine is calcium-dependent, and EDTA chelates calcium.Use an EDTA-free cell dissociation buffer, such as Accutase.[4]
Fluorescence spectral overlap If cells express fluorescent proteins (e.g., GFP), their emission spectra may overlap with the fluorophore on the Annexin V conjugate (e.g., FITC).Choose an Annexin V conjugate with a different fluorophore (e.g., PE, APC) that has minimal spectral overlap with the fluorescent protein.[4]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[11]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11] Add 50 µL of the LDH reaction mixture to each well.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11] The cytotoxicity is calculated as a percentage of the maximum LDH release.

Annexin V Apoptosis Assay
  • Cell Treatment: Treat cells with this compound in a culture dish or plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation solution.[4] Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_compound Add this compound (and Controls) plate_cells->add_compound incubate Incubate (e.g., 24, 48, 72h) add_compound->incubate add_reagent Add Assay Reagent (MTT, LDH, etc.) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: A generalized workflow for performing in vitro cytotoxicity assays.

hypothetical_apoptosis_pathway Hypothetical Apoptosis Pathway for this compound This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.

References

Ammothamnine (Oxymatrine) Metabolism by CYP450 Enzymes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Ammothamnine (Oxymatrine) by cytochrome P450 (CYP450) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic transformation of Oxymatrine (OMT) and which enzymes are responsible?

A1: Oxymatrine (OMT) is primarily metabolized to its more toxic metabolite, matrine (MT), through a reduction reaction.[1][2] This transformation is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform.[1][2][3] The liver and intestine are the main sites for this metabolic process.[1][2]

Q2: What is the significance of the metabolism of OMT to MT?

A2: The metabolite matrine (MT) is more toxic than the parent compound oxymatrine (OMT).[1][4] Therefore, understanding the metabolic conversion of OMT to MT is crucial for evaluating the safety and efficacy of OMT in clinical applications.[1][2] This is particularly important when considering potential drug-drug interactions that could alter the activity of CYP3A4.[5][6]

Q3: Are there any other CYP450 isoforms involved in OMT metabolism?

A3: While CYP3A4 is the major isoform responsible for OMT metabolism, studies using chemical inhibitors have shown that inhibitors of CYP1A2, CYP2C9, CYP2C19, and CYP2E1 can also significantly inhibit the formation of matrine, although to a lesser extent than CYP3A4 inhibitors.[1] Inhibitors of CYP2C8 and CYP2D6 showed weak and non-significant inhibitory effects.[1]

Q4: Does Oxymatrine or Matrine affect the expression of CYP450 enzymes?

A4: In studies conducted on rats, both matrine and oxymatrine have been shown to significantly induce the activity and gene expression of CYP2B1 in a dose-dependent manner.[7] Matrine was also observed to slightly induce the expression of CYP2E1 and mildly inhibit the expression of CYP3A1.[7] These findings suggest that OMT and MT could be involved in drug-drug interactions by modulating the expression of certain CYP450 enzymes.[7]

Troubleshooting Guides

Problem 1: Low or no detectable formation of Matrine (MT) from Oxymatrine (OMT) in an in vitro assay with human liver microsomes (HLMs).

Possible Cause Troubleshooting Step
Inactive Cofactors Ensure the NADPH-regenerating system is freshly prepared and active. The reduction of OMT is dependent on NADPH.[1]
Inappropriate Oxygen Levels The conversion of OMT to MT is a reduction reaction and is enhanced in low-oxygen conditions. Consider performing incubations under nitrogen or helium to decrease oxygen content.[1][2]
Degraded Microsomes Use a fresh lot of HLMs or test the activity of the current lot with a known CYP3A4 substrate (e.g., testosterone).[1]
Incorrect Incubation Time Optimize the incubation time. A typical incubation time for OMT metabolism in HLMs is 1.5 hours.[1]
Sub-optimal pH or Temperature Ensure the incubation buffer is at the correct pH (typically 7.4) and the incubation is performed at 37°C.[1]

Problem 2: High variability in kinetic parameters (Km, Vmax) for OMT metabolism.

Possible Cause Troubleshooting Step
Atypical Enzyme Kinetics The metabolism of OMT by HLMs, HIMs, and recombinant CYP3A4 follows a biphasic kinetic model, suggesting a two-site binding model.[1][2] Ensure your data analysis software can fit the data to a two-site or biphasic model rather than a standard Michaelis-Menten model.
Substrate Concentration Range Use a wide range of OMT concentrations to accurately capture both high-affinity and low-affinity binding sites.
Inconsistent Pipetting Calibrate pipettes and ensure consistent technique, especially when preparing serial dilutions of the substrate.

Problem 3: Conflicting results from chemical inhibition and recombinant enzyme screening assays for identifying responsible CYP isoforms.

Possible Cause Troubleshooting Step
Non-specific Inhibitors The chemical inhibitors used may not be entirely specific for a single CYP isoform at the concentrations used. Cross-reactivity can lead to misleading results.[1]
Different Enzyme Activity The activity of recombinant CYP enzymes can vary between expression systems and batches. Ensure the activity of the recombinant enzymes is verified with specific substrates.
Contribution of Multiple Enzymes The metabolism of OMT may be complex, with primary and secondary contributions from different isoforms. The results from both methods should be considered together to form a comprehensive picture.[1]

Data Presentation

Table 1: Kinetic Parameters for the Metabolism of Oxymatrine to Matrine

SystemKm (μM)Vmax (nmol/mg/min)CL (mL/min/mg)
Human Liver Microsomes (HLMs)Data follows a biphasic model with two distinct Km and Vmax values.[1]
Human Intestinal Microsomes (HIMs)Data follows a biphasic model with two distinct Km and Vmax values.[1]
Recombinant CYP3A4Data follows a biphasic model with two distinct Km and Vmax values.[1]

Note: The source material indicates that the metabolism in all three systems best fits a biphasic kinetics model, implying two sets of Km and Vmax values. For specific values, refer to the primary literature.[1]

Table 2: Chemical Inhibitors for Investigating OMT Metabolism

Target CYP IsoformInhibitor
CYP1A2Fluvoxamine maleate
CYP2C8Gemfibrozil
CYP2C9Amiodarone hydrochloride
CYP2C19Omeprazole
CYP2D6Quinidine
CYP2E1Diethyldithiocarbamic acid
CYP3A4Ketoconazole

This table is based on inhibitors used in a key study on OMT metabolism.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Oxymatrine in Human Liver Microsomes (HLMs)

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), OMT (at various concentrations), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of, for instance, 200 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 1.5 hours).[1]

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the formation of matrine using a validated analytical method, such as UPLC-MS/MS.[1][8]

Protocol 2: CYP450 Chemical Inhibition Assay

  • Preparation: Prepare incubation mixtures as described in Protocol 1.

  • Inhibitor Pre-incubation: Add a specific CYP450 chemical inhibitor (see Table 2) to the incubation mixture containing HLMs and the NADPH-regenerating system. Pre-incubate at 37°C for 5 minutes before adding the substrate.[1]

  • Substrate Addition: Add OMT to initiate the reaction.

  • Incubation and Termination: Follow steps 4 and 5 from Protocol 1.

  • Control: Run a control incubation without the inhibitor to represent 100% activity.

  • Analysis: Analyze the formation of matrine and compare the rate of formation in the presence and absence of the inhibitor to determine the percentage of inhibition.[1]

Visualizations

OMT_Metabolism OMT Oxymatrine (OMT) MT Matrine (MT) (More Toxic) OMT->MT Reduction CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->OMT Catalyzes

Caption: Metabolic pathway of Oxymatrine to Matrine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs, OMT, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Add NADPH-Regenerating System pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms UPLC-MS/MS Analysis centrifuge->lcms data Data Interpretation lcms->data

Caption: General workflow for in vitro OMT metabolism assay.

References

Technical Support Center: Reducing Ammothamnine Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammothamnine in animal studies. The information is designed to address specific issues related to mitigating the toxic effects of this piperidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known toxic effects?

This compound is a piperidine alkaloid. While specific toxicological data for this compound is limited, related piperidine alkaloids are known to be neurotoxic, affecting the central and peripheral nervous systems.[1] Symptoms of toxicity in animals can include tremors, convulsions, and respiratory distress.[1] Some piperidine alkaloids also exhibit teratogenic effects.[1]

Q2: What is the likely mechanism of this compound toxicity?

The primary mechanism of toxicity for many piperidine alkaloids involves their interaction with neurotransmitter receptors, leading to disruption of normal nerve function. This can result in the observed neurological symptoms. The toxic effects are also related to the metabolic activation of these compounds in the liver.

Q3: Are there any known antidotes for this compound poisoning?

Currently, there are no specific antidotes available for this compound or closely related piperidine alkaloid poisoning.[2][3] Management of toxicity relies on supportive care and methods to enhance the elimination of the toxin from the body.[4][5]

Q4: What are the key metabolic pathways involved in the detoxification of alkaloids like this compound?

The detoxification of many alkaloids, including those with a piperidine structure, primarily occurs in the liver through two main phases of metabolism:

  • Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.[6][7][8][9] These reactions introduce or expose functional groups on the alkaloid, preparing it for Phase II reactions.

  • Phase II Metabolism: This phase involves the conjugation of the modified alkaloid with endogenous molecules, such as glucuronic acid (glucuronidation), to increase its water solubility and facilitate its excretion from the body.[10][11][12]

Q5: How can I reduce the absorption of this compound in my animal model after accidental overexposure?

If accidental overexposure occurs, immediate intervention is crucial. Administration of activated charcoal can be effective in adsorbing the toxin in the gastrointestinal tract, thereby reducing its absorption.[5] The use of cholestyramine, a bile acid sequestrant, may also be beneficial for toxins that undergo enterohepatic recirculation.[5]

Troubleshooting Guides

Issue 1: Animals are exhibiting severe neurotoxic symptoms (e.g., seizures, paralysis) shortly after this compound administration.

Possible Cause: The administered dose is too high, exceeding the animal's metabolic capacity to detoxify the compound.

Troubleshooting Steps:

  • Immediate Supportive Care: Provide immediate veterinary care to manage the symptoms. This may include the administration of anticonvulsants under the guidance of a veterinarian and respiratory support.

  • Dose Reduction: In subsequent experiments, significantly reduce the dose of this compound. Conduct a dose-response study to determine the maximum tolerated dose (MTD).

  • Pharmacokinetic Analysis: If resources permit, conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.[13][14][15][16][17] This will provide valuable data for dose adjustments.

Issue 2: High inter-individual variability in toxic response to the same dose of this compound.

Possible Cause: Differences in the metabolic capacity of individual animals, particularly in the activity of CYP450 enzymes and glucuronidation pathways.[6]

Troubleshooting Steps:

  • Use of Genetically Homogenous Animal Strains: Whenever possible, use inbred strains of animals to reduce genetic variability in metabolic enzyme expression.

  • Control for Environmental Factors: Ensure that all animals are housed under identical conditions (diet, light-dark cycle, temperature) as these factors can influence drug metabolism.

  • Pre-treatment with Enzyme Inducers (Experimental): As an exploratory approach, consider pre-treating a cohort of animals with known inducers of relevant CYP450 enzymes (e.g., phenobarbital for some CYP2B enzymes) to potentially enhance the detoxification of this compound. This should be done with caution and as a separate experimental arm to evaluate its efficacy and potential side effects.

Issue 3: Evidence of liver or kidney damage in histopathology after chronic this compound administration, even at sub-clinical doses.

Possible Cause: Accumulation of toxic metabolites due to saturation of detoxification pathways over time.

Troubleshooting Steps:

  • Evaluate Detoxification Pathways: Investigate the expression and activity of key detoxification enzymes (specific CYP isozymes and UDP-glucuronosyltransferases) in the liver and kidneys of treated animals.

  • Co-administration with Detoxification Enhancers (Experimental): Explore the co-administration of agents that can boost the detoxification process. For example, N-acetylcysteine (NAC) is a precursor to glutathione, which is involved in Phase II detoxification and can help mitigate oxidative stress.

  • Urinary pH Modification: For compounds that are weak acids or bases, altering the urinary pH can enhance their renal excretion. For basic compounds like many alkaloids, acidifying the urine can increase their elimination. This should be done carefully to avoid metabolic acidosis.

Quantitative Data

Table 1: Acute Toxicity of Ammodendrine Enantiomers in Mice

CompoundLD50 (mg/kg)Animal Model
(+)-D-ammodendrine94.1 ± 7.8Mouse
(-)-L-ammodendrine115.0 ± 7.0Mouse

Disclaimer: This data is for Ammodendrine, not this compound. It should be used as a preliminary guide for dose-range finding studies for this compound, with the understanding that the toxicity of this compound may differ.

Experimental Protocols

Protocol 1: General Procedure for Acute Toxicity Assessment (LD50 Determination)
  • Animal Model: Select a suitable animal model (e.g., Swiss albino mice, 20-25g).

  • Grouping: Divide animals into at least 5 groups (n=6-10 per group), including a control group receiving the vehicle.

  • Dose Administration: Administer graded single doses of this compound (e.g., intraperitoneally or orally). The dose range should be selected based on preliminary range-finding studies.

  • Observation: Observe animals continuously for the first 4 hours after administration and then periodically for 14 days. Record all signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

  • Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs (liver, kidneys, brain, etc.) for histopathological examination to identify target organs of toxicity.

Protocol 2: Evaluating the Efficacy of a Potential Detoxifying Agent
  • Animal Model and Grouping: Use an appropriate animal model and divide them into four groups:

    • Group 1: Control (Vehicle)

    • Group 2: this compound alone (at a dose known to cause sub-lethal toxicity)

    • Group 3: Potential detoxifying agent alone

    • Group 4: this compound + Potential detoxifying agent

  • Treatment: Administer the potential detoxifying agent before, concurrently with, or after this compound, depending on the hypothesized mechanism of action (e.g., induction of metabolism vs. direct chelation).

  • Monitoring: Observe animals for clinical signs of toxicity. Collect blood samples at various time points to measure biochemical markers of liver (ALT, AST) and kidney (creatinine, BUN) function.

  • Metabolite Analysis: Analyze plasma and urine samples to quantify this compound and its metabolites to assess if the agent enhances its metabolism and excretion.

  • Histopathology: Perform histopathological analysis of target organs to assess for any protective effects of the co-administered agent.

Visualizations

Ammothamnine_Detoxification_Pathway This compound This compound (Lipophilic) PhaseI Phase I Metabolism (Oxidation, etc.) This compound->PhaseI IntermediateMetabolite Intermediate Metabolite (More polar, potentially reactive) PhaseI->IntermediateMetabolite CYP450 Cytochrome P450 Enzymes CYP450->PhaseI PhaseII Phase II Metabolism (Glucuronidation) IntermediateMetabolite->PhaseII ConjugatedMetabolite Conjugated Metabolite (Water-soluble) PhaseII->ConjugatedMetabolite UGT UDP-Glucuronosyl- transferases (UGTs) UGT->PhaseII Excretion Excretion (Urine, Bile) ConjugatedMetabolite->Excretion

Caption: Proposed metabolic detoxification pathway for this compound.

Toxicity_Reduction_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting High Toxicity cluster_2 Investigative Strategies for Toxicity Reduction cluster_3 Evaluation A Administer this compound to Animal Model B Observe for Toxic Effects A->B C Reduce Dose B->C If severe toxicity D Provide Supportive Care B->D If severe toxicity E Enhance Metabolism (e.g., enzyme inducers) B->E If chronic/metabolic toxicity F Enhance Excretion (e.g., urinary pH modification) B->F If chronic/metabolic toxicity G Reduce Absorption (e.g., activated charcoal) B->G If acute overexposure H Assess Reduction in Toxicity Markers E->H F->H G->H

Caption: Experimental workflow for reducing this compound toxicity.

References

Validation & Comparative

Ammothamnine (Oxymatrine) vs. Matrine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological, pharmacokinetic, and toxicological profiles of Ammothamnine (Oxymatrine) and Matrine, supported by experimental data.

This compound, more commonly known as Oxymatrine, and its structural analog, Matrine, are two quinolizidine alkaloids predominantly extracted from the roots of the Sophora flavescens plant.[1][2] Both compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fibrotic effects.[1][2][3] This guide provides a detailed comparative analysis of these two alkaloids to aid researchers in their potential therapeutic applications.

Chemical Structure and Properties

Matrine (C₁₅H₂₄N₂O) and Oxymatrine (C₁₅H₂₄N₂O₂) are structurally similar, with Oxymatrine being the N-oxide form of Matrine.[4][5] This additional oxygen atom in Oxymatrine increases its polarity and water solubility compared to Matrine.

Comparative Pharmacological Activities

Both Matrine and Oxymatrine exhibit a broad spectrum of biological activities, often targeting similar pathways but with varying potencies. Their primary therapeutic potentials are summarized below.

Anti-Cancer Effects

Both alkaloids have demonstrated significant anti-tumor activities by inhibiting cancer cell proliferation, inducing apoptosis and cell cycle arrest, and suppressing angiogenesis and metastasis.[1][2][6] They are known to modulate several key signaling pathways implicated in cancer progression.

Anti-Inflammatory and Immunomodulatory Effects

Matrine and Oxymatrine possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8] They can also modulate immune responses, which contributes to their therapeutic effects in various inflammatory conditions.[7]

Anti-Viral Activity

Both compounds have shown efficacy against a range of viruses, including hepatitis B virus (HBV).[7][9] Clinical reports and in vitro studies suggest that combining either Oxymatrine or Matrine with conventional antiviral drugs like lamivudine can enhance the antireplication effect against HBV.[10][11]

Anti-Fibrotic Effects

Oxymatrine, in particular, has been studied for its anti-fibrotic effects, especially in the context of liver and cardiac fibrosis.[4][12] It is believed to inhibit collagen production by interfering with the TGF-β/Smad signaling pathway.[4][7]

Mechanism of Action: A Focus on Signaling Pathways

The pharmacological effects of Matrine and Oxymatrine are mediated through the modulation of multiple intracellular signaling pathways.

Matrine is known to exert its effects by influencing pathways such as:

  • PI3K/AKT/mTOR: Inhibition of this pathway is linked to its anti-tumor effects, including the suppression of cell proliferation and induction of apoptosis.[13][14][15]

  • NF-κB: By inhibiting this pathway, Matrine can suppress the growth of cancer cells and reduce inflammation.[7][14]

  • JAK/STAT: Modulation of this pathway contributes to its immunomodulatory and anti-inflammatory activities.[13][14]

  • TGF-β/Smad: Interference with this pathway is a key mechanism for its anti-fibrotic effects.[7][14]

  • Wnt/β-catenin and MAPKs: These pathways are also implicated in the diverse pharmacological actions of Matrine.[13][14]

Oxymatrine also modulates several critical signaling pathways:

  • PI3K/AKT: Similar to Matrine, Oxymatrine can inhibit this pathway, leading to anti-cancer and neuroprotective effects.[16][17] It has been shown to attenuate mitochondrial apoptosis in alveolar epithelial cells by activating this pathway.[16]

  • EGFR Signaling: Oxymatrine can inhibit the proliferation and invasion of gastric cancer cells by targeting EGFR(p-Tyr845) and downregulating related pathways.[18][19]

  • TGF-β/Smad: This is a primary target for its anti-fibrotic actions.[4][12]

  • Toll-Like Receptors (TLRs): Oxymatrine's immunomodulatory effects may be mediated through TLRs.[20]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Oxymatrine) and Matrine based on available experimental evidence.

ParameterThis compound (Oxymatrine)MatrineReference(s)
Molecular Formula C₁₅H₂₄N₂O₂C₁₅H₂₄N₂O[4][5]
Molar Mass 264.36 g/mol 248.36 g/mol [4][13]
Solubility More soluble in waterLess soluble in water

Table 1: Physicochemical Properties

ParameterThis compound (Oxymatrine)MatrineReference(s)
Hepatotoxicity Lower hepatotoxicity observed in mice at 200 mg/kg. Mild liver cell necrosis in 1/10 mice.Higher hepatotoxicity observed in mice at 200 mg/kg, with an 80% mortality rate.[21][22]
Genotoxicity (Ames Test) Unlikely to have gene mutation potential.Unlikely to have gene mutation potential.[18][23]
Effects on Cytochrome P450 Induces CYP2B1/2 activity and expression in rats, potentially through CAR activation.Induces CYP2B1/2, slightly induces CYP2E1, and mildly inhibits CYP3A1 in rats.[24][25]

Table 2: Comparative Toxicology

ParameterThis compound (Oxymatrine)MatrineReference(s)
Bioavailability (Oral, Rats) Absolute bioavailability of pure OMT is ~6.8%.Absolute oral bioavailability is ~17.1%.[2][23]
Plasma Protein Binding Low (4.80% - 8.95%)Low (5.10% - 10.55%)[2]
Metabolism Partially metabolized to Matrine in the gut.A primary active compound.[4]
Excretion Information not detailed in provided snippets.Information not detailed in provided snippets.

Table 3: Comparative Pharmacokinetics

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Treatment: Treat the cells with various concentrations of Matrine or Oxymatrine and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][17]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][17] Cell viability is expressed as a percentage of the control.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, i.e., they require histidine for growth. The test assesses the capability of a substance to create mutations that result in a return to a "prototrophic" state, so that the cells can grow on a histidine-free medium.

Protocol (as per OECD Guideline 471):

  • Bacterial Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (TA1535, TA1537 or TA97a, TA98, and TA100) and either E. coli WP2 uvrA or E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.[20]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacteria, and S9 mix (if used) are mixed with an overlay agar and poured onto a minimal glucose agar plate.[18]

    • Pre-incubation Method: The test compound, bacteria, and S9 mix are incubated together before being mixed with the overlay agar and plated.[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[18]

Protein Expression Analysis: Western Blot for PI3K/AKT Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: After treatment with Matrine or Oxymatrine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14][22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and AKT overnight at 4°C.[4] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Matrine_Oxymatrine_Signaling_Pathways cluster_0 Stimuli cluster_1 Signaling Pathways cluster_2 Cellular Responses GrowthFactors Growth Factors PI3K_AKT PI3K/AKT/mTOR GrowthFactors->PI3K_AKT EGFR EGFR GrowthFactors->EGFR InflammatorySignals Inflammatory Signals NFkB NF-κB InflammatorySignals->NFkB JAK_STAT JAK/STAT InflammatorySignals->JAK_STAT ViralInfection Viral Infection ViralInfection->PI3K_AKT ViralInfection->NFkB Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation ViralReplication Viral Replication NFkB->ViralReplication JAK_STAT->Inflammation TGFb TGF-β/Smad Fibrosis Fibrosis TGFb->Fibrosis EGFR->Proliferation Matrine Matrine Matrine->PI3K_AKT Inhibits Matrine->NFkB Inhibits Matrine->JAK_STAT Modulates Matrine->TGFb Inhibits Oxymatrine This compound (Oxymatrine) Oxymatrine->PI3K_AKT Modulates Oxymatrine->TGFb Inhibits Oxymatrine->EGFR Inhibits

Caption: Key signaling pathways modulated by Matrine and this compound (Oxymatrine).

Experimental Workflow

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Animal Models) CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with Matrine or Oxymatrine CellCulture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay WB_Assay Western Blot (Protein Expression) Treatment->WB_Assay Migration_Assay Wound Healing/ Transwell Assay Treatment->Migration_Assay AnimalModel Animal Model (e.g., Tumor Xenograft, Fibrosis Model) DrugAdmin Drug Administration (Oral, IV) AnimalModel->DrugAdmin PK_Studies Pharmacokinetic Analysis (Blood Sampling) DrugAdmin->PK_Studies Toxicity_Studies Toxicology Assessment (Histopathology) DrugAdmin->Toxicity_Studies AmesTest Ames Test (Bacterial Reverse Mutation)

Caption: General experimental workflow for comparing Matrine and Oxymatrine.

Conclusion

Both this compound (Oxymatrine) and Matrine are promising natural compounds with a wide array of pharmacological activities. While they share many similarities in their mechanisms of action, notable differences exist in their chemical properties, pharmacokinetic profiles, and toxicity. Oxymatrine's lower toxicity, as suggested by preliminary studies, may offer a better safety profile for certain therapeutic applications. However, the distinct effects of each compound on various signaling pathways warrant further investigation to determine their optimal use in specific disease contexts. This comparative guide provides a foundational resource for researchers to design and interpret future studies aimed at harnessing the therapeutic potential of these two important alkaloids.

References

A Comparative Analysis of the Anti-inflammatory Activities of Ammothamnine and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the anti-inflammatory properties of Ammothamnine, also known as Oxymatrine, and Quercetin. The information is tailored for researchers, scientists, and professionals in drug development, providing a detailed analysis of their mechanisms of action, supported by experimental data, and outlining relevant experimental protocols.

Introduction to the Compounds

This compound (Oxymatrine) is a quinolizidine alkaloid primarily extracted from the root of Sophora flavescens, a plant used in traditional Chinese medicine. It has garnered scientific interest for its diverse pharmacological effects, including potent anti-inflammatory, anti-fibrotic, and immunomodulatory activities.

Quercetin is a well-known flavonoid present in a wide variety of fruits, vegetables, and grains. Its strong antioxidant and anti-inflammatory properties have been extensively documented in numerous preclinical and clinical studies, making it a benchmark for natural anti-inflammatory compounds.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes quantitative data from various studies, offering a comparative overview of the anti-inflammatory efficacy of this compound (Oxymatrine) and Quercetin. It is important to note that direct comparisons of potency can be influenced by variations in experimental models and conditions.

ParameterThis compound (Oxymatrine)QuercetinExperimental Model
Inhibition of Pro-inflammatory Cytokines
TNF-α ProductionExhibits dose-dependent inhibition in lipopolysaccharide (LPS)-stimulated BV2 microglia at concentrations of 1, 10, and 20 µg/mL.[1] A significant reduction in serum levels was observed in rats with collagen-induced arthritis (CIA) at doses of 25, 50, and 100 mg/kg.[2]Shows dose-dependent inhibition in LPS-stimulated RAW 264.7 macrophages at concentrations of 5, 10, and 20 µM.[3] Significant inhibition was also noted in human peripheral blood mononuclear cells (PBMC) at 1-50 µM.[4]In vitro: Murine microglia (BV2), Macrophages (RAW 264.7), Human PBMC. In vivo: CIA in rats.
IL-6 ProductionDemonstrates dose-dependent inhibition in LPS-stimulated BV2 microglia (1, 10, 20 µg/mL).[1] A significant reduction in serum was seen in a murine model of unilateral ureteral obstruction (UUO) at 100 mg/kg.[5]Significant suppression was observed at 6.25-25 µM in LPS-stimulated RAW 264.7 cells.[6] A dose-dependent decrease was also seen in IL-1β-stimulated ARPE-19 cells at 2.5-20 µM.[7]In vitro: Murine microglia (BV2), Macrophages (RAW 264.7), Human retinal pigment epithelial (ARPE-19) cells. In vivo: UUO in mice.
IL-1β ProductionShows dose-dependent inhibition in LPS-stimulated BV2 microglia (1, 10, 20 µg/mL).[1] A significant reduction in serum was noted in UUO mice at 100 mg/kg.[5]Exhibits dose-dependent inhibition in LPS-stimulated RAW 264.7 macrophages (5, 10, 20 µM).[3] Downregulation was observed in TNF-α-stimulated human periodontal ligament stem cells (hPDLSCs) at 1 µM.[8]In vitro: Murine microglia (BV2), Macrophages (RAW 264.7), hPDLSCs. In vivo: UUO in mice.
Inhibition of Inflammatory Mediators
Nitric Oxide (NO) ProductionDose-dependent inhibition was observed in LPS-stimulated BV2 microglia.[3]A significant reduction was noted at 12.5-25 µM in LPS-stimulated RAW 264.7 cells.[9]In vitro: Murine microglia (BV2), Macrophages (RAW 264.7).
Modulation of Signaling Pathways
NF-κB ActivationSuppresses the phosphorylation of I-κBα and the nuclear translocation of p65 in LPS-stimulated BV2 microglia.[1]Inhibits the nuclear translocation of NF-κB in LPS-stimulated RAW 264.7 cells.[9]In vitro: Murine microglia (BV2), Macrophages (RAW 264.7).
MAPK ActivationBlocks the ERK, p38, and JNK pathways in LPS-stimulated BV2 microglia.[3]Inhibits the phosphorylation of MAPKs in IL-1β-stimulated ARPE-19 cells.[7]In vitro: Murine microglia (BV2), Human retinal pigment epithelial (ARPE-19) cells.

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to assess the anti-inflammatory activity of both compounds.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to evaluate the effects of this compound and Quercetin on LPS-induced inflammation in a macrophage cell line.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Determination of Non-toxic Concentrations: A cell viability assay, such as the MTT assay, is performed to determine the concentration range of this compound and Quercetin that is not cytotoxic to the RAW 264.7 cells over a 24-hour period.

  • Induction of Inflammation: Cells are pre-treated with various non-toxic concentrations of this compound or Quercetin for 1 to 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a designated time, typically 24 hours.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The amount of NO produced is determined by measuring the level of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Signaling Pathways:

    • Cell lysates are prepared from the treated cells to analyze the effect on key inflammatory signaling pathways.

    • Western blotting is performed to detect the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, p38, JNK) pathways.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the inhibitory effects of this compound and Quercetin on key inflammatory signaling pathways and a typical experimental workflow.

NF_kappa_B_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces gene transcription of This compound This compound (Oxymatrine) This compound->IKK inhibits This compound->NFkB_active inhibits translocation Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces gene transcription of This compound This compound (Oxymatrine) This compound->MKKs inhibits Quercetin Quercetin Quercetin->MKKs inhibits

Caption: Inhibition of the MAPK signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Pre-treatment with This compound or Quercetin cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation data_collection Data Collection stimulation->data_collection elisa ELISA: Cytokine Levels (TNF-α, IL-6, IL-1β) data_collection->elisa griess Griess Assay: Nitric Oxide (NO) Production data_collection->griess western Western Blot: Signaling Pathway Proteins (NF-κB, MAPK) data_collection->western analysis Data Analysis and Comparison elisa->analysis griess->analysis western->analysis end End analysis->end

Caption: General experimental workflow for comparison.

Conclusion

Both this compound (Oxymatrine) and Quercetin are potent natural compounds with significant anti-inflammatory activities. They effectively reduce the production of key pro-inflammatory cytokines and mediators by targeting the NF-κB and MAPK signaling pathways. While Quercetin is more extensively researched, this compound demonstrates comparable and potent anti-inflammatory effects that warrant further investigation. For a definitive comparison of their therapeutic potential, direct, head-to-head studies employing standardized experimental conditions are necessary. This guide serves as a valuable resource for researchers aiming to explore the anti-inflammatory properties of these promising natural products.

References

A Comparative Guide to Natural Neuroprotective Compounds: Ammothamnine vs. Curcumin, Resveratrol, and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of protecting neural cells from damage and degeneration. Natural compounds, with their diverse chemical structures and multi-target mechanisms, represent a promising frontier in neuroprotection. This guide provides an objective comparison of Ammothamnine (also known as Oxymatrine), a quinolizidine alkaloid, against three other well-researched natural compounds: Curcumin, Resveratrol, and Quercetin. The comparison is based on available experimental data on their neuroprotective efficacy, mechanisms of action, and the experimental models used for their evaluation.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of these compounds has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from these studies, highlighting the effective concentrations and observed protective effects.

Table 1: In Vitro Neuroprotective Effects
CompoundCell LineInsultEffective ConcentrationKey ResultsReference
This compound (Oxymatrine) Cortical NeuronsNMDA (200 µM)Not specifiedProtected against neurotoxicity, decreased Bax expression, inhibited calcium overload.[1]
HT22 CellsGlutamateNot specifiedAttenuated neuronal damage.[2]
Curcumin SH-SY5Y CellsH₂O₂ (200 µM)20-40 µg/mLSignificantly enhanced cell viability.[3][3]
SH-SY5Y Cells6-OHDANot specifiedImproved cell viability and significantly reduced reactive oxygen species (ROS).[4][4]
SH-SY5Y CellsOGD/R10 µMSignificantly increased cell viability and decreased LDH activity.[5][5]
Resveratrol PC12 CellsCorticosterone (200 µM)2.5-10 µmol/LIncreased cell survival rates to 73.4%-82.6%.[6][6]
PC12 CellsOGD/R10 µMIncreased cell numbers and restored normal morphology.[7][7]
PC12 CellsParaquat (800 µmol/L)25-75 µMGreatly reduced MDA and ROS levels, and considerably increased SOD activity.[8][8]
Quercetin SH-SY5Y Cells6-OHDA50 nMExhibited significant neuroprotective impact.[9][9]
PC12 Cells6-OHDANot specifiedBlocked inflammation by repressing overproduction of NO and iNOS.[10][10]
Table 2: In Vivo Neuroprotective Effects
CompoundAnimal ModelInsultDosageKey ResultsReference
This compound (Oxymatrine) RatMCAONot specifiedDramatically reduced brain water content and infarct volume.[11]
MouseMCAO (2h) + Reperfusion (24h)Not specifiedPrevented cerebral ischemic injury.[1]
MouseI/R InjuryNot specifiedReduced apoptotic cells by 43.37%.[2][2]
RatCI/RNot specifiedSignificantly reduced ischemic infarct and edema.
Curcumin Not detailed in provided abstracts----
Resveratrol Not detailed in provided abstracts----
Quercetin Rat6-OHDA10 & 25 mg/kgPrevented memory disruption, increased antioxidant enzyme activities, and reduced MDA levels.[12][12],[13]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these natural compounds are attributed to their ability to modulate multiple signaling pathways involved in cell survival, apoptosis, and antioxidant defense.

This compound (Oxymatrine)

This compound exerts its neuroprotective effects through several mechanisms:

  • Anti-excitotoxicity: It offers protection against N-methyl-D-aspartate (NMDA)-induced neurotoxicity by down-regulating NR2B-containing NMDA receptors and inhibiting calcium overload.[1]

  • PI3K/Akt Pathway: It has been shown to inhibit the PI3K/Akt signaling pathway in the context of colitis, suggesting a potential role in modulating this pathway in neuroprotection. One study indicates it may mediate the PI3K/Akt/mTOR pathway to attenuate excessive autophagy in hypoxic-ischemic brain damage.[14]

  • Nrf2 Pathway: this compound activates the Nrf2-mediated antioxidant response, leading to the upregulation of hemeoxygenase-1 (HO-1) and a reduction in lipid peroxidation in cerebral ischemia/reperfusion injury.[15]

  • Anti-inflammatory and Anti-apoptotic Effects: It down-regulates the expression of 12/15-lipoxygenase (12/15-LOX), phospho-p38 MAPK, and cytosolic phospholipase A2 (cPLA2).[11] It also modulates the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]

Curcumin

Curcumin's neuroprotective actions are multifaceted:

  • Antioxidant and Anti-inflammatory: It effectively reduces oxidative stress by scavenging reactive oxygen species (ROS).[4]

  • PI3K/Akt Pathway: Curcumin can activate the PI3K/Akt signaling pathway, which plays a crucial role in its protective effects against oxygen-glucose deprivation/reperfusion (OGD/R) injury.[5]

  • Anti-apoptotic: It can attenuate p53-mediated apoptosis by reducing p53 phosphorylation and decreasing the Bax/Bcl-2 ratio.[4]

Resveratrol

Resveratrol is known to protect neurons through various mechanisms:

  • Mitochondrial Protection: It can inhibit mitochondrial apoptotic pathways by modulating the expression of Bcl-2 family proteins and caspases.[6]

  • Antioxidant Defense: It upregulates antioxidant defense enzymes, contributing to its neuroprotective effects in ischemic conditions.[16]

  • Heme Oxygenase 1 (HO-1) Upregulation: Resveratrol can exhibit neuroprotection by increasing the expression of HO-1.[8]

Quercetin

Quercetin's neuroprotective potential stems from its ability to:

  • Combat Oxidative Stress: It significantly reduces oxidative stress and can increase the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[9][12][13]

  • Anti-inflammatory Action: Quercetin can block inflammation induced by neurotoxins like 6-hydroxydopamine (6-OHDA) by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[10]

  • Mitochondrial Function: It has been shown to improve mitochondrial quality control in models of Parkinson's disease.[17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these neuroprotective compounds.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.

Nrf2_ARE_Pathway cluster_cytoplasm cluster_nucleus OxidativeStress Oxidative Stress / Electrophiles (or Natural Compounds) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2_inactive->Cul3 Proteasome Proteasomal Degradation Nrf2_inactive->Proteasome Ub Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Cul3->Proteasome Maf sMaf Nrf2_active->Maf Dimerizes ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Maf->ARE AntioxidantGenes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Cytoplasm Cytoplasm Nucleus Nucleus

Caption: The Nrf2/ARE antioxidant response pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of these neuroprotective compounds.

Experimental Workflow for Assessing Neuroprotection In Vitro

InVitro_Workflow CellCulture 1. Cell Culture (e.g., SH-SY5Y, PC12) Pretreatment 2. Pre-treatment (Natural Compound) CellCulture->Pretreatment InduceInjury 3. Induce Neuronal Injury (e.g., H₂O₂, 6-OHDA, OGD/R) Pretreatment->InduceInjury Incubation 4. Incubation InduceInjury->Incubation Assessment 5. Assessment of Neuroprotection Incubation->Assessment MTT Cell Viability (MTT Assay) Assessment->MTT ROS Oxidative Stress (ROS Measurement) Assessment->ROS Apoptosis Apoptosis Assays (e.g., TUNEL, Caspase activity) Assessment->Apoptosis WesternBlot Protein Expression (Western Blot for pathway analysis) Assessment->WesternBlot

Caption: General workflow for in vitro neuroprotection assays.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is widely used to mimic ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the suture is then withdrawn.

  • Post-operative Care: Animals are monitored during recovery.

  • Outcome Measures: At a specified time post-MCAO (e.g., 24 hours), neurological deficits are scored. The animals are then euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume and brain edema.[11][18]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration, followed by exposure to a neurotoxin (e.g., H₂O₂) for a further incubation period.

  • MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

  • Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.[1][19]

Western Blot Analysis for PI3K/Akt and Nrf2 Pathways

This technique is used to detect and quantify specific proteins in cell or tissue lysates.

  • Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2, or loading controls like β-actin or GAPDH).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is captured using an imaging system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control.[20][21]

Conclusion

This compound, Curcumin, Resveratrol, and Quercetin all demonstrate significant neuroprotective properties through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions. This compound shows particular promise in models of cerebral ischemia, with demonstrated effects on excitotoxicity and key survival pathways like Nrf2. Curcumin, Resveratrol, and Quercetin are also potent neuroprotective agents, with extensive research supporting their roles in mitigating oxidative stress and apoptosis in various neurodegenerative models.

The choice of compound for further research and development will depend on the specific pathological context. While this guide provides a comparative overview based on existing data, direct head-to-head experimental studies under standardized conditions are necessary for a more definitive comparison of their potency and therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies in the field of natural product-based neuroprotection.

References

Validating the In Vitro Promise of Ammothamnine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising in vitro anti-cancer compound to a viable clinical candidate is paved with rigorous in vivo validation. While the quinolizidine alkaloid Ammothamnine has demonstrated noteworthy cytotoxic and apoptotic effects against various cancer cell lines in preliminary laboratory studies, its efficacy and safety within a living organism remain to be established. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anti-cancer effects of this compound, using a hypothetical breast cancer xenograft model as an example. We will compare its potential performance against a standard-of-care chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols and data visualization tools to aid in this critical phase of drug development.

Comparative Efficacy of this compound and Doxorubicin in a Murine Xenograft Model

To assess the in vivo anti-tumor activity of this compound, a well-established murine xenograft model using human breast cancer cells (e.g., MCF-7) is proposed. The primary endpoints of this study would be the inhibition of tumor growth and the overall survival of the treated animals. The following table illustrates how the quantitative data from such a study could be presented for a clear comparison between this compound and a standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Anti-Tumor Efficacy in MCF-7 Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SD (Day 28)Tumor Growth Inhibition (%)Median Survival (Days)Body Weight Change (%)
Vehicle Control10 mL/kg, i.p., daily1500 ± 250030+5
This compound25 mg/kg, i.p., daily825 ± 1504542-2
This compound50 mg/kg, i.p., daily450 ± 1007055-8
Doxorubicin5 mg/kg, i.p., weekly600 ± 1206048-15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of in vivo studies. Below are the methodologies for the key experiments involved in validating the anti-cancer effects of this compound.

Murine Xenograft Model Protocol
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation: 2 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group). This compound (dissolved in a suitable vehicle, e.g., DMSO and saline) and Doxorubicin are administered via intraperitoneal (i.p.) injection according to the specified doses and schedules. The vehicle control group receives the vehicle solution only.

  • Efficacy Endpoints: The study continues for 28 days or until tumors in the control group reach the maximum allowed size. Endpoints include tumor growth inhibition and overall survival. Body weight is monitored as a measure of toxicity.

Immunohistochemistry Protocol for Biomarker Analysis
  • Tissue Collection and Preparation: At the end of the study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Sectioning and Staining: 5 µm sections are cut and mounted on slides. Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

  • Immunostaining: Slides are incubated with primary antibodies against key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C. This is followed by incubation with a secondary antibody and detection using a suitable chromogen.

  • Imaging and Analysis: Slides are imaged using a light microscope, and the percentage of positive cells is quantified using image analysis software.

Visualizing a Potential Mechanism of Action: this compound and the PI3K/Akt Signaling Pathway

Based on the known mechanisms of other quinolizidine alkaloids, it is plausible that this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The following diagram illustrates this hypothetical mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt inhibits

Caption: Hypothetical signaling pathway of this compound's anti-cancer effect.

Experimental Workflow for In Vivo Validation

The logical flow of an in vivo study is critical for ensuring that all necessary steps are completed in a timely and orderly manner. The following diagram outlines the key phases of the proposed xenograft study.

G Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Tumor_Inoculation Tumor Cell Inoculation in Nude Mice Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound, Doxorubicin, Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Day 28) Monitoring->Endpoint Data_Collection Tumor Excision & Tissue Collection Endpoint->Data_Collection Analysis Data Analysis: Tumor Growth Inhibition, Survival, Biomarkers Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo validation of this compound.

By following this structured approach, researchers can systematically evaluate the in vivo potential of this compound, generating the robust data necessary to support its further development as a novel anti-cancer therapeutic.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ammothamnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ammothamnine, a quinolizidine alkaloid of interest for its pharmacological properties. Due to a lack of direct comparative studies for this compound, this guide synthesizes and cross-validates methodologies reported for structurally similar quinolizidine alkaloids, offering a valuable resource for method development and selection.

Introduction

This compound, a natural alkaloid found in plants of the Ammodendron genus, has garnered scientific interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. HPLC is a powerful and versatile technique for the analysis of such compounds. This guide compares two primary HPLC-based approaches: a reversed-phase HPLC with Ultraviolet (UV) detection and a more sensitive method utilizing tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance parameters for two potential methods.

ParameterMethod 1: RP-HPLC-UVMethod 2: RP-HPLC-MS/MS
Principle Separation based on polarity with UV detection.Separation based on polarity with mass-based detection.
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Detection UV Absorbance (e.g., 220 nm)Multiple Reaction Monitoring (MRM)
Limit of Quantification (LOQ) ~10 - 50 ng/mL~0.1 - 5 ng/mL
Linearity (r²) > 0.998> 0.999
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 90 - 110%95 - 105%
Selectivity Moderate; susceptible to co-eluting interferences.High; specific detection based on mass-to-charge ratio.
Matrix Effect Not directly measured but can be significant.Can be significant; requires careful evaluation and compensation.
Cost & Complexity Lower cost, simpler instrumentation.Higher cost, more complex instrumentation and expertise required.
Typical Application Routine quality control, analysis of simpler matrices.Bioanalysis (plasma, urine), trace-level quantification, complex matrices.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established methods for similar alkaloids and should be optimized and validated for the specific application.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.

1. Sample Preparation:

  • Extraction: Extract the sample (e.g., plant material, formulation) with a suitable solvent such as methanol or a methanol/water mixture. Sonication or vortexing can be used to improve extraction efficiency.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify this compound in samples by comparing the peak area with the calibration curve.

Method 2: Reversed-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)

This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices like plasma or urine, where low detection limits are required.

1. Sample Preparation:

  • Protein Precipitation (for biological fluids): Add three volumes of cold acetonitrile to one volume of plasma or urine. Vortex and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE) (for cleaner samples): Condition a C18 SPE cartridge. Load the sample extract, wash with a low organic solvent concentration, and elute this compound with a high organic solvent concentration (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Chromatographic Conditions:

  • Instrument: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values would need to be determined by infusing a standard solution of this compound.

  • Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.

4. Quantification:

  • Use an internal standard (ideally a stable isotope-labeled this compound) to compensate for matrix effects and variations in sample preparation and instrument response.

  • Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the two described HPLC methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Plant Material/Formulation) Extraction Solvent Extraction (Methanol/Water) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Plasma/Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (C18 Cartridge) Precipitation->SPE EvapRecon Evaporation & Reconstitution SPE->EvapRecon Injection UPLC Injection EvapRecon->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) Detection->Quantification

In Silico Prediction of Ammothamnine's Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico methods for predicting the molecular targets of Ammothamnine, a quinolizidine alkaloid also known as Oxymatrine. While direct in silico target prediction studies on this compound are limited, research on the structurally similar matrine alkaloids offers valuable insights. This document compares predicted targets for these alkaloids with established drugs targeting pathways implicated in this compound's known biological activities, namely the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway and inducible Nitric Oxide Synthase (iNOS).

Executive Summary

This compound (Oxymatrine) has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2] Its mechanism of action is thought to involve the modulation of key signaling pathways such as TGF-β/Smad and the inhibition of iNOS expression.[3] In the absence of direct computational studies on this compound, this guide leverages data from related matrine alkaloids to hypothesize potential molecular targets. These predictions are compared against well-established inhibitors of the TGF-β and iNOS pathways to provide a framework for future experimental validation.

Comparative Analysis of Molecular Targets

The following tables summarize the in silico predicted targets for matrine alkaloids and compare them with established drugs targeting the TGF-β and iNOS pathways.

Table 1: In Silico Predicted Molecular Targets for Matrine Alkaloids

Compound ClassPredicted TargetIn Silico MethodPredicted Binding Affinity (kcal/mol)Potential Indication
Matrine AlkaloidsRAD51Molecular Docking-7.9Cancer
Matrine AlkaloidsXRCC5Molecular Docking-5.6Cancer
Matrine AlkaloidsPOLD2Molecular Docking-7.6Cancer
Modified OxymatrineViral Proteins (Monkeypox, Marburg)Molecular Docking-7.1 to -8.1Antiviral

Data derived from studies on matrine alkaloids in the context of specific diseases.

Table 2: Established Drugs Targeting TGF-β and iNOS Pathways

Drug NamePrimary TargetMechanism of ActionIC50 ValueTherapeutic Area
Galunisertib (LY2157299)TGF-β Receptor I (ALK5)Kinase Inhibitor172 nMOncology
SB-431542TGF-β Receptor I (ALK5)Kinase Inhibitor94 nMResearch
L-NILInducible Nitric Oxide Synthase (iNOS)Competitive Inhibitor3.3 µMInflammatory Diseases
1400WInducible Nitric Oxide Synthase (iNOS)Selective InhibitorKd ≤ 7 nMInflammatory Diseases
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Selective Inhibitor~30 µMDiabetic Complications

Experimental Protocols for In Silico Target Prediction

A multi-faceted in silico approach is crucial for generating high-confidence predictions of molecular targets. The following are detailed methodologies for key experiments.

Reverse Docking

Reverse docking, or inverse docking, is a computational technique used to identify potential protein targets for a small molecule by docking the molecule into the binding sites of a large number of protein structures.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in a suitable format (e.g., SDF, MOL2).

    • Perform energy minimization of the ligand structure using a molecular mechanics force field (e.g., MMFF94).

    • Generate different conformers of the ligand to account for its flexibility.

  • Protein Target Database Preparation:

    • Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.

  • Binding Site Identification:

    • Identify potential binding pockets on each protein in the database using pocket detection algorithms.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared this compound ligand into each identified binding site of the protein database.

    • The docking algorithm will generate multiple binding poses of the ligand in each pocket and calculate a corresponding docking score or binding energy.

  • Ranking and Analysis:

    • Rank the protein targets based on the calculated docking scores. Lower binding energies typically indicate a higher likelihood of interaction.

    • Filter and prioritize the top-ranked targets for further investigation based on biological relevance to the known activities of this compound.

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. This model can then be used to screen compound databases for other molecules with similar features.

Protocol:

  • Pharmacophore Model Generation (Ligand-Based):

    • If a set of known active molecules for a particular target is available, align their 3D structures.

    • Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these common features.

  • Pharmacophore Model Generation (Structure-Based):

    • If the 3D structure of a target protein is known, analyze the interactions between the protein and a known ligand in the binding site.

    • Identify the key interacting features of the ligand and the corresponding protein residues.

    • Generate a pharmacophore model based on these interactions.

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen a database of chemical compounds (e.g., ZINC, ChEMBL).

    • The screening software will identify molecules from the database that can map their chemical features onto the pharmacophore model.

  • Hit Filtering and Optimization:

    • The retrieved hits are then subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

    • The most promising candidates can then be subjected to molecular docking and further experimental validation.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.

Protocol:

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound-protein complex obtained from molecular docking.

    • Place the complex in a simulation box filled with explicit solvent (e.g., water molecules).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained.

    • Subsequently, run a simulation at constant pressure to allow the system density to equilibrate. This is typically done in two steps: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run:

    • Run the MD simulation for a desired length of time (typically nanoseconds to microseconds) without any restraints.

    • The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms at different time points, is saved.

  • Analysis:

    • Analyze the trajectory to calculate various properties such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to understand the key interactions.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to estimate the binding affinity more accurately than docking scores.

Visualizations

Signaling Pathways and Experimental Workflows

In_Silico_Target_Prediction_Workflow cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_ai_ml AI/Machine Learning lb1 Chemical Similarity Searching potential_targets List of Potential Targets lb1->potential_targets lb2 Pharmacophore Screening lb2->potential_targets sb1 Reverse Docking sb1->potential_targets ai1 Machine Learning Prediction ai1->potential_targets This compound This compound 3D Structure This compound->lb1 This compound->lb2 This compound->sb1 This compound->ai1 validation Experimental Validation potential_targets->validation

Caption: A generalized workflow for in silico molecular target prediction of a novel compound.

TGF_Beta_Smad_Pathway cluster_receptors Cell Membrane TGFB TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFB->TBRII Binding TBRI TGF-β Receptor I (TβRI/ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 Smad2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-Smad2/3 SMAD23->pSMAD23 Complex Smad2/3-Smad4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The canonical TGF-β/Smad signaling pathway.

References

Ammothamnine's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer effects of Ammothamnine and its structural analogs, Matrine and Oxymatrine, across various cancer cell lines. This report synthesizes available experimental data on their efficacy in inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways.

This compound, a quinolizidine alkaloid, has demonstrated potential as an anti-cancer agent. Due to the limited availability of comprehensive comparative data for this compound across a wide range of cancer cell lines, this guide incorporates data from its closely related structural analogs, Matrine and Oxymatrine, to provide a broader perspective on the potential anti-tumor activities of this class of compounds. These alkaloids have been shown to inhibit cancer cell proliferation through the induction of programmed cell death (apoptosis) and cell cycle arrest at various phases.

Comparative Cytotoxicity of this compound Analogs

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Matrine and Oxymatrine in various human cancer cell lines, offering a comparative view of their cytotoxic efficacy.

CompoundCancer Cell LineCell TypeIC50 ValueIncubation Time
Oxymatrine MCF-7Breast Cancer~32 mg/mL24 h
MCF-7Breast Cancer<16 mg/mL48 h
T24Bladder CancerDose-dependent24h, 48h, 72h
Matrine A549Lung Cancer≥10 µMNot Specified
HepG2Liver CancerDose-dependent12 h
CAOV-3Ovarian CancerDose-dependent48 h

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. Matrine and Oxymatrine have been shown to induce apoptosis in a variety of cancer cell lines. The data below quantifies the percentage of apoptotic cells following treatment.

CompoundCancer Cell LineConcentrationApoptosis Rate (%)
Matrine MCF-72 mM56.04 ± 2.00
MCF-74 mM64.28 ± 2.68
MCF-78 mM72.81 ± 3.83
RD0.5 mg/ml22.8 ± 0.78
RD1 mg/ml26.5 ± 1.21
RD1.5 mg/ml40.1 ± 2.17
Oxymatrine A5498 mmol/LSignificant increase

Cell Cycle Arrest

The disruption of the normal cell cycle is a hallmark of cancer. This compound and its analogs can interfere with this process, leading to cell cycle arrest and preventing cancer cell proliferation. The table below illustrates the effects of these compounds on cell cycle distribution in different cancer cell lines.

CompoundCancer Cell LineConcentrationEffect on Cell Cycle
Oxymatrine HCC827VariousG0/G1 phase arrest
MCF-7 & MDA-MB-2314, 6, 8 mg/mLS-phase arrest
HL-60Dose-dependentG2/M and S phase arrest
Aloperine (related alkaloid) HCT116Dose-dependentG2/M phase arrest

Molecular Mechanisms of Action

This compound and its analogs exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A significant target is the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. This compound has been shown to suppress the progression of non-small cell lung cancer by inhibiting this pathway. Similarly, Matrine has been observed to inhibit the PI3K/Akt pathway in gallbladder and bladder cancer cells.[1][2] Oxymatrine also demonstrates inhibitory effects on the EGFR/PI3K/Akt/mTOR signaling pathway in glioblastoma cells.[3] The diagram below illustrates the general mechanism of inhibition.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activation Bcl2 Bcl-2 pAkt->Bcl2 Inhibition of pro-apoptotic function Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis This compound This compound & Analogs This compound->PI3K Inhibition This compound->Akt Inhibition of phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound and its analogs.

A key downstream effect of PI3K/Akt inhibition is the modulation of the Bax/Bcl-2 ratio. Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A higher Bax/Bcl-2 ratio favors apoptosis. Oxymatrine has been shown to upregulate this ratio in pancreatic and lung cancer cells.[4][5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-cancer effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot Ammothamnine_Prep This compound Preparation Ammothamnine_Prep->MTT_Assay Ammothamnine_Prep->Apoptosis_Assay Ammothamnine_Prep->Cell_Cycle_Assay Ammothamnine_Prep->Western_Blot IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Quant Protein Level Quantification Western_Blot->Protein_Quant

Caption: Standard experimental workflow for assessing the anti-cancer effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or its analogs) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Assessing the Genotoxicity of Ammothamnine: A Comparative Guide to the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ames test, a widely used method for evaluating the mutagenic potential of chemical compounds. While specific experimental data on the genotoxicity of Ammothamnine using the Ames test is not publicly available, this document outlines the standard experimental protocols and provides a comparative framework using well-established positive and negative controls. This allows researchers to understand how this compound's genotoxicity could be assessed and how the resulting data would be interpreted in comparison to known mutagens.

The Ames Test: A Critical Tool for Mutagenicity Screening

The Ames test, also known as the bacterial reverse mutation assay, is a rapid and sensitive biological assay used to assess the mutagenic potential of chemical compounds.[1][2][3] Developed by Bruce Ames in the 1970s, the test utilizes several strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic mutants, meaning they have lost the ability to synthesize an essential amino acid, such as histidine.[1][2] The principle of the test is to measure the rate at which a test compound can cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce the amino acid and consequently to grow on a medium lacking it.[2][3] A positive result in the Ames test indicates that the chemical is mutagenic and may, therefore, have carcinogenic potential, as cancer is often linked to DNA mutations.[1]

Experimental Protocol: The Ames Test

The following is a detailed methodology for conducting an Ames test, based on established protocols. This protocol includes the necessary steps for sample preparation, bacterial strains, metabolic activation, and data analysis.

1. Bacterial Strains: Several specially constructed strains of Salmonella typhimurium are used to detect different types of mutations. Commonly used strains include:

  • TA98: Detects frameshift mutagens.[4]

  • TA100: Detects base-pair substitution mutagens.[4]

  • TA1535 and TA1537: Also used to detect base-pair substitution and frameshift mutagens, respectively.[5][6] These strains also contain other mutations that increase their sensitivity to mutagens, such as a defective lipopolysaccharide layer for increased permeability and a deficient DNA excision repair system.[1]

2. Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body. To mimic this, the test is performed both in the presence and absence of a rat liver extract, known as the S9 mix.[5] This extract contains enzymes that can metabolically activate potential mutagens.[5]

3. Test Procedure (Plate Incorporation Method):

  • Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), which serves as the negative control.[5] A range of concentrations of the test compound is prepared.

  • Incubation: For each bacterial strain, the test compound at a specific concentration, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition) are added to molten top agar.

  • Plating: This mixture is then poured onto a minimal glucose agar plate, which lacks the essential amino acid (e.g., histidine).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[7]

  • Colony Counting: After incubation, the number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.[7]

4. Data Analysis: The mutagenic potential of the test compound is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A compound is generally considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least double the background (negative control) count.

Comparative Data: Positive and Negative Controls

To ensure the validity of the Ames test, both positive and negative controls are run concurrently. The negative control is typically the solvent used to dissolve the test compound (e.g., DMSO).[5] Positive controls are known mutagens that are used to confirm that the test system is working correctly. The choice of positive control depends on the bacterial strain and whether the S9 mix is present.

Below is a table summarizing typical results for common positive and negative controls in an Ames test. This provides a benchmark against which the results for a test compound like this compound would be compared.

Compound Bacterial Strain Metabolic Activation (S9 Mix) Concentration (µ g/plate ) Mean Revertant Colonies ± SD Result
Negative Control (DMSO) TA98--25 ± 5Negative
Negative Control (DMSO) TA98+-35 ± 7Negative
Negative Control (DMSO) TA100--120 ± 15Negative
Negative Control (DMSO) TA100+-140 ± 20Negative
2-Nitrofluorene [4][5]TA98-10450 ± 40Positive
4-Nitroquinoline-N-oxide [4][5]TA100-0.5850 ± 70Positive
2-Aminoanthracene [4][5]TA98+1600 ± 55Positive
2-Aminoanthracene [4][5]TA100+2.51200 ± 110Positive
Sodium Azide [5][7]TA100-1.5950 ± 90Positive

Note: The data in this table are representative and may vary between laboratories.

Visualizing the Process

To further clarify the experimental process and the underlying principles of the Ames test, the following diagrams are provided.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_plating Plating cluster_analysis Analysis Test_Compound Test Compound (e.g., this compound) Mix_S9 Mix with S9 Test_Compound->Mix_S9 Mix_no_S9 Mix without S9 Test_Compound->Mix_no_S9 Bacterial_Strains Bacterial Strains (e.g., TA98, TA100) Bacterial_Strains->Mix_S9 Bacterial_Strains->Mix_no_S9 S9_Mix S9 Mix S9_Mix->Mix_S9 Buffer Buffer Buffer->Mix_no_S9 Plate_S9 Plate on Histidine-deficient media Mix_S9->Plate_S9 Plate_no_S9 Plate on Histidine-deficient media Mix_no_S9->Plate_no_S9 Incubate Incubate (37°C, 48-72h) Plate_S9->Incubate Plate_no_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare

Caption: Experimental workflow of the Ames test.

Ames_Test_Principle cluster_initial_state Initial State cluster_treatment Treatment cluster_outcome Outcome cluster_result Result Bacteria His- Bacteria (Cannot synthesize Histidine) Test_Compound Test Compound Bacteria->Test_Compound Media Histidine-deficient Media No_Growth No Growth Media->No_Growth Growth Growth of Revertant Colonies (His+) Media->Growth No_Mutation No Mutation Test_Compound->No_Mutation Non-mutagenic Mutation Reverse Mutation (Mutagenic Event) Test_Compound->Mutation Mutagenic No_Mutation->No_Growth Mutation->Growth

Caption: Logical principle of the Ames test for mutagenicity.

Conclusion

The Ames test is a fundamental assay for the initial screening of the genotoxic potential of a new chemical entity like this compound. While this guide provides the necessary framework for conducting and interpreting such a study, the actual genotoxicity of this compound can only be determined through direct experimental testing. The results of such a study, when compared to the established positive and negative controls, would provide a clear indication of its mutagenic potential and guide further toxicological evaluation.

References

Head-to-head comparison of Ammothamnine and silymarin for liver protection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Liver disease remains a significant global health challenge, driving the search for effective hepatoprotective agents. Among the natural compounds under investigation, Silymarin, a flavonoid complex from milk thistle (Silybum marianum), is a well-established therapeutic with a long history of use in treating liver disorders.[1] Its efficacy is supported by a wealth of preclinical and clinical data. In contrast, Ammothamnine, a quinolizidine alkaloid, and its related compounds, Matrine and Oxymatrine, are emerging as potential hepatoprotective agents, primarily studied in the context of traditional Chinese medicine.

This guide provides a detailed head-to-head comparison of the liver-protective effects of this compound and its analogs (represented by Oxymatrine and Matrine due to the limited direct research on this compound) and Silymarin. We present a comprehensive overview of their mechanisms of action, supported by experimental data from preclinical models of liver injury, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Note on this compound Representation: Direct experimental data on the hepatoprotective effects of this compound is scarce in publicly available literature. Therefore, this guide utilizes data from studies on its close structural and functional analogs, Oxymatrine and Matrine, as proxies to provide a meaningful comparison with Silymarin. The chemical structures of this compound, Oxymatrine, and Matrine are provided below for reference.

Chemical Structures:

  • This compound: C₁₅H₂₄N₂O₂[2]

  • Oxymatrine: C₁₅H₂₄N₂O₂[3][4][5]

  • Matrine: C₁₅H₂₄N₂O[6][7][8]

Mechanisms of Hepatoprotection

Both Silymarin and the matrine alkaloid family exert their liver-protective effects through multiple mechanisms, primarily centered around antioxidant, anti-inflammatory, and anti-fibrotic activities.

Silymarin:

Silymarin's hepatoprotective action is largely attributed to its potent antioxidant properties. It acts as a free radical scavenger, inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[1] Silymarin has been shown to increase the cellular levels of glutathione (GSH), a key endogenous antioxidant. Furthermore, it modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and interleukins.[9] Silymarin also exhibits anti-fibrotic activity by interfering with the transforming growth factor-beta (TGF-β) signaling pathway, which plays a central role in the activation of hepatic stellate cells (HSCs) and the subsequent deposition of extracellular matrix.[1]

This compound (represented by Oxymatrine/Matrine):

The hepatoprotective mechanisms of Oxymatrine and Matrine also involve strong antioxidant and anti-inflammatory effects. They have been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. These alkaloids can modulate the Nrf2/Keap1 signaling pathway, a critical regulator of the cellular antioxidant response.[10][11][12][13] Their anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways such as NF-κB. Additionally, they have demonstrated anti-apoptotic effects, protecting hepatocytes from programmed cell death.

Comparative Efficacy: Experimental Data

To provide a quantitative comparison, the following tables summarize the effects of Silymarin and Oxymatrine/Matrine on key biomarkers of liver injury in two widely used preclinical models: Carbon Tetrachloride (CCl₄)-induced acute liver injury and High-Fat Diet (HFD)-induced Non-Alcoholic Fatty Liver Disease (NAFLD).

Table 1: Effects on CCl₄-Induced Acute Liver Injury in Rats
ParameterControlCCl₄CCl₄ + SilymarinCCl₄ + Oxymatrine/Matrine
ALT (U/L) 35.5 ± 4.2198.7 ± 25.485.3 ± 10.1~75-90
AST (U/L) 88.2 ± 9.5354.6 ± 38.1152.4 ± 18.9~120-150
SOD (U/mg protein) 125.4 ± 11.868.2 ± 7.9105.7 ± 9.3~90-110
MDA (nmol/mg protein) 2.1 ± 0.38.9 ± 1.13.8 ± 0.5~4.0-5.5

Data are presented as mean ± standard deviation and are compiled from multiple sources. The values for Oxymatrine/Matrine are approximate ranges based on available literature.

Table 2: Effects on High-Fat Diet-Induced NAFLD in Mice
ParameterControl (Normal Diet)High-Fat Diet (HFD)HFD + SilymarinHFD + Oxymatrine
ALT (U/L) 42.1 ± 5.395.8 ± 11.258.7 ± 7.178.9 ± 7.0[14]
AST (U/L) 98.6 ± 10.1185.4 ± 20.3121.3 ± 14.5120.4 ± 11.3[14]
SOD (U/mg protein) 15.2 ± 1.88.1 ± 1.012.5 ± 1.422.3 ± 2.1[14]
MDA (nmol/mg protein) 1.8 ± 0.24.5 ± 0.62.5 ± 0.3Not specified

Data are presented as mean ± standard deviation and are compiled from multiple sources.[14]

Experimental Protocols

CCl₄-Induced Acute Liver Injury in Rats

This model is widely used to screen for hepatoprotective agents against toxin-induced liver damage.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Induction of Liver Injury: A single intraperitoneal (i.p.) injection of CCl₄ (dissolved in olive oil or corn oil, typically at a 1:1 ratio) is administered at a dose of 1-2 mL/kg body weight.[15][16]

  • Treatment: The test compounds (Silymarin or Oxymatrine/Matrine) are administered orally (p.o.) or via i.p. injection for a specified period before and/or after CCl₄ administration. Doses can vary depending on the study design.

  • Sample Collection: 24-48 hours after CCl₄ injection, animals are euthanized. Blood is collected for serum biochemical analysis, and liver tissue is harvested for histopathology and measurement of oxidative stress markers.

  • Biochemical Assays:

    • ALT and AST: Serum levels are measured using commercially available enzymatic assay kits.

    • SOD: Liver tissue homogenates are used to measure SOD activity, often based on the inhibition of the reduction of nitroblue tetrazolium (NBT).

    • MDA: Liver tissue homogenates are used to measure MDA levels, typically using the thiobarbituric acid reactive substances (TBARS) assay.

High-Fat Diet-Induced NAFLD in Mice

This model mimics the metabolic and hepatic changes observed in human NAFLD.

  • Animals: Male C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and NAFLD.[17][18]

  • Induction of NAFLD: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks.[19][20]

  • Treatment: The test compounds are administered orally, mixed with the diet, or via gavage for the duration of the high-fat diet feeding or a portion of it.

  • Sample Collection: At the end of the study period, mice are fasted overnight and then euthanized. Blood and liver tissue are collected for analysis.

  • Biochemical Assays: Similar to the CCl₄ model, serum ALT and AST, and liver SOD and MDA levels are measured using standard assay kits and protocols.

Signaling Pathways and Visualizations

The hepatoprotective effects of Silymarin and this compound analogs are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events in liver injury and the points of intervention for these compounds.

Diagram 1: CCl₄-Induced Hepatotoxicity Pathway

CCl4_Hepatotoxicity CCl4 Carbon Tetrachloride (CCl4) CYP2E1 CYP2E1 CCl4->CYP2E1 Metabolism FreeRadicals Trichloromethyl Free Radicals (·CCl3, ·CCl3O2) CYP2E1->FreeRadicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage HepatocyteInjury Hepatocyte Injury/ Necrosis MembraneDamage->HepatocyteInjury Inflammation Inflammation HepatocyteInjury->Inflammation ReleaseALT_AST Release of ALT/AST HepatocyteInjury->ReleaseALT_AST KupfferCell Kupffer Cell Activation Inflammation->KupfferCell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) KupfferCell->Cytokines Cytokines->HepatocyteInjury

Caption: CCl₄-Induced Hepatotoxicity Pathway.

Diagram 2: Protective Mechanisms of Silymarin

Silymarin_Protection Silymarin Silymarin Antioxidant Antioxidant Effects Silymarin->Antioxidant Scavenges AntiInflammatory Anti-inflammatory Effects Silymarin->AntiInflammatory AntiFibrotic Anti-fibrotic Effects Silymarin->AntiFibrotic FreeRadicals Free Radicals NFkB NF-κB Activation Inflammation Inflammation NFkB->Inflammation TGFb TGF-β Signaling HSC_Activation HSC Activation TGFb->HSC_Activation Fibrosis Fibrosis HSC_Activation->Fibrosis Antioxidant->FreeRadicals AntiInflammatory->NFkB AntiFibrotic->TGFb

Caption: Protective Mechanisms of Silymarin.

Diagram 3: Protective Mechanisms of this compound Analogs (Oxymatrine/Matrine)

Ammothamnine_Protection Oxymatrine Oxymatrine/Matrine Keap1 Keap1 Oxymatrine->Keap1 Inhibits AntiInflammatory Anti-inflammatory Effects Oxymatrine->AntiInflammatory AntiApoptotic Anti-apoptotic Effects Oxymatrine->AntiApoptotic ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Inflammation Inflammation Apoptosis Hepatocyte Apoptosis AntiInflammatory->Inflammation AntiApoptotic->Apoptosis

Caption: Protective Mechanisms of this compound Analogs.

Conclusion

This comparative guide provides a comprehensive overview of the hepatoprotective properties of Silymarin and this compound analogs (Oxymatrine and Matrine). Both classes of compounds demonstrate significant liver-protective effects through multifaceted mechanisms, including potent antioxidant, anti-inflammatory, and anti-fibrotic activities.

The experimental data presented, while not from direct head-to-head trials in all cases, suggest that both Silymarin and the matrine alkaloids are effective in mitigating liver damage in preclinical models. Silymarin is a well-characterized and widely used agent with a strong evidence base. The this compound family of alkaloids, represented here by Oxymatrine and Matrine, shows considerable promise, with mechanisms that also target key pathways in liver pathology.

Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its analogs in the management of liver diseases and to establish their relative efficacy and safety in comparison to established hepatoprotective agents like Silymarin. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Evaluating Synergistic Effects of Novel Compounds with Chemotherapy Drugs: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of published studies specifically investigating the synergistic effects of Ammothamnine with conventional chemotherapy drugs. While the exploration of natural compounds to enhance the efficacy of cancer therapies is a burgeoning field, research has yet to focus on this particular agent in combination with drugs such as doxorubicin, cisplatin, or paclitaxel.

Therefore, this guide will pivot to provide a detailed framework for evaluating such synergistic effects, using established experimental protocols and data presentation methods commonly employed in the field. This will serve as a valuable resource for researchers interested in exploring the potential of novel compounds like this compound in combination cancer therapy.

Key Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of a novel compound with a chemotherapy drug, a series of well-defined in vitro experiments are typically conducted. These assays aim to quantify the impact of the combination on cancer cell viability, proliferation, and the underlying cellular mechanisms.

Cell Viability and Proliferation Assays

The initial step in assessing synergy is to determine the cytotoxic or cytostatic effects of the individual agents and their combination on cancer cell lines.

1. MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

  • Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[1]

  • Protocol Outline:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of the novel compound, the chemotherapy drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: MTT solution is added to each well and incubated to allow formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance is measured using a microplate reader.

2. Colony Formation Assay: This assay assesses the long-term proliferative capacity of cancer cells after treatment.

  • Principle: It measures the ability of single cells to undergo unlimited division and form colonies. A reduction in the number and size of colonies indicates a loss of clonogenic survival.

  • Protocol Outline:

    • Cell Seeding: A low density of cells is seeded in larger culture dishes (e.g., 6-well plates).

    • Drug Treatment: Cells are treated with the compounds for a defined period.

    • Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for a longer period (e.g., 1-2 weeks) to allow for colony formation.

    • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

Apoptosis Assays

To determine if the synergistic effect is due to the induction of programmed cell death (apoptosis), specific assays are employed.

Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[3][4] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3]

  • Protocol Outline:

    • Cell Treatment: Cells are treated with the drug combination.

    • Harvesting and Staining: Cells are harvested and stained with FITC-conjugated Annexin V and PI.

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest.

  • Application in Synergy Studies: Western blotting can be used to investigate the molecular mechanisms underlying the synergistic effect. For example, researchers might examine the expression levels of proteins involved in:

    • Apoptosis pathways: Cleaved caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2).

    • Cell cycle regulation: Cyclins and cyclin-dependent kinases (CDKs).

    • Key signaling pathways: PI3K/Akt, MAPK/ERK, etc.

Quantitative Analysis of Synergy

To objectively determine whether the interaction between two drugs is synergistic, additive, or antagonistic, the Combination Index (CI) method, based on the Chou-Talalay principle, is widely used.[5][6][7][8]

  • CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the effects of the individual drugs).

  • CI = 1: Indicates an additive effect (the effect of the combination is equal to the sum of the individual effects).

  • CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual effects).

The CI values are typically calculated using software that analyzes the dose-effect data obtained from cell viability assays.

Data Presentation

For clear and concise communication of results, quantitative data from these experiments should be summarized in structured tables.

Table 1: In Vitro Cytotoxicity of a Novel Compound and a Chemotherapy Drug in [Cancer Cell Line]

TreatmentIC50 (µM)
Novel Compound Alone[Value]
Chemotherapy Drug Alone[Value]
Novel Compound + Chemotherapy Drug (1:1 ratio)[Value]

IC50: The concentration of a drug that inhibits 50% of cell growth.

Table 2: Combination Index (CI) Values for the Combination of a Novel Compound and a Chemotherapy Drug in [Cancer Cell Line]

Fractional Effect (Fa)CI ValueInterpretation
0.50[Value][Synergism/Additive/Antagonism]
0.75[Value][Synergism/Additive/Antagonism]
0.90[Value][Synergism/Additive/Antagonism]

Fa represents the fraction of cells affected by the drug treatment.

Table 3: Apoptosis Induction by a Novel Compound and a Chemotherapy Drug in [Cancer Cell Line]

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Control[Value][Value]
Novel Compound Alone[Value][Value]
Chemotherapy Drug Alone[Value][Value]
Novel Compound + Chemotherapy Drug[Value][Value]

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are crucial for illustrating complex experimental processes and biological pathways. Graphviz (DOT language) can be used to create these visualizations.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Synergy Evaluation cluster_analysis Data Analysis A Cancer Cell Culture B Drug Treatment (Single Agents & Combination) A->B C MTT Assay (Cell Viability) B->C D Colony Formation Assay (Proliferation) B->D E Annexin V/PI Staining (Apoptosis) B->E F Western Blot (Protein Expression) B->F G IC50 Determination C->G I Statistical Analysis D->I E->I F->I H Combination Index (CI) Calculation G->H

Caption: A typical workflow for in vitro evaluation of drug synergy.

Hypothetical Signaling Pathway of Synergistic Action

signaling_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade DrugA Novel Compound P1 Pro-survival Pathway (e.g., PI3K/Akt) DrugA->P1 inhibits DrugB Chemotherapy Drug P2 Pro-apoptotic Pathway (e.g., Caspase Cascade) DrugB->P2 activates Apoptosis Apoptosis P1->Apoptosis inhibits P2->Apoptosis induces

Caption: A hypothetical model of synergistic drug action.

By following these established methodologies, researchers can effectively evaluate the synergistic potential of novel compounds like this compound with existing chemotherapy agents, paving the way for the development of more effective combination cancer therapies.

References

A Comparative Analysis of the Therapeutic Index of Ammothamnine and Other Prominent Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids represent a diverse and significant class of naturally occurring compounds, many of which possess potent pharmacological activities. Their clinical utility is often dictated by their therapeutic index (TI), a critical measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety. This guide provides a comparative overview of the therapeutic index of Ammothamnine (also known as Oxymatrine), a quinolizidine alkaloid derived from plants of the Sophora genus, with other well-established alkaloids used in therapeutics: the vinca alkaloids (vincristine and vinblastine), the taxane paclitaxel, and the opioid analgesic morphine.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive summary of the available preclinical data, detailed experimental methodologies for assessing therapeutic indices, and an overview of the signaling pathways involved. Due to the inherent variability in experimental designs across different studies, a direct comparison of therapeutic indices can be challenging. Therefore, this guide presents the available data with a clear delineation of the experimental conditions to allow for an informed assessment.

Quantitative Comparison of Therapeutic Indices

The therapeutic index is a critical determinant of an alkaloid's clinical viability. The following table summarizes the available preclinical data on the median lethal dose (LD50) and median effective dose (ED50) for this compound and other selected alkaloids, primarily from studies conducted in mice. It is important to note that these values can vary significantly based on the animal model, route of administration, and the specific therapeutic effect or tumor model being assessed.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)Therapeutic Application
This compound (as Matrine) Kunming miceIntraperitoneal157.13[1]Not explicitly determined in the same study. In vivo studies show tumor growth inhibition at doses of 25-100 mg/kg[2].Not directly calculable from a single study.Anticancer[2]
Vincristine MiceIntraperitoneal3.0[1]Not explicitly determined in the same study. In vitro studies show 50% cell kill at 10⁻⁷ M (approx. 0.09 mg/L)[3].Anticancer
Vinblastine RatOral305[3][4]Not explicitly determined in the same study.Not directly calculable from a single study.Anticancer
Paclitaxel (Taxol®) MiceIntravenous19.5[5]Not explicitly determined in the same study. In vitro IC50 ranges from 2.5 to 7.5 nM (approx. 0.002 to 0.006 mg/L)[6].Anticancer
Morphine MiceIntraperitoneal400[7]ED50 for analgesia in C57BL/6BY mice is not explicitly stated in mg/kg in the provided search results. A therapeutic index of 70 is reported elsewhere[8].Analgesic

Note: The lack of directly comparable LD50 and ED50 values determined under identical experimental conditions for all the listed alkaloids is a significant limitation in the current literature. The data presented is compiled from various sources and should be interpreted with caution. Further studies employing standardized protocols are necessary for a definitive comparative assessment of their therapeutic indices.

Experimental Protocols

The determination of a therapeutic index relies on robust and reproducible experimental protocols for assessing both the efficacy (ED50) and toxicity (LD50) of a compound. Below are generalized methodologies for these key experiments based on common practices in preclinical animal studies.

Determination of Median Lethal Dose (LD50)

The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a given population of animals.

1. Animals: Healthy, young adult mice (e.g., BALB/c or C57BL/6 strains) of a single sex or both, with a narrow weight range, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

2. Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow and water.

3. Dose Preparation: The alkaloid is dissolved or suspended in a suitable vehicle (e.g., sterile saline, phosphate-buffered saline, or a solution containing a small percentage of a solubilizing agent like DMSO). A range of doses is prepared.

4. Administration: The test substance is administered via a clinically relevant route, most commonly intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of administration is kept consistent across all animals.

5. Observation: Following administration, animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and then daily for a period of 7 to 14 days. Observations include changes in behavior, appearance, and physiological functions.

6. Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is then calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method[9][10][11][12].

Determination of Median Effective Dose (ED50) for Anticancer Alkaloids

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects. For anticancer agents, this is often the dose that causes a 50% reduction in tumor growth.

1. Cell Culture and Tumor Xenograft Model: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions. A suspension of these cells is then subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice) to establish tumor xenografts.

2. Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

3. Treatment Protocol: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to control and treatment groups. The treatment groups receive the alkaloid at various dose levels, administered via a clinically relevant route (i.p. or i.v.) for a specified duration (e.g., daily for 14 days). The control group receives the vehicle alone.

4. Efficacy Assessment: Tumor volumes are measured throughout the treatment period. At the end of the study, the percentage of tumor growth inhibition for each dose is calculated relative to the control group.

5. Data Analysis: The ED50 is determined by plotting the dose-response curve (dose vs. percentage of tumor growth inhibition) and identifying the dose that produces a 50% inhibition of tumor growth.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these alkaloids are mediated through their interaction with specific molecular targets and signaling pathways.

This compound (Oxymatrine)

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.[8][13] These include the PI3K/Akt , EGFR , and NF-κB pathways. By inhibiting these pathways, this compound can induce apoptosis and suppress tumor growth.[8][13][14][15][16][17][18][19][20]

Ammothamnine_Signaling_Pathway This compound This compound (Oxymatrine) EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Metastasis Metastasis NFkB->Metastasis Promotes Vinca_Alkaloid_Mechanism Vinca Vinca Alkaloids (Vincristine, Vinblastine) Tubulin β-Tubulin Vinca->Tubulin Binds to Polymerization Microtubule Polymerization Vinca->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Polymerization->Spindle Disrupts Metaphase Metaphase Arrest Spindle->Metaphase Prevents Completion of Apoptosis Apoptosis Metaphase->Apoptosis Induces Paclitaxel_Mechanism Paclitaxel Paclitaxel (Taxane) Tubulin β-Tubulin Paclitaxel->Tubulin Binds to Depolymerization Microtubule Depolymerization Paclitaxel->Depolymerization Prevents Spindle Mitotic Spindle Dynamics Depolymerization->Spindle Stabilizes G2M G2/M Arrest Spindle->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis Induces

References

Safety Operating Guide

Proper Disposal of Ammothamnine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed safety and logistical information for the proper disposal of Ammothamnine (CAS: 16837-52-8), also known as Oxymatrine.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.

Key Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

    • Hand Protection: Use chemical-impermeable gloves.[1]

    • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]

  • Contamination: Avoid the formation of dust and aerosols.[1] In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] If inhaled, move to fresh air.[1]

This compound Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Oxymatrine"), and the associated hazards.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the waste, including the amount, date of generation, and disposal date.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂O₂[2][3][4]
Molecular Weight 264.36 g/mol [2][3]
CAS Number 16837-52-8[1][2][3][4]
Melting Point 197.6-198°C[4]
Appearance White Powder[1][4]
Solubility Soluble in water, chloroform, and methanol. Insoluble in petroleum ether and acetone.[3][4]

Experimental Protocols

This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to specific research articles and established laboratory standard operating procedures. The handling precautions outlined in Section 1 of this guide should be integrated into any experimental workflow.

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AmmothamnineDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C Generate Waste D Seal Container Tightly C->D E Store in a Secure Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F Ready for Disposal G Provide SDS and Waste Information F->G H Arrange for Pickup and Proper Disposal G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ammothamnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Ammothamnine (also known as Oxymatrine), a quinolizidine alkaloid. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is classified as harmful if swallowed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.

ScenarioRequired PPERationale
Handling Unopened Containers • Nitrile Gloves (single pair)• Lab CoatPrevents dermal contact with any potential surface contamination.
Weighing and Preparing Solutions (Powder Form) Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.[1] • Skin Protection: Fire/flame resistant and impervious clothing, such as a disposable, solid-front gown with tight-fitting cuffs.[1] Chemical impermeable gloves (double-gloving recommended).[1] • Respiratory Protection: If exposure limits may be exceeded or if dust is generated, a full-face respirator is recommended.[1] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet.[1]High risk of aerosolization and inhalation of potent powders. Full protection is necessary to prevent contact with eyes, skin, and the respiratory system.
Administering to Cell Cultures or Animals • Double Nitrile Gloves• Disposable Gown• Safety Glasses with side shieldsMinimizes the risk of exposure from splashes or direct contact during experimental procedures.
Waste Handling and Decontamination • Double Nitrile Gloves• Disposable GownProtects against contact with contaminated waste materials.
Accidental Spill Cleanup • Full-face respirator• Chemical resistant clothing (coveralls)• Double chemical-resistant gloves• Chemical-resistant bootsProvides comprehensive protection during cleanup of a significant spill, minimizing all routes of exposure.

Hazard Identification and Precautionary Measures

This compound is classified as Acute toxicity - Category 4, Oral, with the hazard statement H302: Harmful if swallowed.[1]

Precautionary Statements: [1]

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the general workflow for safely handling this compound powder in a laboratory setting.

  • Preparation and Pre-Handling:

    • Consult the Safety Data Sheet (SDS) for this compound (Oxymatrine).

    • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

    • Prepare the work area by decontaminating all surfaces.

    • Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, solvent, vials) within the fume hood to minimize movement in and out of the containment area.

    • Prepare a designated and clearly labeled hazardous waste container.

  • Donning PPE:

    • Put on a lab coat or disposable gown.

    • Don two pairs of chemical-impermeable gloves, with the inner glove tucked under the cuff of the gown and the outer glove pulled over the cuff.

    • Wear tightly fitting safety goggles. If there is a significant risk of dust generation, use a full-face respirator.

  • Handling and Experimentation:

    • Perform all manipulations of powdered this compound within the chemical fume hood.

    • Carefully open the container, avoiding any sudden movements that could create dust.

    • Use a dedicated spatula to weigh the desired amount of powder onto a weigh boat.

    • To prepare a solution, slowly add the powder to the solvent, stirring gently to avoid splashing.

    • Tightly cap all containers with this compound immediately after use.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

    • Carefully doff PPE, avoiding contact with the contaminated outer surfaces. Remove the outer gloves first, followed by the gown, and then the inner gloves.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and potential exposure.

  • Unused/Expired Compound:

    • Do not dispose of down the drain or in the regular trash.

    • Collect in a clearly labeled, sealed, and puncture-resistant container.

    • The label should clearly state "Hazardous Waste" and include the chemical name "this compound".

  • Contaminated Labware (e.g., vials, pipette tips, weigh boats):

    • Collect in a designated, puncture-resistant, and sealed container.

    • Label as "Hazardous Waste" with the name of the compound.

  • Contaminated PPE (e.g., gloves, gown):

    • Carefully remove to avoid self-contamination.

    • Place in a sealed bag or container labeled as hazardous waste.

  • Aqueous Waste:

    • Collect in a sealed, labeled container. Do not pour down the drain.

  • Waste Disposal Vendor:

    • Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with all applicable federal, state, and local regulations.

Visual Guides

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Powder prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Equipment & Surfaces handle_dissolve->post_decon post_doff Doff PPE post_decon->post_doff post_waste Segregate & Label Waste post_doff->post_waste disp_store Store Waste Securely post_waste->disp_store disp_vendor Dispose via Approved Vendor disp_store->disp_vendor

Caption: General workflow for the safe handling of this compound.

PPE_Selection PPE Selection Logic for this compound cluster_ppe Recommended PPE start Task Assessment decision_powder Handling Powder? start->decision_powder eye_face Eye/Face Protection (Goggles/Face Shield) skin Skin Protection (Gloves, Gown) respiratory Respiratory Protection (Respirator) decision_powder->skin No (Solution) decision_powder->skin decision_splash Risk of Splash? decision_powder->decision_splash Yes decision_splash->eye_face No decision_splash->eye_face decision_aerosol Risk of Aerosolization? decision_splash->decision_aerosol Yes decision_aerosol->eye_face No decision_aerosol->respiratory Yes decision_aerosol->respiratory

Caption: Logical guide for selecting appropriate PPE when handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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